molecular formula C28H24N4O15S3 B15555379 MB 488 NHS ester

MB 488 NHS ester

Cat. No.: B15555379
M. Wt: 752.7 g/mol
InChI Key: VQACCBFNRUJLJU-UHFFFAOYSA-N
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Description

MB 488 NHS ester is a useful research compound. Its molecular formula is C28H24N4O15S3 and its molecular weight is 752.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H24N4O15S3

Molecular Weight

752.7 g/mol

IUPAC Name

6-amino-3-azaniumylidene-9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate

InChI

InChI=1S/C28H24N4O15S3/c1-31(10-11-48(37,38)39)27(35)17-12-13(28(36)47-32-20(33)8-9-21(32)34)2-3-14(17)22-15-4-6-18(29)25(49(40,41)42)23(15)46-24-16(22)5-7-19(30)26(24)50(43,44)45/h2-7,12,29H,8-11,30H2,1H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)

InChI Key

VQACCBFNRUJLJU-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

MB 488 NHS Ester: A Technical Guide for Labeling and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

MB 488 NHS ester is a highly hydrophilic, amine-reactive fluorescent dye used extensively in biological research for the covalent labeling of proteins, antibodies, and amine-modified oligonucleotides.[1][2][3] Structurally related to the Alexa Fluor® 488 dye, MB 488 offers enhanced water solubility, increased brightness, and reduced self-quenching, making it an excellent choice for a variety of applications including flow cytometry, fluorescence in-situ hybridization (FISH), and high-resolution microscopy.[1][4][5] This guide provides a comprehensive overview of its technical properties, a detailed protocol for conjugation, and visual representations of the underlying chemical reaction and experimental workflow.

Core Properties and Specifications

This compound is characterized by its strong absorption of light in the blue-green region of the visible spectrum and its emission of bright green fluorescence.[1][2][3] Its high quantum yield and photostability make it suitable for demanding imaging applications, including single-molecule detection and super-resolution microscopy techniques such as PALM, dSTORM, and STED.[1][4][5]

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and analysis.

PropertyValueReference
Molecular Weight752.69 g/mol [1][4]
Excitation Maximum (λabs)501 nm[1][2][3]
Emission Maximum (λem)524 nm[1][2][3]
Molar Extinction Coefficient (ε)86,000 cm-1M-1[1][4]
Recommended Laser Line488 nm[1]
SolubilityWater, DMSO, DMF[1][4]
Storage Conditions-20°C, protect from light[1][4][6]
Spectrally Similar Dyes

For researchers considering alternative fluorophores or designing multicolor imaging experiments, the following dyes have similar spectral characteristics to MB 488:

Dye
Alexa Fluor® 488
DyLight® 488
Fluorescein (FITC)
Oregon Green 488
CF® Dye 488A

Amine-Reactive Labeling Chemistry

The N-hydroxysuccinimide (NHS) ester functional group of MB 488 provides a mechanism for covalently attaching the dye to primary amines (-NH₂) present on target biomolecules.[1][2][3] This is the most common method for labeling proteins on the ε-amino group of lysine residues.[1][]

The reaction proceeds via a nucleophilic acyl substitution, where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester.[8][9] This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[8][9][10] The reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5, where the primary amines are deprotonated and thus more nucleophilic.[8][10][11] It is crucial to use buffers that do not contain primary amines, such as Tris, as they will compete with the target molecule for reaction with the dye.[10][11]

G prep_protein 1. Prepare Antibody Solution (2-10 mg/mL in pH 8.3 buffer) reaction 3. Conjugation Reaction (Add dye to antibody, incubate 1h at RT, protected from light) prep_protein->reaction prep_dye 2. Prepare Dye Stock Solution (10 mM in anhydrous DMSO/DMF) prep_dye->reaction purification 4. Purify Conjugate (Gel filtration column, elute with PBS) reaction->purification Reaction Mixture dol 5. Determine Degree of Labeling (DOL) (Optional, via spectrophotometry) purification->dol Purified Conjugate storage 6. Store Conjugate (4°C or -20°C with glycerol, protected from light) purification->storage If DOL not measured dol->storage

References

An In-depth Technical Guide to MB 488 NHS Ester: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB 488 NHS ester is a high-performance, amine-reactive fluorescent dye widely utilized in biological research and drug development. This technical guide provides a comprehensive overview of its core chemical properties, detailed experimental protocols for its application, and visualizations of key processes. MB 488 is characterized by its bright green fluorescence, exceptional water solubility, and high photostability, making it an ideal choice for a variety of fluorescence-based assays.[1][2][3] It is spectrally similar to other popular 488 nm dyes such as Alexa Fluor® 488, DyLight® 488, and fluorescein.[2][4] The N-hydroxysuccinimidyl (NHS) ester functional group enables covalent conjugation to primary amines on proteins, antibodies, and other biomolecules, forming stable amide bonds.[4]

Core Chemical Properties

The physicochemical properties of this compound are summarized in the table below, providing essential data for its use in experimental design.

PropertyValueReference
Molecular Formula C₂₈H₂₄N₄O₁₅S₃[5]
Molecular Weight 752.7 g/mol [5]
Excitation Maximum (λex) 501 nm[2][5]
Emission Maximum (λem) 524 nm[2][5]
Extinction Coefficient (ε) 86,000 cm⁻¹M⁻¹[2][4][5]
Quantum Yield (Φ) High (comparable to Alexa Fluor® 488 at 0.92)[2][3][6]
Solubility Water, DMSO, DMF[2][4]
Reactivity Primary amines[4]

Reaction Mechanism

The fundamental reaction of this compound involves the nucleophilic attack of a primary amine on the succinimidyl ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a slightly alkaline pH (7-9).

NHS_Ester_Reaction cluster_reaction Labeling Reaction (pH 7-9) MB488 MB 488 Dye NHS_Ester NHS Ester MB488->NHS_Ester attached to Conjugate MB 488-Protein Conjugate (Stable Amide Bond) NHS_Ester->Conjugate reacts with Protein Protein-NH₂ (Primary Amine) Protein->Conjugate NHS N-hydroxysuccinimide (Leaving Group) Conjugate->NHS releases

NHS Ester Reaction Mechanism

Experimental Protocols

This section provides detailed methodologies for common applications of this compound. These protocols are general guidelines and may require optimization for specific experimental conditions.

Protein and Antibody Labeling

This protocol describes the covalent labeling of proteins or antibodies with this compound.

Materials:

  • This compound

  • Protein or antibody solution (in amine-free buffer, e.g., PBS)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5)

  • Purification column (e.g., gel filtration or desalting column)

Procedure:

  • Prepare Protein Solution: Dissolve the protein or antibody in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer.

  • Prepare Dye Stock Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

  • Labeling Reaction: While gently vortexing, add the dye stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-20 fold molar excess of dye is recommended.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Determine Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the conjugate at 280 nm (for protein) and 501 nm (for MB 488).

Protein_Labeling_Workflow A Prepare Protein Solution (1-10 mg/mL in amine-free buffer) C Combine and Incubate (1-2 hours at RT, protected from light) A->C B Prepare this compound Stock (10 mg/mL in DMSO/DMF) B->C D Purify Conjugate (Gel filtration/desalting column) C->D E Characterize Conjugate (Determine Degree of Labeling) D->E

Protein Labeling Workflow
Immunofluorescence Microscopy

This protocol outlines the use of MB 488-labeled antibodies for staining cells for fluorescence microscopy.

Materials:

  • Cells grown on coverslips or slides

  • MB 488-labeled antibody

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Mounting medium

Procedure:

  • Cell Fixation: Fix cells with fixation buffer for 10-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets): If staining an intracellular protein, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific binding sites by incubating the cells in blocking buffer for 30-60 minutes.

  • Primary/Labeled Antibody Incubation: Incubate the cells with the MB 488-labeled antibody (or a primary antibody followed by a labeled secondary) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS to remove unbound antibodies.

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for the 488 nm channel.

Immunofluorescence_Workflow A Fix and Permeabilize Cells B Block Non-specific Sites A->B C Incubate with MB 488-labeled Antibody B->C D Wash to Remove Unbound Antibody C->D E Mount and Image D->E

Immunofluorescence Workflow
Flow Cytometry

This protocol describes the staining of suspended cells with an MB 488-labeled antibody for flow cytometry analysis.

Materials:

  • Single-cell suspension

  • MB 488-labeled antibody

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to 1 x 10⁶ cells/mL in cold staining buffer.

  • Blocking (optional): To reduce non-specific binding, incubate cells with an Fc receptor blocking antibody.

  • Staining: Add the MB 488-labeled antibody to the cell suspension at a predetermined optimal concentration.

  • Incubation: Incubate the cells for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with cold staining buffer to remove unbound antibody.

  • Resuspension: Resuspend the cells in an appropriate volume of staining buffer.

  • Analysis: Analyze the stained cells on a flow cytometer using the 488 nm laser for excitation.

Flow_Cytometry_Workflow A Prepare Single-Cell Suspension B Block (optional) A->B C Stain with MB 488-labeled Antibody B->C D Wash Cells C->D E Acquire Data on Flow Cytometer D->E

Flow Cytometry Workflow
Fluorescence In Situ Hybridization (FISH)

MB 488 can be used to label probes for detecting specific DNA or RNA sequences within cells.

General Workflow:

  • Probe Labeling: Label the nucleic acid probe with this compound (typically by incorporating an amine-modified nucleotide followed by labeling).

  • Sample Preparation: Prepare and fix the cells or tissue on a microscope slide.

  • Hybridization: Denature the probe and the target DNA/RNA in the sample and allow them to hybridize.

  • Washing: Wash the slide to remove the unbound probe.

  • Detection: Visualize the hybridized probe using a fluorescence microscope.

FISH_Workflow A Label Probe with MB 488 C Hybridize Probe to Target A->C B Prepare and Fix Sample B->C D Wash to Remove Unbound Probe C->D E Visualize with Fluorescence Microscopy D->E

FISH Workflow

Advanced Imaging Applications

The high brightness and photostability of MB 488 make it well-suited for super-resolution microscopy techniques such as STED (Stimulated Emission Depletion) , PALM (Photoactivated Localization Microscopy) , and dSTORM (direct Stochastic Optical Reconstruction Microscopy) . These methods overcome the diffraction limit of light, allowing for imaging at the nanoscale.

Storage and Handling

This compound is sensitive to light and moisture. It should be stored at -20°C, desiccated, and protected from light. Before use, allow the vial to warm to room temperature to prevent condensation. Solutions of the NHS ester should be prepared fresh for optimal reactivity.

Conclusion

This compound is a versatile and robust fluorescent probe for labeling biomolecules. Its excellent photophysical properties and straightforward conjugation chemistry make it a valuable tool for a wide range of applications in modern biological research, from standard fluorescence microscopy and flow cytometry to advanced super-resolution imaging. This guide provides the foundational knowledge and protocols to successfully incorporate this compound into your research workflows.

References

MB 488 NHS Ester: A Comprehensive Technical Guide to its Fluorescent Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core photophysical and chemical characteristics of MB 488 NHS ester, a prominent green-emitting fluorescent dye. Designed for professionals in research and drug development, this document provides a detailed overview of its fluorescence spectrum, practical experimental protocols, and the fundamental workflows for its application in biomolecule labeling.

Core Spectroscopic and Photophysical Properties

This compound is a highly water-soluble and photostable fluorescent probe that has become an invaluable tool in a multitude of biological applications.[1][2][3][4] Its robust performance is characterized by a high fluorescence quantum yield and strong light absorption, making it an ideal choice for various fluorescence-based assays.[1][2][5] Structurally related to the well-known Alexa Fluor® 488, MB 488 offers improved water solubility and brightness while minimizing self-quenching.[1][2][5]

The key quantitative spectral and photophysical parameters of this compound are summarized in the table below for easy reference and comparison.

ParameterValueReference
Maximum Excitation Wavelength (λex) 501 nm[2][6]
Maximum Emission Wavelength (λem) 524 nm[2][6]
Molar Extinction Coefficient (ε) 86,000 cm-1M-1[2][5]
Quantum Yield (Φ) High (A spectrally similar dye, AF 488, has a quantum yield of 0.91)[1][2][5][7]
Recommended Laser Line 488 nm
Spectrally Similar Dyes Alexa Fluor® 488, DyLight® 488, Fluorescein, Oregon Green 488[2][5]

Experimental Protocol: Covalent Labeling of Antibodies

The N-hydroxysuccinimidyl (NHS) ester functional group of MB 488 allows for its efficient and specific covalent attachment to primary amines (-NH₂) present on proteins, particularly the lysine residues and the N-terminus.[1][2] This reaction forms a stable amide bond, ensuring a permanent fluorescent tag on the target biomolecule. The following protocol provides a detailed methodology for the conjugation of this compound to a typical IgG antibody.

Materials:

  • This compound

  • Antibody (in an amine-free buffer such as PBS)

  • Reaction Buffer: 1 M Sodium bicarbonate, pH 8.3-8.5

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification resin (e.g., Sephadex G-25) or a spin desalting column

  • Collection tubes

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is free of amine-containing substances like Tris or glycine. If necessary, perform a buffer exchange into a suitable buffer (e.g., PBS).

    • Adjust the antibody concentration to 1-2 mg/mL.

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh immediately before use.

  • Labeling Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

    • Add the appropriate amount of the this compound stock solution to the antibody solution. A molar ratio of 5-10 moles of dye to 1 mole of antibody is a common starting point for optimization.

    • Gently mix the reaction solution and incubate for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or a spin desalting column.

    • Equilibrate the column with PBS or another buffer of choice.

    • Apply the reaction mixture to the column and collect the fractions. The first colored band to elute is the fluorescently labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule. This can be calculated from the absorbance of the dye and the protein at their respective maxima.

  • Storage:

    • Store the purified antibody-dye conjugate at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Protect from light.

Workflow and Reaction Visualization

To further elucidate the experimental process, the following diagrams illustrate the antibody labeling workflow and the underlying chemical reaction.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage A Prepare Antibody (Amine-free buffer) C Mix Antibody and Dye (pH 8.3-8.5) A->C B Prepare MB 488 NHS Stock Solution (DMSO) B->C D Incubate 1 hr (Room Temperature, Dark) C->D E Purify Conjugate (Size Exclusion) D->E F Store Labeled Antibody (4°C or -20°C) E->F

A high-level overview of the antibody labeling process.

NHS_Ester_Reaction cluster_reactants Reactants cluster_product Product Dye MB 488-NHS Ester Conjugate Protein-NH-CO-MB 488 (Stable Amide Bond) Dye->Conjugate + Protein Protein-NH₂ (e.g., Antibody) Protein->Conjugate

Reaction of this compound with a primary amine.

References

MB 488 NHS ester excitation and emission wavelengths

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of MB 488 NHS ester, a green fluorescent dye widely utilized by researchers, scientists, and drug development professionals for labeling biomolecules. It covers the core photophysical properties, detailed experimental protocols for conjugation, and the underlying chemical principles.

Core Properties and Specifications

This compound is a highly hydrophilic and photostable fluorescent dye designed for covalent labeling of primary amines.[1][2][3][4] Its exceptional water solubility minimizes the self-quenching that can occur with more hydrophobic dyes, leading to brighter and more reliable fluorescent signals.[1][2] Structurally related to Alexa Fluor® 488, MB 488 offers improved brightness and water solubility, making it an excellent choice for a wide range of applications.[1][2][3]

The key feature of this dye is the N-hydroxysuccinimide (NHS) ester functional group. This group reacts efficiently with primary amines (such as the side chain of lysine residues in proteins or amine-modified oligonucleotides) in a pH range of 7-9 to form a stable and covalent amide bond.[2][3]

Photophysical and Chemical Data

The quantitative specifications of this compound are summarized in the table below for easy reference.

PropertyValueReference
Maximal Excitation (Abs)501 nm[2][3][5][6]
Maximal Emission524 nm[2][3][5][6]
Molar Extinction Coefficient86,000 cm⁻¹M⁻¹[2][3]
Molecular Weight752.69 g/mol [2][3]
Recommended Reaction pH7.0 - 9.0[2][3]
SolubilityWater, DMSO, DMF[2][3]

Reaction Mechanism and Experimental Workflow

The utility of this compound is centered on its ability to covalently attach to biomolecules. The following diagrams illustrate the chemical reaction and a typical experimental workflow for protein labeling.

Amine Labeling Reaction

The fundamental reaction is the nucleophilic acyl substitution where a primary amine on a target molecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G cluster_reactants Reactants cluster_products Products Molecule Target Molecule (with Primary Amine, R-NH₂) Conjugate Fluorescently Labeled Molecule (R-NH-CO-MB 488) Molecule->Conjugate + This compound (pH 7-9) Dye This compound NHS N-hydroxysuccinimide (Leaving Group) Conjugate->NHS   +

This compound conjugation reaction with a primary amine.
General Protein Labeling Workflow

A typical experiment involves preparing the dye and protein, running the conjugation reaction, and purifying the resulting labeled protein to remove any unconjugated dye.

G A Prepare Protein Solution (in amine-free buffer, pH 7.5-8.5) C Combine & React (add dye to protein, incubate 1 hr at RT) A->C B Prepare this compound (dissolve in DMSO or DMF) B->C D Purification (e.g., size exclusion chromatography) C->D E Characterization (determine degree of labeling via spectroscopy) D->E

References

An In-depth Technical Guide to the Mechanism and Application of MB 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of MB 488 NHS ester, a widely used fluorescent labeling reagent. This document details the underlying chemical principles, provides structured data for key parameters, and offers detailed experimental protocols for its use in labeling biomolecules such as antibodies and oligonucleotides.

Core Mechanism of Action: Covalent Amide Bond Formation

This compound is a green fluorescent dye functionalized with an N-hydroxysuccinimide (NHS) ester group.[1][2] This amine-reactive group is the key to its utility in bioconjugation. The fundamental mechanism of action is a nucleophilic acyl substitution reaction between the NHS ester and a primary amine (-NH₂) present on a target biomolecule.[3]

This reaction, typically carried out in a slightly alkaline buffer (pH 7-9), results in the formation of a highly stable and covalent amide bond, permanently attaching the MB 488 fluorophore to the target molecule.[1][4] The N-hydroxysuccinimide is released as a byproduct during this process. Primary amines are abundant in proteins, primarily on the side chains of lysine residues and at the N-terminus of polypeptide chains, making them common targets for labeling.[5] Amine-modified oligonucleotides are also readily labeled using this chemistry.[1][2]

The efficiency of the labeling reaction is pH-dependent. At a pH below 7, the primary amines are protonated, reducing their nucleophilicity and slowing down the reaction. Conversely, at a pH above 9, the competing hydrolysis of the NHS ester becomes more prominent, which can reduce the labeling efficiency.[3] Therefore, maintaining the optimal pH range is critical for successful conjugation.

MB_488_NHS_Ester_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products MB_488_NHS This compound Nucleophilic_Attack Nucleophilic Attack MB_488_NHS->Nucleophilic_Attack Electrophilic Carbonyl Biomolecule_NH2 Biomolecule with Primary Amine (e.g., Protein-Lysine) Biomolecule_NH2->Nucleophilic_Attack Nucleophilic Amine Conjugate MB 488-Biomolecule Conjugate (Stable Amide Bond) Nucleophilic_Attack->Conjugate NHS N-Hydroxysuccinimide (Leaving Group) Nucleophilic_Attack->NHS

Figure 1: Reaction mechanism of this compound with a primary amine.

Quantitative Data and Physicochemical Properties

The performance of a fluorescent label is determined by its physicochemical properties. The following tables summarize the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 752.69 g/mol [1][4]
Excitation Maximum (λex) 501 nm[1][2]
Emission Maximum (λem) 524 nm[1][2]
Extinction Coefficient (ε) 86,000 cm-1M-1[1][4][6]
Quantum Yield (Φ) High (Specific value not provided by manufacturer)[3][4][5][6][7]
Photostability High (Quantitative data not provided by manufacturer)[3][4][5][6][7]
Solubility Water, DMSO, DMF[1][4][6]

Note: While the quantum yield and photostability of MB 488 are described as high, specific quantitative values are not consistently available. For context, Alexa Fluor 488, a spectrally similar dye, has a reported quantum yield of 0.92.

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. Below are methodologies for labeling antibodies and oligonucleotides with this compound.

Antibody Labeling Protocol

This protocol is optimized for labeling approximately 1 mg of a typical IgG antibody.

1. Antibody Preparation:

  • Ensure the antibody is in a buffer free of primary amines, such as phosphate-buffered saline (PBS) at pH 7.2-7.4.[7]

  • If the antibody solution contains Tris or glycine, it must be exchanged into an amine-free buffer via dialysis or a desalting column.[7][8]

  • Adjust the antibody concentration to a minimum of 2 mg/mL. Higher concentrations (up to 10 mg/mL) can improve labeling efficiency.[7][9]

2. Reagent Preparation:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a stock solution of 10 mg/mL.[5][8]

3. Labeling Reaction:

  • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to approximately 8.3.[8]

  • Calculate the required volume of the this compound stock solution to achieve the desired molar ratio of dye to antibody. A molar ratio of 10:1 to 20:1 (dye:antibody) is a common starting point.[7]

  • While gently vortexing, add the calculated amount of the dye stock solution to the antibody solution.[8]

  • Incubate the reaction for 1 hour at room temperature, protected from light.[5][8]

4. Purification of the Conjugate:

  • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.[5][7]

  • Load the reaction mixture onto the column and elute with PBS (pH 7.2-7.4).[7][9]

  • Collect the fractions containing the fluorescently labeled antibody, which will elute first. The smaller, unbound dye molecules will elute later.

  • Combine the fractions containing the purified conjugate.

5. Characterization of the Conjugate:

  • Measure the absorbance of the conjugate at 280 nm (for protein) and 501 nm (for MB 488).

  • Calculate the protein concentration and the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule. The optimal DOL for most antibodies is between 2 and 10.[7]

Oligonucleotide Labeling Protocol

This protocol is suitable for labeling amine-modified oligonucleotides.

1. Oligonucleotide Preparation:

  • Dissolve the amine-modified oligonucleotide in a conjugation buffer such as 0.1 M sodium bicarbonate (pH 8.5).[3]

2. Reagent Preparation:

  • Prepare a fresh solution of this compound in anhydrous DMSO or DMF.

3. Labeling Reaction:

  • Add the this compound solution to the oligonucleotide solution. A 5-10 fold molar excess of the NHS ester is typically used.

  • Vortex the mixture and allow it to react for at least 2 hours at room temperature, protected from light. Overnight incubation is also possible.[10]

4. Purification of the Conjugate:

  • The labeled oligonucleotide can be purified from excess dye using methods such as ethanol precipitation or a desalting column (e.g., Glen Gel-Pak).[10] For higher purity, reverse-phase HPLC can be employed.[10]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Prepare_Biomolecule Prepare Biomolecule (e.g., Antibody in Amine-Free Buffer) Adjust_pH Adjust pH of Biomolecule Solution (to pH 8.3-8.5) Prepare_Biomolecule->Adjust_pH Prepare_Dye Prepare this compound Stock Solution (in DMSO or DMF) Mix Mix Biomolecule and Dye Stock Prepare_Dye->Mix Adjust_pH->Mix Incubate Incubate at Room Temperature (1 hour, protected from light) Mix->Incubate Purify Purify Conjugate (e.g., Gel Filtration) Incubate->Purify Characterize Characterize Conjugate (Determine Degree of Labeling) Purify->Characterize

Figure 2: General experimental workflow for labeling biomolecules.

Applications in Research and Drug Development

The stable, bright green fluorescence of MB 488 makes it a versatile tool in various applications, including:

  • Flow Cytometry: Labeling antibodies for the identification and sorting of specific cell populations.[4]

  • Fluorescence Microscopy: Visualizing the localization of proteins and other molecules within fixed or living cells.

  • Fluorescence In-Situ Hybridization (FISH): Detecting specific nucleic acid sequences.[4]

  • High-Resolution Microscopy: Suitable for advanced imaging techniques such as PALM, dSTORM, and STED.[4][6]

  • Immunoassays: Development of sensitive detection methods.

In drug development, this compound can be used to label therapeutic antibodies or other protein-based drugs to study their distribution, cellular uptake, and mechanism of action.

Conclusion

This compound provides a robust and efficient method for fluorescently labeling proteins, oligonucleotides, and other amine-containing molecules. Its favorable spectral properties, high brightness, and photostability make it an excellent choice for a wide range of applications in research and drug development. Understanding the core mechanism of action and adhering to optimized experimental protocols are crucial for achieving reliable and reproducible results.

References

MB 488 NHS Ester: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of MB 488 NHS ester, a bright, green-emitting fluorescent dye crucial for labeling primary amines in proteins, antibodies, and other biomolecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to ensure optimal performance in labeling applications.

This compound is a highly hydrophilic and water-soluble dye, structurally related to Alexa Fluor® 488, but with enhanced brightness and reduced self-quenching.[1][2] Its exceptional photostability makes it a prime candidate for advanced imaging techniques such as PALM, dSTORM, and STED microscopy, as well as for flow cytometry.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group allows for efficient and specific covalent bond formation with primary amines at a pH range of 7-9.[1]

Core Properties of this compound

PropertyValueReference
Molecular Weight752.69 g/mol [1]
Excitation Maximum (Absorbance)501 nm[1]
Emission Maximum524 nm[1]
Extinction Coefficient86,000 cm⁻¹M⁻¹[1]
Recommended Storage (Solid)-20°C, desiccated and protected from light[1]

Solubility of this compound

This compound is characterized by its excellent solubility in a range of solvents commonly used in bioconjugation. While specific quantitative solubility limits are not extensively published, the following table summarizes its known solubility characteristics. For optimal results, it is recommended to prepare stock solutions in anhydrous DMSO or DMF.

SolventSolubilityRecommended Stock Concentration
WaterGoodFor immediate use
Dimethyl Sulfoxide (DMSO)Good1-10 mM
Dimethylformamide (DMF)Good1-10 mM

Note: For preparing stock solutions, it is crucial to use anhydrous solvents to prevent hydrolysis of the NHS ester.

Stability of this compound

The stability of this compound is a critical factor for successful and reproducible labeling experiments. Stability is primarily influenced by storage conditions and the aqueous environment, particularly pH.

Solid-State Stability

When stored as a solid at -20°C and protected from light and moisture, this compound is stable for at least 12 months. It is advisable to allow the vial to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis.

Solution Stability

The primary pathway for the degradation of this compound in solution is the hydrolysis of the NHS ester group, which competes with the desired amidation reaction. The rate of hydrolysis is highly dependent on pH and temperature.

SolventStorage TemperatureStability
Anhydrous DMSO or DMF-20°C1-2 months
Aqueous BufferUse ImmediatelyHalf-life is pH-dependent

The following table provides the half-life of NHS esters in aqueous solutions at various pH levels, which serves as a reliable indicator of the stability of this compound in similar conditions.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[3]
8.6410 minutes[3]

Experimental Protocols

Protocol for Determining the Solubility of this compound (Shake-Flask Method)

This protocol outlines a standard procedure to determine the quantitative solubility of this compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., Water, DMSO, DMF)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a vial.

  • Tightly cap the vial and place it on an orbital shaker or vortex at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After shaking, centrifuge the solution to pellet the undissolved solid.

  • Carefully remove a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted solution at the maximum absorbance wavelength of MB 488 (approximately 501 nm).

  • Calculate the concentration of the saturated solution using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (86,000 cm⁻¹M⁻¹), c is the concentration, and l is the path length of the cuvette.

  • The calculated concentration represents the solubility of this compound in the tested solvent.

Protocol for Protein Labeling with this compound

This protocol provides a general procedure for the covalent labeling of proteins with this compound.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Gel filtration column for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Prepare the Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction: While gently vortexing, add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

Visualizations

The following diagrams illustrate key processes and workflows related to the use of this compound.

G Reaction of this compound with a Primary Amine MB488_NHS MB 488-NHS Ester StableAmideBond MB 488-CO-NH-Protein (Stable Amide Bond) MB488_NHS->StableAmideBond + PrimaryAmine Protein-NH2 (Primary Amine) PrimaryAmine->StableAmideBond Reaction (pH 7-9) NHS_LeavingGroup N-Hydroxysuccinimide StableAmideBond->NHS_LeavingGroup Byproduct

Caption: Reaction of this compound with a Primary Amine.

G Hydrolysis of this compound MB488_NHS MB 488-NHS Ester InactiveCarboxylicAcid MB 488-COOH (Inactive Carboxylic Acid) MB488_NHS->InactiveCarboxylicAcid + Water H2O Water->InactiveCarboxylicAcid Hydrolysis (competing reaction) NHS_LeavingGroup N-Hydroxysuccinimide InactiveCarboxylicAcid->NHS_LeavingGroup Byproduct

Caption: Hydrolysis of this compound.

G Protein Labeling Workflow A Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C Add Dye to Protein Solution (Molar Excess) A->C B Prepare this compound Stock Solution (DMSO/DMF) B->C D Incubate (1-4h RT or overnight 4°C) C->D E Quench Reaction (e.g., Tris buffer) D->E F Purify Conjugate (Gel Filtration) E->F G Characterize Labeled Protein F->G

Caption: Protein Labeling Workflow.

References

MB 488 NHS ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of MB 488 NHS ester, a fluorescent labeling reagent. It is intended to serve as a valuable resource for researchers and scientists engaged in drug development and other life science disciplines requiring fluorescent labeling of biomolecules.

Core Properties of this compound

This compound is a green-emitting fluorescent dye that is highly water-soluble.[1][2][3] It is structurally related to Alexa Fluor® 488 and is designed for high brightness and photostability.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent labeling of primary amines (-NH2) on molecules such as proteins, amine-modified oligonucleotides, and other amine-containing compounds.[4][5]

Quantitative Data Summary

The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 752.70 g/mol [4][6][7]
Chemical Formula C28H24N4O15S3[5][6]
Excitation Maximum (λex) 501 nm[1][4][5]
Emission Maximum (λem) 524 nm[1][4][5]
Extinction Coefficient 86,000 cm⁻¹M⁻¹[1][2][3][5]
Solubility Water, DMSO, DMF[1][2][3]
Storage Temperature -20°C[3][5]

Experimental Protocol: Labeling of IgG Antibodies with this compound

This section provides a detailed methodology for the covalent labeling of Immunoglobulin G (IgG) antibodies with this compound. This protocol is a general guideline and may require optimization for specific antibodies or applications.

Materials
  • IgG antibody to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃) buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

  • Collection tubes

Procedure
  • Antibody Preparation:

    • Dissolve the IgG antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a final concentration of 2.5 mg/mL.

    • If the antibody is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate buffer to adjust the pH.

    • Ensure the antibody solution is free of amine-containing substances like Tris, glycine, or BSA.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. For example, add 100 µL of DMSO to 1 µmol of the dye.

    • Vortex briefly to ensure the dye is fully dissolved.

  • Labeling Reaction:

    • While gently stirring, add the this compound stock solution to the antibody solution. A typical starting molar ratio of dye to antibody is 10:1 to 15:1.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled antibody with PBS. The first colored fraction to elute will be the antibody-dye conjugate.

    • Collect the fractions containing the labeled antibody.

  • Determination of Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 501 nm (for the MB 488 dye).

    • The DOL can be calculated using the following formula: DOL = (A₅₀₁ × ε₂₈₀_protein) / (A₂₈₀_corrected × ε₅₀₁_dye) where A₂₈₀_corrected = A₂₈₀ - (A₅₀₁ × Correction Factor) (The correction factor accounts for the dye's absorbance at 280 nm).

  • Storage:

    • Store the labeled antibody at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Adding a stabilizer like BSA may be beneficial for long-term stability.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the antibody labeling protocol.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Final Product prep_antibody Prepare Antibody (2.5 mg/mL in pH 8.3 buffer) mix Mix Antibody and Dye (1 hour, room temp, dark) prep_antibody->mix prep_dye Prepare this compound (10 mM in DMSO) prep_dye->mix purify Purify Conjugate (Size-Exclusion Chromatography) mix->purify analyze Analyze (Measure A280 & A501) purify->analyze storage Store Labeled Antibody (4°C or -20°C) analyze->storage

Caption: Workflow for labeling antibodies with this compound.

This guide provides a foundational understanding of this compound and its application in protein labeling. For specific experimental designs, further optimization based on the biomolecule of interest and the desired degree of labeling is recommended.

References

Unveiling the Hydrophilicity of MB 488 NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the hydrophilic properties of MB 488 NHS ester, a fluorescent dye increasingly utilized by researchers, scientists, and drug development professionals. This document outlines the dye's chemical and physical characteristics, provides detailed experimental protocols for its use in labeling primary amines, and presents key data in a structured format for ease of comparison.

Introduction to this compound

This compound is a highly hydrophilic, green-emitting fluorescent dye that serves as a valuable tool for labeling proteins, antibodies, and other biomolecules.[1][2][3][4] Structurally related to the Alexa Fluor® 488 dye, MB 488 is engineered for enhanced water solubility, increased brightness, and reduced self-quenching.[3][4] Its high photostability and strong absorption make it an excellent candidate for a range of applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.[3][4]

The hydrophilicity of this compound is a key attribute, primarily due to the presence of sulfonate groups in its chemical structure. This feature is common among water-soluble cyanine dyes and allows for direct labeling of biomolecules in aqueous buffers, minimizing the need for organic co-solvents that can be detrimental to sensitive proteins. While the dye is known to be highly soluble in water, as well as in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), a specific quantitative value for its water solubility is not publicly available in the reviewed literature.[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, providing a clear comparison of its essential characteristics.

PropertyValueReference
Molecular Formula C₂₈H₂₄N₄O₁₅S₃[2]
Molecular Weight 752.7 g/mol [2]
Excitation Maximum (λex) 501 nm[1][2]
Emission Maximum (λem) 524 nm[1][2]
Extinction Coefficient 86,000 cm⁻¹M⁻¹[2]
Solubility Water, DMSO, DMF[3]
Reactivity Primary amines[3]

Molecular Structure and Reaction Mechanism

The chemical structure of this compound is fundamental to its function. The N-hydroxysuccinimide (NHS) ester group provides a reactive site for covalent labeling of primary amines, such as the ε-amino group of lysine residues in proteins.

cluster_MB488 MB 488 Core Structure cluster_NHS NHS Ester Group MB488_core N N MB488_core->N Linker C1 C N->C1 C4 C N->C4 O1 O O2 O C1->O1 C2 C C1->C2 C3 C C2->C3 C3->N C3->O2 O3 O C4->O3

Caption: Chemical structure of this compound.

The labeling reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

MB488_NHS MB 488-NHS Ester Intermediate Tetrahedral Intermediate MB488_NHS->Intermediate Nucleophilic Attack Protein_NH2 Protein-NH₂ (Primary Amine) Protein_NH2->Intermediate Labeled_Protein MB 488-CO-NH-Protein (Stable Amide Bond) Intermediate->Labeled_Protein Collapse of Intermediate NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS

Caption: Reaction of this compound with a primary amine.

Experimental Protocols

A detailed methodology for a typical protein labeling experiment is provided below.

Materials
  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Anhydrous DMSO or DMF

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

  • Purification column (e.g., gel filtration column such as Sephadex G-25)

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

Protocol for Protein Labeling

The following workflow outlines the key steps for successful protein conjugation.

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Prepare_Protein 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Add_Buffer 3. Adjust pH of Protein Solution (add reaction buffer to pH 8.3-8.5) Prepare_Protein->Add_Buffer Prepare_Dye 2. Prepare Dye Stock Solution (e.g., 10 mg/mL in anhydrous DMSO/DMF) Add_Dye 4. Add Dye to Protein (molar excess of 5-15x) Prepare_Dye->Add_Dye Add_Buffer->Add_Dye Incubate 5. Incubate (1 hour at room temperature, protected from light) Add_Dye->Incubate Quench 6. Quench Reaction (Optional) (add Tris or glycine) Incubate->Quench Separate 7. Separate Conjugate (gel filtration chromatography) Quench->Separate Characterize 8. Characterize Conjugate (determine degree of labeling) Separate->Characterize

Caption: Experimental workflow for protein labeling.

Detailed Steps:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer such as phosphate-buffered saline (PBS). Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction and should be removed by dialysis or buffer exchange.

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL. NHS esters are moisture-sensitive, and the use of anhydrous solvents is crucial to prevent hydrolysis.

  • Reaction Setup: Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer. This pH range is a compromise to ensure the deprotonation of lysine amino groups while minimizing the hydrolysis of the NHS ester.

  • Labeling: Add a 5- to 15-fold molar excess of the dissolved dye to the protein solution. The optimal ratio may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25). The first colored band to elute is typically the labeled protein.

  • Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, using UV-Vis spectrophotometry.

Factors Influencing Hydrophilicity and Labeling Efficiency

The success of a labeling experiment with this compound is influenced by several factors related to its hydrophilicity and the stability of the NHS ester group.

Hydrophilicity High Hydrophilicity (due to sulfonate groups) Labeling_Efficiency Labeling Efficiency Hydrophilicity->Labeling_Efficiency Allows aqueous reaction pH Reaction pH pH->Labeling_Efficiency Affects amine reactivity Hydrolysis NHS Ester Hydrolysis pH->Hydrolysis Higher pH increases rate Hydrolysis->Labeling_Efficiency Reduces available dye Protein_Conc Protein Concentration Protein_Conc->Labeling_Efficiency Higher concentration is better Dye_Purity Dye Purity & Handling Dye_Purity->Labeling_Efficiency Anhydrous conditions are key

Caption: Logical relationships affecting labeling efficiency.

The inherent hydrophilicity of this compound allows for labeling reactions to be performed in aqueous environments, which is beneficial for maintaining the native conformation of many proteins. However, the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with higher pH. Therefore, maintaining the recommended pH range of 8.3-8.5 is critical for efficient labeling.

Conclusion

This compound is a highly hydrophilic and effective fluorescent probe for the labeling of biomolecules. Its excellent water solubility, a direct result of its sulfonated cyanine structure, simplifies experimental workflows and is advantageous for sensitive biological samples. By understanding the interplay between its hydrophilicity, the reactivity of the NHS ester, and the experimental conditions, researchers can effectively utilize this dye to generate brightly fluorescent and stable conjugates for a wide array of biological applications.

References

MB 488 Dye: A Comprehensive Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A high-performance green fluorescent dye engineered for superior brightness, photostability, and water solubility, MB 488 is an exceptional choice for a wide range of fluorescence-based assays, particularly in demanding applications such as super-resolution microscopy and flow cytometry. This guide provides an in-depth overview of its core features, advantages, and detailed experimental protocols for its use in cutting-edge research.

MB 488 is a small organic fluorescent dye that belongs to the rhodamine family. It is structurally related to the widely used Alexa Fluor® 488, but incorporates modifications that enhance its performance characteristics.[1] Its excitation and emission spectra are well-suited for standard 488 nm laser lines, making it a versatile tool in many laboratory settings.[2]

Key Features and Advantages

MB 488 dye offers several significant advantages for researchers in cell biology, immunology, and drug development:

  • Exceptional Brightness: MB 488 exhibits a high fluorescence quantum yield, resulting in bright, easily detectable signals.[1][2] This is crucial for the detection of low-abundance targets and for achieving high signal-to-noise ratios in imaging and flow cytometry.

  • Enhanced Photostability: Compared to many other green fluorophores, MB 488 demonstrates superior resistance to photobleaching, allowing for longer exposure times and more robust time-lapse imaging experiments.[1][2]

  • Superior Water Solubility: The dye's high hydrophilicity minimizes the potential for aggregation and self-quenching, even at high labeling densities.[1] This ensures more reliable and reproducible conjugation to biomolecules.

  • Low Toxicity: MB 488 is characterized by low toxicity, making it suitable for live-cell imaging and other applications involving sensitive biological systems.[2]

  • Versatile Conjugation Chemistries: MB 488 is available with a variety of reactive groups, including NHS ester, maleimide, and DBCO, enabling straightforward and efficient labeling of a wide range of biomolecules.

Quantitative Data

The spectral and photophysical properties of MB 488 are summarized in the table below, alongside a comparison with its structural analog, Alexa Fluor® 488.

PropertyMB 488Alexa Fluor® 488
Maximum Excitation Wavelength (λex) 501 nm495 nm
Maximum Emission Wavelength (λem) 524 nm519 nm
Molar Extinction Coefficient (ε) ~86,000 cm⁻¹M⁻¹>65,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) High (exact value not specified in reviewed literature)~0.92

Data for MB 488 sourced from AxisPharm and Vector Labs. Data for Alexa Fluor® 488 sourced from Thermo Fisher Scientific and other scholarly articles.[3][4]

Experimental Protocols

Detailed methodologies for common applications of MB 488 dye are provided below. These protocols are based on established procedures for spectrally similar dyes and can be adapted for specific experimental needs.

Protein and Antibody Labeling with MB 488 NHS Ester

This protocol describes the conjugation of this compound to primary amines (e.g., lysine residues) on proteins and antibodies.

Materials:

  • This compound

  • Protein or antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • 1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Anhydrous DMSO or DMF

  • Purification column (e.g., Sephadex G-25)

  • PBS, pH 7.2-7.4

Procedure:

  • Prepare the Protein Solution: Dissolve the protein or antibody in a suitable buffer to a concentration of 2-10 mg/mL. If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against an amine-free buffer. Adjust the pH of the protein solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Conjugation Reaction: While gently vortexing the protein solution, add the dissolved this compound. A molar excess of the dye is typically used; a starting point of a 10-fold molar excess is recommended. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. Collect the fractions containing the labeled protein.

  • Determine the Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm and at the excitation maximum of MB 488 (~501 nm).

NHS_Ester_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix and Incubate (1-2h, RT, dark) Protein->Mix pH 8.3-8.5 Dye This compound in DMSO/DMF Dye->Mix Purify Size-Exclusion Chromatography Mix->Purify Analyze Determine DOL Purify->Analyze

Workflow for protein labeling with this compound.
Thiol-Reactive Labeling with MB 488 Maleimide

This protocol is for the conjugation of MB 488 maleimide to free sulfhydryl groups (e.g., cysteine residues) on proteins or peptides.

Materials:

  • MB 488 maleimide

  • Thiol-containing protein or peptide

  • Degassed buffer, pH 7.0-7.5 (e.g., PBS, HEPES)

  • Reducing agent (e.g., TCEP or DTT), if necessary

  • Anhydrous DMSO or DMF

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Thiolated Molecule: Dissolve the protein or peptide in a degassed buffer at a concentration of 1-10 mg/mL. If the sulfhydryl groups are in disulfide bonds, they must first be reduced. Add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, the excess DTT must be removed before adding the dye.

  • Prepare the Dye Stock Solution: Dissolve MB 488 maleimide in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Perform the Conjugation Reaction: Add the dissolved MB 488 maleimide to the thiol-containing molecule solution. A 10- to 20-fold molar excess of the dye is recommended. Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the Conjugate: Separate the labeled molecule from the unreacted dye using a size-exclusion chromatography column.

Maleimide_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Thiolated Protein (reduce if needed) Mix Mix and Incubate (2h RT or O/N 4°C, dark) Protein->Mix pH 7.0-7.5 Dye MB 488 Maleimide in DMSO/DMF Dye->Mix Purify Size-Exclusion Chromatography Mix->Purify

Workflow for thiol-reactive labeling with MB 488 maleimide.
Copper-Free Click Chemistry with MB 488 DBCO

This protocol describes the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between an azide-modified molecule and MB 488 DBCO.

Materials:

  • MB 488 DBCO

  • Azide-modified molecule

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare the Reactants: Dissolve the azide-modified molecule and MB 488 DBCO in the reaction buffer.

  • Perform the Click Reaction: Mix the azide-modified molecule and MB 488 DBCO. A slight molar excess (1.5 to 3-fold) of the DBCO reagent is often used. The reaction can be performed at room temperature or 4°C. Reaction times can vary from a few hours to overnight.[5][6]

  • Purify the Conjugate: If necessary, the labeled molecule can be purified from unreacted dye using an appropriate method such as size-exclusion chromatography or dialysis.

DBCO_Click_Chemistry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification (Optional) Azide Azide-Modified Molecule Mix Mix and Incubate (RT or 4°C) Azide->Mix DBCO MB 488 DBCO DBCO->Mix Purify Purify Conjugate Mix->Purify

Workflow for copper-free click chemistry with MB 488 DBCO.
Immunofluorescence Staining

This is a general protocol for immunofluorescence staining of cultured cells using an antibody conjugated to MB 488.

Materials:

  • Cells grown on coverslips or in imaging plates

  • MB 488-conjugated primary or secondary antibody

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)

  • Antifade mounting medium

Procedure:

  • Cell Fixation: Rinse cells with PBS, then fix with 4% paraformaldehyde for 15-20 minutes at room temperature. Wash three times with PBS.

  • Permeabilization (for intracellular targets): If staining an intracellular antigen, incubate the fixed cells with permeabilization buffer for 10-15 minutes at room temperature. Wash three times with PBS.

  • Blocking: Incubate cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation: Dilute the MB 488-conjugated antibody in blocking buffer to the predetermined optimal concentration. Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium. The slides are now ready for imaging.

Immunofluorescence_Workflow Start Cells on Coverslip Fix Fixation (e.g., 4% PFA) Start->Fix Perm Permeabilization (if needed) Fix->Perm Block Blocking Perm->Block Antibody Incubate with MB 488-Ab Block->Antibody Wash Wash Antibody->Wash Mount Mount Wash->Mount Image Fluorescence Microscopy Mount->Image

General workflow for immunofluorescence staining.
Flow Cytometry Staining

This is a general protocol for staining suspension cells with an MB 488-conjugated antibody for flow cytometry analysis.

Materials:

  • Suspension cells

  • MB 488-conjugated antibody

  • Flow cytometry staining buffer (e.g., PBS with 1-2% BSA or FBS and 0.1% sodium azide)

  • Fc block (optional)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Harvest cells and adjust the cell concentration to 1 x 10⁷ cells/mL in cold flow cytometry staining buffer.

  • Fc Block (Optional): To prevent non-specific binding to Fc receptors, you can pre-incubate the cells with an Fc blocking reagent for 10-15 minutes on ice.

  • Antibody Staining: Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes. Add the MB 488-conjugated antibody at its optimal concentration. Vortex gently and incubate for 20-30 minutes on ice or at 4°C, protected from light.

  • Washing: Add 1-2 mL of cold flow cytometry staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Repeat the wash step.

  • Resuspension and Analysis: Resuspend the cell pellet in an appropriate volume of flow cytometry staining buffer (e.g., 300-500 µL) and analyze on a flow cytometer.

Flow_Cytometry_Workflow Start Cell Suspension FcBlock Fc Block (Optional) Start->FcBlock Stain Stain with MB 488-Ab FcBlock->Stain Wash1 Wash Stain->Wash1 Wash2 Wash Wash1->Wash2 Resuspend Resuspend Wash2->Resuspend Analyze Flow Cytometer Analysis Resuspend->Analyze

General workflow for flow cytometry staining.

Conclusion

MB 488 dye represents a significant advancement in fluorescent probe technology, offering researchers a superior tool for a multitude of bio-imaging and detection applications. Its enhanced brightness, photostability, and water solubility, combined with its versatility in conjugation, make it an ideal choice for both routine and advanced fluorescence-based experiments. The protocols provided in this guide offer a solid foundation for the successful implementation of MB 488 in your research endeavors.

References

In-Depth Technical Guide: MB 488 NHS Ester for Labeling Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MB 488 NHS ester, a high-performance fluorescent dye, for the specific application of labeling primary amines on proteins, antibodies, and other biomolecules.

Introduction to this compound

This compound is a bright, hydrophilic, and highly photostable green fluorescent dye.[1][2][3] Structurally related to Alexa Fluor® 488, MB 488 offers improved water solubility, which minimizes self-quenching and enhances labeling efficiency.[1][2][3] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent attachment of the dye to primary amines (-NH2), which are readily available on biomolecules such as the side chains of lysine residues and the N-termini of proteins.[2][3] This reaction forms a stable and robust amide bond, making it an ideal choice for a wide range of fluorescence-based applications.[2][3]

Physicochemical and Spectral Properties

The performance of a fluorescent dye is dictated by its intrinsic properties. MB 488 exhibits excellent spectral characteristics for fluorescence microscopy and flow cytometry.

PropertyValueReference
Excitation Maximum (λex) 501 nm[4][5]
Emission Maximum (λem) 524 nm[4][5]
Molar Extinction Coefficient (ε) 86,000 cm⁻¹M⁻¹[2][3][4]
Molecular Weight 752.69 g/mol [2][3][4]
Solubility Water, DMSO, DMF[2][3]
Storage -20°C, protected from light[2][3][4]

The Chemistry of Labeling Primary Amines

The labeling reaction of this compound with a primary amine is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (typically 7-9) where the primary amine is deprotonated and thus more nucleophilic.[2][3]

G MB488_NHS MB 488-NHS Ester Reaction pH 7-9 MB488_NHS->Reaction PrimaryAmine Primary Amine (e.g., Protein-NH₂) PrimaryAmine->Reaction Conjugate MB 488-Protein Conjugate (Stable Amide Bond) Reaction->Conjugate Byproduct N-hydroxysuccinimide Reaction->Byproduct

This compound Labeling Reaction

Experimental Protocols

Antibody Labeling with this compound

This protocol is optimized for labeling 1 mg of a typical IgG antibody.

Materials:

  • 1 mg of antibody (in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using dialysis or a desalting column.

    • Adjust the antibody concentration to 2 mg/mL in PBS.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO. Vortex to ensure it is fully dissolved. This solution should be prepared fresh.

  • Labeling Reaction:

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

    • Calculate the required volume of the dye stock solution. A molar ratio of dye to antibody of 10:1 is a good starting point.

    • Slowly add the calculated amount of dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with PBS.

    • Apply the reaction mixture to the column.

    • Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody. The free, unreacted dye will elute later.

    • Collect the fractions containing the labeled antibody.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and 501 nm (A501).

    • Calculate the protein concentration: Protein Conc. (M) = [A280 - (A501 x 0.09)] / ε_protein (where ε_protein for IgG is ~203,000 M⁻¹cm⁻¹ and 0.09 is the correction factor for the dye's absorbance at 280 nm).

    • Calculate the dye concentration: Dye Conc. (M) = A501 / 86,000

    • Calculate the DOL: DOL = Dye Conc. / Protein Conc.

    • An optimal DOL for most applications is between 2 and 7.

General Experimental Workflow

The following diagram outlines a typical workflow for labeling a protein and its subsequent use in an application like immunofluorescence.

G cluster_prep Preparation cluster_label Labeling cluster_purify Purification & Analysis cluster_app Application Buffer Buffer Exchange (Amine-free) Concentrate Concentrate Protein Buffer->Concentrate Reaction Labeling Reaction (pH 8.3, 1 hr, RT) Concentrate->Reaction PrepDye Prepare Dye Stock (MB 488 NHS in DMSO) PrepDye->Reaction Purify Purify Conjugate (Gel Filtration) Reaction->Purify Analyze Calculate DOL (Spectrophotometry) Purify->Analyze Stain Immunofluorescence Staining Analyze->Stain Image Fluorescence Microscopy Stain->Image

General Experimental Workflow

Application Example: EGFR Signaling Pathway Visualization

MB 488-labeled antibodies are frequently used in immunofluorescence to visualize the localization and expression of proteins involved in signaling pathways. A prominent example is the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cell proliferation and is often dysregulated in cancer.[6]

An anti-EGFR antibody labeled with MB 488 can be used to track the receptor's internalization upon ligand binding, providing insights into pathway activation and downstream signaling.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Simplified EGFR Signaling Pathway

Conclusion

This compound is a versatile and robust fluorescent probe for labeling primary amines on a wide variety of biomolecules. Its superior photophysical properties, coupled with a straightforward and efficient labeling chemistry, make it an invaluable tool for researchers in cell biology, immunology, and drug discovery. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in your research endeavors.

References

Methodological & Application

Application Notes: MB 488 NHS Ester for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MB 488 NHS ester is an amine-reactive fluorescent dye belonging to the class of cyanine dyes. It is well-suited for the covalent labeling of proteins and other biomolecules containing primary amines. The N-hydroxysuccinimidyl (NHS) ester moiety reacts efficiently with primary amino groups, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, to form a stable amide bond.[1][2][3][4] This labeling chemistry is robust and widely used for preparing fluorescently-labeled antibodies, enabling their use in a variety of applications including fluorescence microscopy, flow cytometry, and immunoassays.

Principle of Reaction

The labeling reaction involves the nucleophilic attack of a non-protonated primary amine on the NHS ester, leading to the formation of a covalent amide bond and the release of N-hydroxysuccinimide. To ensure the primary amines are sufficiently nucleophilic, the reaction is typically carried out at a slightly basic pH, generally between 8.0 and 9.0.[2][3][4] It is crucial to use amine-free buffers, such as bicarbonate or borate buffer, as primary amine-containing buffers (e.g., Tris or glycine) will compete with the protein for reaction with the NHS ester.[1][4]

Experimental Protocols

Preparation of Reagents

Protein Solution:

  • The protein to be labeled should be dissolved in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5.[1][2]

  • For optimal labeling efficiency, the recommended protein concentration is 2-10 mg/mL.[4][5][6] Lower concentrations can be used, but may result in lower labeling efficiency.[1]

  • The protein solution must be free of amine-containing stabilizers like Tris, glycine, or bovine serum albumin (BSA).[1][6] If necessary, purify the protein by dialysis or buffer exchange into the appropriate labeling buffer.[3][6]

This compound Stock Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7]

  • Prepare a stock solution of the dye by dissolving it in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][6]

  • The stock solution should be prepared immediately before use as NHS esters are susceptible to hydrolysis.[6][7][8]

Protein Labeling Reaction
  • While gently stirring or vortexing the protein solution, slowly add the calculated amount of the this compound stock solution.[2][9]

  • The optimal molar ratio of dye to protein can vary depending on the protein and the desired degree of labeling. A molar excess of the dye is typically used.[5][6] Refer to the table below for general recommendations.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2][3]

Purification of the Labeled Protein

It is critical to remove the unreacted dye from the labeled protein to ensure accurate determination of the degree of labeling and to prevent background fluorescence in downstream applications.[10][11]

  • Size-Exclusion Chromatography (Gel Filtration): This is a common method for separating the labeled protein from the free dye.[2][3][6]

    • Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate buffer such as phosphate-buffered saline (PBS).[1][6]

    • Apply the reaction mixture to the column and elute with the same buffer.[1]

    • The first colored band to elute is the labeled protein, while the free dye will elute later.[6]

  • Dialysis: This method is also effective for removing unreacted dye, especially for larger sample volumes.[3][11]

    • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff.

    • Dialyze against a large volume of buffer (e.g., PBS) with several buffer changes.[8]

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, should be determined to ensure consistency between experiments.[10][12]

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of MB 488 (approximately 488 nm, Amax).[12]

  • Calculate the protein concentration and the DOL using the following equations:

    • Corrected A280 (A280corr) = A280 - (Amax × CF)

      • Where CF is the correction factor for the dye's absorbance at 280 nm.

    • Protein Concentration (M) = A280corr / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein.

    • Dye Concentration (M) = Amax / ε_dye

      • Where ε_dye is the molar extinction coefficient of the MB 488 dye.

    • DOL = Dye Concentration / Protein Concentration

Data Presentation

ParameterRecommended ValueReference
Protein Concentration 2 - 10 mg/mL[4][5][6]
Labeling Buffer 0.1 M Sodium Bicarbonate or Sodium Borate[1]
Labeling Buffer pH 8.0 - 9.0[2][3][4]
Dye Solvent Anhydrous DMSO or DMF[2][6]
Molar Dye:Protein Ratio 5:1 to 20:1 (for antibodies)[13][14]
Incubation Time 60 minutes[2][3]
Incubation Temperature Room Temperature[2][3]
Purification Method Size-Exclusion Chromatography or Dialysis[2][3][6][11]
Optimal DOL for Antibodies 2 - 10[15]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer Mix Mix Dye and Protein Protein->Mix Dye This compound in DMSO/DMF Dye->Mix Incubate Incubate 1 hr at Room Temp Mix->Incubate Purify Size-Exclusion Chromatography or Dialysis Incubate->Purify Analyze Measure A280 & Amax Purify->Analyze Calculate Calculate DOL Analyze->Calculate Labeled_Protein Labeled Protein Conjugate Calculate->Labeled_Protein

Caption: Experimental workflow for labeling proteins with this compound.

reaction_pathway cluster_products Products Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-MB 488 (Stable Amide Bond) Protein->Conjugate pH 8.0-9.0 NHS_Ester MB 488-NHS Ester NHS_Ester->Conjugate Byproduct N-Hydroxysuccinimide Conjugate->Byproduct +

Caption: Reaction pathway for this compound with a primary amine on a protein.

References

Application Notes and Protocols for Labeling Antibodies with MB 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB 488 NHS Ester is a highly hydrophilic, amine-reactive fluorescent dye designed for the covalent labeling of proteins, particularly antibodies.[1][2][3][4] This dye is structurally related to other popular 488 nm dyes and offers excellent water solubility, high fluorescence quantum yield, and significant photostability, making it an ideal choice for a variety of applications including fluorescence microscopy, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][4] The N-hydroxysuccinimidyl (NHS) ester moiety specifically reacts with primary amines (e.g., the side chain of lysine residues) on the target protein under mild alkaline conditions to form a stable, covalent amide bond.[1][5] This document provides a detailed protocol for the successful conjugation of this compound to antibodies, including methods for purification and characterization of the resulting conjugate.

Chemical Reaction

The fundamental chemistry of labeling involves the reaction of the this compound with a primary amine on the antibody. The NHS ester is an efficient acylating agent that reacts with the nucleophilic amine group to form a robust amide linkage, releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a pH range of 7-9.[1][6]

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Antibody Antibody with Primary Amine (-NH2) Labeled_Antibody MB 488-Labeled Antibody (Stable Amide Bond) Antibody->Labeled_Antibody + MB488_NHS This compound MB488_NHS->Labeled_Antibody NHS N-hydroxysuccinimide (Byproduct) MB488_NHS->NHS releases pH pH 7-9

Caption: Covalent bond formation between this compound and an antibody.

Quantitative Data Summary

Successful antibody labeling requires careful control of several experimental parameters. The following tables summarize key quantitative data for labeling antibodies with this compound.

Table 1: this compound Specifications

ParameterValueReference
Excitation Maximum (λmax)501 nm[1][2][3]
Emission Maximum (λem)524 nm[1][2][3]
Molar Extinction Coefficient (ε)86,000 cm⁻¹M⁻¹[1][3]
Molecular Weight752.69 g/mol [1]
Reactive GroupN-hydroxysuccinimidyl (NHS) Ester[1]
ReactivityPrimary Amines[1][2][3]

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeNotesReference
Antibody Concentration2-10 mg/mLHigher concentrations generally lead to higher labeling efficiency.[7][8]
Reaction Buffer0.1 M Sodium Bicarbonate or PBSMust be free of primary amines (e.g., Tris or glycine).[5][6][7]
Reaction pH8.0 - 8.5Optimal for efficient reaction with primary amines.[5]
Molar Excess of Dye:Antibody7-15 foldThis may require optimization depending on the antibody and its concentration.[8]
Incubation Time1 hourAt room temperature.[5]
TemperatureRoom Temperature[5]

Experimental Protocols

This section provides a detailed step-by-step protocol for labeling an IgG antibody with this compound.

Materials and Reagents
  • Antibody (IgG) to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification Column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Experimental Workflow

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization & Storage prep_ab 1. Prepare Antibody Solution (2-10 mg/mL in Reaction Buffer) reaction 3. Mix Antibody and Dye (Incubate for 1 hour at RT, protected from light) prep_ab->reaction prep_dye 2. Prepare Dye Stock Solution (10 mM in anhydrous DMSO) prep_dye->reaction purify 4. Purify Conjugate (Size-Exclusion Chromatography, e.g., Sephadex G-25) reaction->purify characterize 5. Determine Degree of Labeling (DOL) purify->characterize store 6. Store Labeled Antibody (4°C short-term, -20°C long-term) characterize->store

Caption: Workflow for antibody labeling with this compound.

Detailed Protocol
  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2.5 mg/mL.[8]

    • If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers like BSA or gelatin, it must be dialyzed against PBS.[7]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[8] This solution should be used immediately.[6]

  • Labeling Reaction:

    • Add the calculated amount of the 10 mM dye stock solution to the antibody solution. A molar excess of 7-15 fold of dye to antibody is recommended as a starting point.

    • Gently mix the reaction solution and incubate for 1 hour at room temperature, protected from light.[5]

  • Purification of the Conjugate:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[7]

    • Load the reaction mixture onto the column.

    • Elute the labeled antibody with PBS (pH 7.2-7.4). The first colored fraction will be the labeled antibody, while the slower-migrating colored band will be the unconjugated dye.[9]

    • Collect the fractions containing the labeled antibody.

Characterization: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.[10][11] The optimal DOL for most antibodies is between 2 and 10.[7][10][12]

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye, 501 nm (A₅₀₁), using a spectrophotometer.

  • Calculate Protein Concentration:

    • The concentration of the antibody in the conjugate solution can be calculated using the following formula: Antibody Concentration (M) = [A₂₈₀ - (A₅₀₁ × CF)] / ε_protein

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • A₅₀₁: Absorbance of the conjugate at 501 nm.

      • CF: Correction factor (A₂₈₀ of the free dye / A_max of the free dye). For dyes similar to MB 488, this is often around 0.1.

      • ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).[10]

  • Calculate Dye Concentration:

    • The concentration of the dye in the conjugate solution can be calculated using the following formula: Dye Concentration (M) = A₅₀₁ / ε_dye

      • A₅₀₁: Absorbance of the conjugate at 501 nm.

      • ε_dye: Molar extinction coefficient of MB 488 at 501 nm (86,000 M⁻¹cm⁻¹).

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Antibody Concentration (M)

Storage and Stability
  • Short-term storage: Store the labeled antibody at 4°C in a light-protected vial for up to a few weeks.[13]

  • Long-term storage: For storage longer than a month, it is recommended to aliquot the conjugate and store it at -20°C.[14] Adding a cryoprotectant like glycerol to a final concentration of 50% can prevent damage from freeze-thaw cycles.[13] Fluorescently conjugated antibodies should always be protected from light to prevent photobleaching.[13] Lyophilized conjugates can be stable for years when stored at -20°C or below.[13]

References

Protocol for Conjugating MB 488 NHS Ester to Amino-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of MB 488 NHS ester, a bright and photostable green fluorescent dye, to amino-modified oligonucleotides. N-hydroxysuccinimide (NHS) esters are widely used for labeling biomolecules containing primary amines, forming a stable amide bond.[1][2] This method is applicable for producing fluorescently labeled DNA or RNA probes for various molecular biology and diagnostic applications, including fluorescence in situ hybridization (FISH), microarray analysis, and real-time PCR.[3][4]

MB 488 is a hydrophilic dye with high water solubility, which minimizes aggregation and self-quenching, leading to brighter fluorescent signals.[1][2][3] Its spectral properties are similar to other popular 488 nm dyes like Alexa Fluor® 488 and DyLight® 488, making it a suitable alternative for established imaging systems.[1][2]

Materials and Reagents

Table 1: Key Reagents and Materials
Reagent/MaterialSupplierNotes
This compound e.g., AxisPharm, Vector Labs, BroadPharmStore at -20°C, protected from light and moisture.[2][5]
Amino-modified oligonucleotide Custom synthesisMust contain a primary amine group (e.g., 5'-amino modifier C6).
Anhydrous Dimethyl Sulfoxide (DMSO) Sigma-AldrichUse high-quality, anhydrous grade to prevent hydrolysis of the NHS ester.[1]
0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5) In-house preparationReaction buffer. Avoid buffers containing primary amines (e.g., Tris).[1]
Nuclease-free water VariousFor dissolving reagents and oligonucleotides.
Ethanol (100% and 70%) VariousFor precipitation and washing of the labeled oligonucleotide.
3 M Sodium Acetate, pH 5.2 VariousFor ethanol precipitation.
Gel filtration column (e.g., Sephadex G-25) GE HealthcareFor purification of the conjugated oligonucleotide.
Microcentrifuge tubes Various
Spectrophotometer (UV-Vis) VariousFor quantification of oligonucleotide and dye concentration.

Quantitative Data Summary

Table 2: Properties of this compound
PropertyValueReference
Molecular Weight 752.69 g/mol [1][2][3][5][6]
Excitation Maximum (λabs) 501 nm[1][2][4][5]
Emission Maximum (λem) 524 nm[1][2][4][5]
Extinction Coefficient (ε) 86,000 cm⁻¹M⁻¹[1][2]
Solubility Water, DMSO, DMF[1][2]
Table 3: Recommended Reaction Conditions
ParameterRecommended Value
Oligonucleotide Concentration 1-10 mg/mL
Dye to Oligo Molar Ratio 8:1 to 15:1
Reaction pH 8.3 - 8.5
Reaction Time 1-4 hours at room temperature, or overnight on ice
Reaction Solvent 0.1 M Sodium Bicarbonate Buffer

Experimental Protocols

Preparation of Reagents
  • Amino-modified Oligonucleotide: Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM. Verify the concentration by measuring the absorbance at 260 nm.

  • This compound Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the appropriate amount of the dye in anhydrous DMSO. For example, to prepare 100 µL of a 10 mM solution, dissolve 0.753 mg of this compound in 100 µL of anhydrous DMSO. Vortex briefly to ensure complete dissolution.

  • Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-8.5 using HCl or NaOH.

Conjugation Reaction

The following protocol is for a typical labeling reaction of 10 nmol of an amino-modified oligonucleotide.

  • In a microcentrifuge tube, add 10 µL of the 1 mM amino-modified oligonucleotide solution.

  • Add 80 µL of the 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).

  • To achieve an 8-fold molar excess, add 8 µL of the 10 mM this compound stock solution to the oligonucleotide solution.

  • Vortex the reaction mixture gently and incubate for 1 to 4 hours at room temperature, protected from light. Alternatively, the reaction can be incubated overnight on ice.

Purification of the Labeled Oligonucleotide

Purification is crucial to remove unconjugated dye, which can interfere with downstream applications. Gel filtration is a common and effective method.

  • Equilibrate a gel filtration column (e.g., Sephadex G-25) with nuclease-free water.

  • Carefully load the entire reaction mixture onto the top of the column.

  • Elute the labeled oligonucleotide with nuclease-free water. The labeled oligonucleotide will elute in the void volume, while the smaller, unconjugated dye molecules will be retained by the resin and elute later.

  • Collect the fractions and identify the fractions containing the labeled oligonucleotide by their green color and by measuring the absorbance at 260 nm and 501 nm.

  • Pool the fractions containing the purified conjugate.

Alternatively, ethanol precipitation can be used to remove the bulk of the unreacted dye.

  • To the 100 µL reaction mixture, add 10 µL of 3 M sodium acetate, pH 5.2.

  • Add 300 µL of ice-cold 100% ethanol.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Carefully decant the supernatant, which contains the unreacted dye.

  • Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again for 5 minutes.

  • Remove the supernatant and air-dry the pellet for 5-10 minutes to remove residual ethanol.

  • Resuspend the labeled oligonucleotide in a desired volume of nuclease-free water or TE buffer.

Characterization and Storage
  • Quantification: Determine the concentration of the oligonucleotide by measuring the absorbance at 260 nm (A260) and the concentration of the MB 488 dye by measuring the absorbance at its maximum, 501 nm (A501).

  • Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per oligonucleotide, can be calculated using the following formula: DOL = (A501 / ε_dye) / (A260_corrected / ε_oligo) where ε_dye is the extinction coefficient of MB 488 (86,000 M⁻¹cm⁻¹) and ε_oligo is the extinction coefficient of the oligonucleotide. The A260_corrected is the absorbance at 260 nm corrected for the contribution of the dye at that wavelength.

  • Storage: Store the fluorescently labeled oligonucleotide at -20°C, protected from light. For long-term storage, it is recommended to store aliquots to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization & Storage prep_oligo Dissolve Amino- Oligonucleotide mix Mix Oligo, Buffer, and Dye Solution prep_oligo->mix prep_dye Prepare MB 488 NHS Ester Stock prep_dye->mix prep_buffer Prepare Reaction Buffer (pH 8.3-8.5) prep_buffer->mix incubate Incubate (1-4h RT or overnight on ice) mix->incubate purify Gel Filtration or Ethanol Precipitation incubate->purify quant Quantify & Calculate Degree of Labeling purify->quant store Store at -20°C quant->store

Caption: Experimental workflow for conjugating this compound to oligonucleotides.

chemical_reaction cluster_reactants Reactants cluster_product Product oligo Oligonucleotide-NH₂ plus + oligo->plus dye MB 488-NHS conjugate Oligonucleotide-NH-CO-MB 488 (Stable Amide Bond) dye->conjugate pH 8.3-8.5 plus->dye

Caption: Reaction of an amino-modified oligonucleotide with this compound.

References

Optimal Buffer Conditions for MB 488 NHS Ester Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for achieving optimal labeling of proteins and other amine-containing molecules with MB 488 NHS ester. Adherence to these guidelines, particularly regarding buffer conditions, is critical for maximizing conjugation efficiency and ensuring the integrity of the final labeled product.

Introduction

N-hydroxysuccinimide (NHS) esters are widely used for covalently attaching fluorescent dyes, such as MB 488, to primary amines on biomolecules. The reaction involves the nucleophilic attack of a deprotonated primary amine on the NHS ester, forming a stable amide bond. The efficiency of this reaction is highly dependent on several factors, with the composition and pH of the reaction buffer being the most critical. This document outlines the optimal buffer conditions and provides detailed protocols for successful labeling with this compound.

Key Considerations for Optimal Labeling

The success of a labeling reaction with this compound hinges on maintaining a delicate balance between the reactivity of the target primary amines and the hydrolytic stability of the NHS ester.

pH: The reaction is strongly pH-dependent.[1] The primary amino groups of proteins (e.g., the ε-amino group of lysine residues) must be deprotonated to be reactive.[2] At pH values below 8, the majority of primary amines are protonated and thus unavailable for reaction. Conversely, at high pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction and reduces the yield of the conjugate.[1] The optimal pH range for labeling with NHS esters is generally between 8.0 and 9.0, with a recommended pH of 8.3 to 8.5 for most applications.[3][4]

Buffer Composition: The choice of buffer is crucial. Buffers containing primary amines, such as Tris-HCl or glycine, are incompatible with NHS ester reactions as they will compete with the target molecule for reaction with the dye, leading to significantly reduced labeling efficiency.[5]

Recommended Buffers: Amine-free buffers are essential for efficient labeling. The most commonly recommended buffers are:

  • 0.1 M Sodium Bicarbonate, pH 8.3-8.5: This is a widely used and effective buffer for NHS ester labeling reactions.[3][6]

  • 0.1 M Sodium Phosphate, pH 8.3-8.5: An excellent alternative to bicarbonate buffer.[3]

  • 0.1 M Borate Buffer, pH 8.3-8.5: Another suitable amine-free buffer option.

Quantitative Data Summary

Table 1: Half-life of NHS Esters at Various pH Values

pHTemperature (°C)Approximate Half-life
8.0Room Temperature210 minutes[7][8]
8.5Room Temperature180 minutes[7][8]
9.0Room Temperature125 minutes[7][8]

Note: These values are for a porphyrin-NHS ester and are intended to illustrate the trend of decreasing stability with increasing pH. The exact half-life will vary depending on the specific NHS ester and buffer conditions.

Table 2: Comparison of Labeling Efficiency in Bicarbonate vs. PBS Buffer

BufferpHIncubation Time (hours)Degree of Labeling (DOL)
0.1 M Sodium Bicarbonate9.011.1[9]
Phosphate Buffered Saline (PBS)7.440.9[9]

Note: This data is for Fluorescein NHS Ester labeling of Bovine Serum Albumin (BSA) and demonstrates that while labeling can be achieved at a lower pH, it is generally less efficient and requires a longer incubation time.

Experimental Protocols

Protocol 1: Standard Labeling of a Protein with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing amines (e.g., Tris), perform a buffer exchange into the labeling buffer.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]

  • Perform the Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically for each protein and desired degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction:

    • Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Common quenching agents include Tris-HCl or glycine.[10]

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the unreacted dye and quenching buffer components by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

  • Measure Absorbance:

    • After purification, measure the absorbance of the labeled protein solution at 280 nm (A280) and at the absorbance maximum for MB 488 (approximately 501 nm, Amax).[2]

  • Calculate the Protein Concentration:

    • The concentration of the protein can be calculated using the following formula: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein where:

      • CF is the correction factor for the absorbance of the dye at 280 nm (A280 of dye / Amax of dye). This value is specific to the dye.

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling:

    • The DOL can be calculated using the following formula: DOL = Amax / (εdye × Protein Concentration (M)) where:

      • εdye is the molar extinction coefficient of MB 488 at its absorbance maximum (approximately 86,000 cm-1M-1).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction of this compound with a primary amine and a typical experimental workflow for protein labeling.

MB488_Labeling_Reaction MB488_NHS This compound Conjugate MB 488-Protein Conjugate (Stable Amide Bond) MB488_NHS->Conjugate + Protein-NH2 (pH 8.3-8.5) Protein_NH2 Protein-NH2 (Primary Amine) Protein_NH2->Conjugate NHS_byproduct N-hydroxysuccinimide

Caption: Chemical reaction of this compound with a primary amine.

Labeling_Workflow start Start: Prepare Protein in Amine-Free Buffer prep_dye Prepare MB 488 NHS Ester Stock Solution start->prep_dye reaction Incubate Protein and Dye (1-2 hours, RT, dark) prep_dye->reaction quench Quench Reaction (e.g., Tris-HCl) reaction->quench purify Purify Conjugate (Desalting Column/Dialysis) quench->purify analyze Analyze Conjugate (DOL Calculation) purify->analyze end End: Labeled Protein analyze->end

Caption: Experimental workflow for this compound labeling.

References

Application Note: Calculating Dye-to-Protein Ratio for MB 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to proteins is a fundamental technique in biological research and drug development, enabling the visualization and quantification of proteins in a variety of assays. The dye-to-protein ratio (D/P), also known as the degree of labeling (DOL), is a critical parameter to determine for ensuring the quality and consistency of fluorescently labeled protein conjugates.[1][2] An optimal D/P ratio is crucial; under-labeling can result in a weak signal, while over-labeling may lead to fluorescence quenching, protein aggregation, and altered biological activity.[2] This application note provides a detailed protocol for calculating the D/P ratio of proteins labeled with MB 488 NHS ester, a reactive dye that forms a stable covalent bond with primary amines on proteins.[3]

Principle

The calculation of the dye-to-protein ratio is based on the Beer-Lambert law, which relates the absorbance of a substance to its concentration in a solution.[4] By measuring the absorbance of the dye-protein conjugate at two specific wavelengths—one at the maximum absorbance of the protein (typically 280 nm) and the other at the maximum absorbance of the dye (λmax for MB 488)—it is possible to determine the molar concentrations of both the protein and the dye.[2][5] A correction factor is necessary to account for the dye's absorbance at 280 nm, which would otherwise interfere with the accurate measurement of the protein concentration.[1][5]

Quantitative Data Summary

For accurate calculation of the dye-to-protein ratio, the following quantitative parameters are required. Since specific values for "MB 488" are not publicly available, data for the spectrally similar and commonly used dye, Alexa Fluor® 488, are provided as a reference. It is crucial to obtain the specific molar extinction coefficient and correction factor for MB 488 from the manufacturer for the most accurate results.

ParameterValue (for Alexa Fluor® 488 as a proxy)Reference
Molar Extinction Coefficient of Dye (ε_dye_) 71,000 M⁻¹cm⁻¹ at ~494 nm[6]
Molar Extinction Coefficient of Protein (ε_prot_) For a typical IgG: 210,000 M⁻¹cm⁻¹ at 280 nm[7]
Correction Factor (CF₂₈₀) 0.11[6]
Wavelength of Maximum Absorbance of Dye (λ_max_) ~494 nm[6]
Wavelength of Maximum Absorbance of Protein 280 nm[8]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for determining the dye-to-protein ratio.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling & Purification cluster_measurement Measurement & Calculation prep_protein Prepare Protein Solution (e.g., IgG in bicarbonate buffer) labeling Protein Labeling Reaction (Stir for 1-2 hours) prep_protein->labeling prep_dye Prepare this compound Stock Solution (in DMSO) prep_dye->labeling purification Purify Conjugate (e.g., Size-Exclusion Chromatography) labeling->purification measurement Measure Absorbance (A₂₈₀ and A_max) purification->measurement calculation Calculate Dye-to-Protein Ratio measurement->calculation

Caption: Experimental workflow for calculating the dye-to-protein ratio.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for labeling a protein (using IgG as an example) with this compound and subsequently calculating the dye-to-protein ratio.

Materials
  • Protein (e.g., IgG) free of amine-containing buffers like Tris.

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • 0.1 M Sodium bicarbonate buffer, pH 8.3.[9][10]

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.[9][11]

  • Spectrophotometer.

  • Quartz cuvettes with a 1 cm path length.

Procedure

1. Preparation of Reagents

  • Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-10 mg/mL.[12][13] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS, and then the bicarbonate buffer can be added.

  • Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[3]

2. Protein Labeling Reaction

  • The optimal molar ratio of dye to protein for labeling can vary, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.[5]

  • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.[13]

3. Purification of the Labeled Protein

  • It is essential to remove any unconjugated dye before measuring the absorbance, as free dye will interfere with the D/P calculation.[1][11]

  • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS.

  • Apply the reaction mixture to the column and elute with PBS.

  • The first colored band to elute is the labeled protein. Collect this fraction.

4. Spectrophotometric Measurement

  • Measure the absorbance of the purified dye-protein conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of MB 488 (A_max).

  • If the absorbance reading is greater than 2.0, dilute the sample with PBS and re-measure. Remember to account for the dilution factor in the calculations.[2]

5. Calculation of Dye-to-Protein Ratio

The following formulas are used to calculate the dye-to-protein ratio:

Step 1: Calculate the Molar Concentration of the Protein ([Protein])

[Protein] (M) = (A₂₈₀ - (A_max × CF₂₈₀)) / ε_prot_

  • A₂₈₀: Absorbance of the conjugate at 280 nm.

  • A_max: Absorbance of the conjugate at the dye's λ_max_.

  • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm.

  • ε_prot_: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

Step 2: Calculate the Molar Concentration of the Dye ([Dye])

[Dye] (M) = A_max / ε_dye_

  • A_max: Absorbance of the conjugate at the dye's λ_max_.

  • ε_dye_: Molar extinction coefficient of the dye at its λ_max_ (in M⁻¹cm⁻¹).

Step 3: Calculate the Dye-to-Protein Ratio (D/P)

D/P = [Dye] / [Protein]

This final value represents the average number of dye molecules conjugated to each protein molecule.[2]

Signaling Pathway Diagram (Illustrative Example)

While there is no direct signaling pathway involved in the chemical labeling process, the following diagram illustrates the logical relationship of the reaction.

labeling_reaction Protein Protein (with primary amines, e.g., Lysine) Conjugate Fluorescently Labeled Protein (Stable Amide Bond) Protein->Conjugate reacts with NHS_Ester This compound NHS_Ester->Conjugate Byproduct N-hydroxysuccinimide Conjugate->Byproduct releases

Caption: Covalent bond formation between protein and NHS ester dye.

Conclusion

Accurate determination of the dye-to-protein ratio is a critical quality control step in the production of fluorescently labeled proteins. By following this detailed protocol and using the correct parameters for the specific dye, researchers can ensure the reproducibility and reliability of their experiments. It is highly recommended to obtain the dye-specific molar extinction coefficient and correction factor from the manufacturer for the most precise calculations.

References

Application Notes and Protocols for MB 488 NHS Ester in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB 488 NHS ester is a highly hydrophilic, water-soluble, and photostable green fluorescent dye.[1][2][3] Its structural similarity to Alexa Fluor® 488 provides researchers with a high-performance alternative for various fluorescence-based applications.[1][3] The N-hydroxysuccinimidyl (NHS) ester functional group allows for efficient and specific covalent labeling of primary amines on proteins, such as antibodies, forming a stable amide bond.[1][][5] This property makes it an excellent choice for preparing fluorescently labeled antibodies for use in immunofluorescence (IF) staining, flow cytometry (FACS), and other fluorescence imaging techniques.[1][2] These application notes provide detailed protocols for antibody conjugation with this compound and its subsequent use in immunofluorescence staining of cells.

Chemical and Spectroscopic Properties

MB 488 is characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability, which are critical for high-resolution and sensitive imaging applications.[1][2][3]

PropertyValueReference
Molecular Weight 752.69 g/mol [1][3]
Excitation Maximum (λex) 501 nm[3][6][7]
Emission Maximum (λem) 524 nm[3][6][7]
Extinction Coefficient 86,000 cm⁻¹M⁻¹[1][3][7]
Solubility Water, DMSO, DMF[1][3]
Reactivity Primary amines[1][3]

Antibody Labeling with this compound

The conjugation of this compound to an antibody involves the reaction of the NHS ester with primary amine groups (e.g., the side chain of lysine residues) on the antibody to form a stable amide linkage.[1][] The following protocol is a general guideline for labeling antibodies. Optimal conditions may vary depending on the specific antibody and its concentration.

Experimental Protocol: Antibody Conjugation

Materials:

  • Antibody (free of amine-containing buffers like Tris and stabilizers like BSA)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-8.5

  • Purification Column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Storage Buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.[8]

    • If the antibody solution contains Tris or glycine, it must be dialyzed against PBS to remove free amines.[8]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5]

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding the reaction buffer (typically 1/10th of the antibody solution volume).[8][9]

    • Add the dissolved this compound to the antibody solution while gently vortexing. A molar excess of the dye is required, with a starting point of a 10:1 dye-to-protein molar ratio often being effective.[8] The optimal ratio may need to be determined empirically (ranging from 5:1 to 20:1).[8]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[5]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[5][10]

    • Equilibrate the column with PBS.

    • Apply the reaction mixture to the column and elute with PBS.

    • The first colored fraction to elute will be the labeled antibody.

  • Determination of Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 501 nm (for MB 488).

    • The DOL can be calculated using the following formula: DOL = (A₅₀₁ × ε_protein) / [(A₂₈₀ - (A₅₀₁ × CF₂₈₀)) × ε_dye]

      • A₅₀₁ and A₂₈₀ are the absorbances at 501 nm and 280 nm.

      • ε_protein is the molar extinction coefficient of the antibody (approx. 210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of MB 488 (86,000 M⁻¹cm⁻¹).

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.1 for fluorescein-like dyes).

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage.[5] Aliquoting is recommended to avoid repeated freeze-thaw cycles.[5]

Antibody Conjugation Workflow

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Antibody_Prep Antibody in Amine-Free Buffer (pH 7.2-7.4) Adjust_pH Adjust Antibody pH to 8.3-8.5 Antibody_Prep->Adjust_pH Dye_Prep This compound in DMSO/DMF Mix Mix Antibody and Dye Dye_Prep->Mix Adjust_pH->Mix Incubate Incubate 1 hr at RT, in dark Mix->Incubate Purify Gel Filtration (e.g., Sephadex G-25) Incubate->Purify Collect Collect Labeled Antibody Purify->Collect Store Store at 4°C or -20°C Collect->Store

Caption: Workflow for labeling antibodies with this compound.

Immunofluorescence Staining Protocol

This protocol provides a general procedure for immunofluorescence staining of cultured cells using an antibody conjugated with MB 488.

Experimental Protocol: Immunofluorescence Staining

Materials:

  • Cultured cells on coverslips or chamber slides

  • MB 488-labeled antibody

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% BSA or normal serum in PBS

  • Wash Buffer: PBS

  • Mounting Medium (with or without DAPI)

Procedure:

  • Cell Fixation:

    • Wash cells briefly with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[11]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[11]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[11]

  • Primary Antibody Incubation:

    • Dilute the MB 488-labeled primary antibody to the predetermined optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted antibody for 1-3 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[11]

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.[11]

  • Counterstaining (Optional):

    • If a nuclear counterstain is desired, incubate the cells with a solution of DAPI or Hoechst in PBS for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the stained cells using a fluorescence microscope equipped with appropriate filters for MB 488 (excitation ~490-500 nm, emission ~515-535 nm).

Immunofluorescence Staining Workflow

Immunofluorescence_Workflow Start Cells on Coverslip Fix Fixation (4% PFA) Start->Fix Wash1 Wash (PBS) Fix->Wash1 Perm Permeabilization (Triton X-100) Wash1->Perm Intracellular Target Block Blocking (BSA/Serum) Wash1->Block Surface Target Wash2 Wash (PBS) Perm->Wash2 Wash2->Block Antibody Incubate with MB 488-labeled Antibody Block->Antibody Wash3 Wash (PBS) Antibody->Wash3 Mount Mount Coverslip Wash3->Mount Image Fluorescence Microscopy Mount->Image

Caption: General workflow for immunofluorescence staining.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low fluorescence signal - Low degree of labeling- Antibody concentration too low- Photobleaching- Optimize the dye-to-protein ratio during conjugation.- Titrate the antibody to find the optimal staining concentration.- Use an anti-fade mounting medium and minimize light exposure.
High background staining - Inadequate blocking- Antibody concentration too high- Insufficient washing- Increase blocking time or try a different blocking agent.- Titrate the antibody to a lower concentration.- Increase the number and duration of wash steps.
Non-specific staining - Aggregates of labeled antibody- Cross-reactivity of the antibody- Centrifuge the antibody solution before use to remove aggregates.- Run appropriate controls, including an isotype control.

Conclusion

This compound is a versatile and robust fluorescent dye for labeling antibodies for immunofluorescence applications. Its favorable spectroscopic properties and straightforward conjugation chemistry make it an excellent tool for researchers in various fields. By following the detailed protocols and troubleshooting guidelines provided, users can achieve high-quality, specific, and bright immunofluorescence staining results.

References

Step-by-Step Guide to Amine Modification with MB 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent labeling of proteins and other amine-containing molecules with MB 488 NHS ester. MB 488 is a bright, hydrophilic, and highly photostable green-emitting fluorescent dye, making it an excellent choice for a variety of applications including fluorescence microscopy, flow cytometry, and single-molecule detection.[1][2] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on biomolecules to form a stable amide bond, ensuring a permanent fluorescent tag.[2][3][4]

This guide details the necessary reagents, a step-by-step protocol for labeling and purification, and methods for characterizing the final conjugate.

Chemical Principle

The core of the labeling chemistry is the reaction between the N-hydroxysuccinimidyl (NHS) ester of MB 488 and a primary amine (-NH2). These primary amines are typically found on the side chains of lysine residues and the N-terminus of polypeptide chains.[4][5] The reaction proceeds efficiently at a slightly alkaline pH (7-9), where the primary amine is deprotonated and acts as a nucleophile, attacking the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4]

cluster_reactants Reactants cluster_products Products MB488 MB 488-NHS Ester Conjugate MB 488-Protein Conjugate (Stable Amide Bond) MB488->Conjugate + NHS N-Hydroxysuccinimide (Leaving Group) Amine Primary Amine (e.g., Protein-Lys) Amine->Conjugate

Caption: Chemical reaction of this compound with a primary amine.

Quantitative Data Summary

Successful and reproducible labeling requires careful control of key parameters. The following table summarizes important quantitative data for this compound and recommended parameters for labeling a typical IgG antibody.

ParameterValueReference
Optical Properties
Excitation Maximum (λex)501 nm[2][6][7]
Emission Maximum (λem)524 nm[2][6][7]
Molar Extinction Coefficient (ε)86,000 cm⁻¹M⁻¹[2][7]
Reaction Parameters for IgG Labeling
Recommended Protein Concentration2 - 10 mg/mL[3][8][9][10]
Reaction BufferAmine-free buffer (e.g., 0.1 M sodium bicarbonate, PBS)[4][8][11]
Optimal Reaction pH8.3 - 8.5[8][12]
Molar Excess of Dye to Protein5- to 20-fold[3][4]
Reaction Time1 - 4 hours at room temperature or overnight at 4°C[8]
Storage
Unreconstituted Dye-20°C, desiccated and protected from light[2][7]
Reconstituted Dye (in DMSO/DMF)-20°C, for 1-2 months[8]
Labeled Conjugate4°C with preservative (e.g., sodium azide) or -20°C in aliquots[4][13]

Experimental Protocol

This protocol provides a step-by-step guide for labeling a protein with this compound.

Reagent Preparation
  • Protein Solution:

    • The protein to be labeled must be in an amine-free buffer, such as phosphate-buffered saline (PBS), MES, or HEPES.[9] Buffers containing primary amines like Tris or glycine are not compatible as they will compete for reaction with the NHS ester.[4]

    • If the protein is in an incompatible buffer, perform a buffer exchange via dialysis or using a desalting column.[11][14]

    • The recommended protein concentration is between 2-10 mg/mL.[3][8][9][10] Lower concentrations can reduce labeling efficiency.[9]

  • Reaction Buffer:

    • Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-8.5.[8][12] This is the optimal pH range for the reaction.[8][12] Alternatively, for proteins in PBS, you can add 1/10th volume of 1 M sodium bicarbonate solution to raise the pH to the optimal range.[11]

  • This compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4]

    • Prepare a stock solution of the dye (e.g., 10 mg/mL or 10 mM) in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[8][14] The dye is moisture-sensitive, so it is crucial to use an anhydrous solvent.[11]

    • Vortex the solution until the dye is completely dissolved.[9] This stock solution should be prepared fresh before use.[13]

Labeling Reaction
  • Calculate Reagent Volumes: Determine the amount of this compound needed for the desired molar excess. A 5- to 20-fold molar excess of dye to protein is a good starting point for antibodies.[3][4] The optimal ratio may need to be determined empirically for different proteins.

  • Initiate the Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.[11]

  • Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature, protected from light.[8] Alternatively, the reaction can be incubated overnight at 4°C.[8]

Purification of the Labeled Conjugate

It is critical to remove any unreacted dye from the labeled protein.

  • Size Exclusion Chromatography (Gel Filtration): This is the most common and effective method for separating the labeled protein from the free dye.[8] Use a resin with an appropriate size exclusion limit for your protein (e.g., Sephadex G-25).[9][13]

  • Dialysis: Dialysis can also be used to remove the free dye, although it is a slower process.

  • Spin Columns: For smaller scale reactions, commercially available spin desalting columns are a convenient option.[15]

Characterization of the Conjugate

After purification, it is important to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of MB 488, which is 501 nm (A₅₀₁).[6][7]

  • Calculate Protein Concentration: The absorbance of the dye at 280 nm must be accounted for to get an accurate protein concentration. A correction factor (CF) is used for this purpose. The CF for dyes similar to MB 488 is typically around 0.09 to 0.22. For an accurate calculation, the specific CF for MB 488 should be used if provided by the manufacturer.

    • Corrected A₂₈₀ = A₂₈₀ - (A₅₀₁ × CF)

    • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A₅₀₁ / ε_dye

  • Calculate Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

The optimal DOL depends on the application, but for antibodies, a range of 4-7 is often desirable.[3] Over-labeling can lead to fluorescence quenching and loss of protein activity, while under-labeling results in a weak signal.[16]

Experimental Workflow

cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization & Storage prep_protein Prepare Protein Solution (Amine-free buffer, 2-10 mg/mL) calc Calculate Reagent Volumes (5-20x molar excess) prep_protein->calc prep_dye Prepare this compound Stock Solution (in DMSO/DMF) prep_dye->calc react Combine and Incubate (1-4h at RT or O/N at 4°C, protected from light) calc->react purify Separate Conjugate from Free Dye (Size Exclusion Chromatography/Dialysis) react->purify measure Measure Absorbance (A280 and A501) purify->measure calc_dol Calculate Degree of Labeling (DOL) measure->calc_dol store Store Conjugate (4°C or -20°C) calc_dol->store

Caption: Experimental workflow for amine modification with this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) Presence of amine-containing buffers (e.g., Tris, glycine).Perform buffer exchange into an amine-free buffer like PBS or bicarbonate buffer.[11][14]
Protein concentration is too low.Concentrate the protein to at least 2 mg/mL.[9]
Hydrolyzed/inactive NHS ester.Prepare the dye stock solution immediately before use in anhydrous solvent.[3][13]
Incorrect pH of the reaction buffer.Ensure the reaction pH is between 8.3 and 8.5.[8][12]
High Degree of Labeling (DOL) / Protein Precipitation Excessive molar ratio of dye to protein.Reduce the molar excess of the dye in the reaction. Perform a titration to find the optimal ratio.[16]
High concentration of organic solvent from dye stock.Ensure the final concentration of DMSO or DMF in the reaction mixture is low (typically <10%).
Poor Separation of Free Dye Inappropriate purification method.Use a gel filtration column (e.g., G-25) suitable for the size of your protein.[13] Ensure the column is adequately equilibrated.

References

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with MB 488 NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low labeling efficiency with MB 488 NHS ester.

Troubleshooting Guide

This guide addresses common issues encountered during the labeling process in a question-and-answer format.

Q1: Why is my labeling efficiency with this compound unexpectedly low?

Low labeling efficiency is a frequent issue that can stem from several factors related to your reaction conditions, buffers, reagents, or the protein itself. The following sections break down the most common causes and provide targeted solutions.[1]

Q2: Could my reaction buffer be the problem?

Yes, the buffer composition is critical for a successful NHS ester labeling reaction.

  • Amine-Containing Buffers: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions.[1] These buffers will compete with the primary amines on your target protein for the this compound, leading to significantly reduced labeling efficiency.[1][2]

  • Incorrect pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 7.2 to 8.5.[1][3] At a lower pH, the primary amines on the protein are protonated and less available to react.[4] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the labeling reaction.[3][4]

Troubleshooting Steps:

  • Verify Buffer Composition: Carefully review the composition of all buffers used, including the buffer your protein is stored in.

  • Perform Buffer Exchange: If your protein is in an incompatible buffer, perform a buffer exchange into a recommended buffer like PBS, borate, or bicarbonate buffer using dialysis or a desalting column before labeling.[1]

  • Check and Adjust pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[1] For many proteins, a pH of 8.3-8.5 is considered optimal.[4][5]

Q3: How do I know if my this compound reagent is still active?

The stability and quality of the NHS ester are crucial for efficient labeling.

  • Hydrolysis: NHS esters are sensitive to moisture and can hydrolyze, rendering them inactive.[1][6] This process is accelerated in aqueous solutions and at higher pH.[3][7]

  • Improper Storage: The this compound should be stored desiccated at -20°C to prevent degradation.[8]

  • Solvent Quality: NHS esters are often dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1] Using a non-anhydrous or degraded solvent can lead to hydrolysis of the ester before it has a chance to react with your protein.[1] Degraded DMF may contain amines that will also compete in the reaction.[5]

Troubleshooting Steps:

  • Use Fresh Reagents: Prepare the this compound solution immediately before adding it to the reaction mixture. Do not store the ester in aqueous solutions.[1] It is not recommended to store aliquots in DMSO due to its hygroscopic nature, which can lead to hydrolysis over time.[9]

  • Use High-Quality Anhydrous Solvent: When dissolving the NHS ester, use a high-quality, anhydrous grade of DMSO or DMF.[1]

  • Proper Storage: Ensure your stock of this compound is stored correctly and is not expired.[1]

Q4: Can my experimental setup and protein characteristics affect labeling?

Yes, several other factors can influence the outcome of your labeling reaction.

  • Reaction Temperature and Time: Reactions are typically performed for 0.5 to 4 hours at room temperature or overnight at 4°C.[1][3] Lower temperatures can help minimize hydrolysis but may require longer incubation times.[1]

  • Concentration of Reactants: Low protein concentrations (≤ 1 mg/mL) can lead to under-labeling.[10] A protein concentration of at least 2 mg/mL is recommended to favor the reaction with the protein over the competing hydrolysis reaction.[1]

  • Molar Excess of Dye: An insufficient molar excess of the this compound can result in low labeling. The optimal molar excess often needs to be determined empirically but a 5- to 20-fold molar excess is a common starting point.[2]

  • Accessibility of Primary Amines: The primary amines (N-terminus and lysine residues) on the surface of the protein must be accessible for the reaction to occur.[1] Steric hindrance can prevent efficient labeling.

  • Protein Purity: Impurities in the protein sample can interfere with the labeling reaction.[1]

Troubleshooting Steps:

  • Optimize Temperature and Time: If you suspect hydrolysis is an issue, try performing the reaction at 4°C overnight.[1]

  • Increase Reactant Concentrations: If possible, increase the concentration of your protein and/or the molar excess of the this compound.[1]

  • Consider Protein Structure: If labeling efficiency remains low, the primary amines on your specific protein may not be readily accessible.

Frequently Asked Questions (FAQs)

Q: What are the recommended buffers for labeling with this compound?

A: Phosphate-buffered saline (PBS), borate buffer, or carbonate-bicarbonate buffer at a pH between 7.2 and 8.5 are commonly recommended.[1][3] A 0.1 M sodium bicarbonate solution is often used to maintain an optimal pH of 8.3-8.5.[5]

Q: Can I use Tris buffer to quench the labeling reaction?

A: Yes, adding a buffer containing primary amines, such as Tris or glycine, is a common method to quench the reaction.[2][3] This is done by adding the quenching agent to a final concentration of 50-100 mM to react with any excess NHS ester.[2]

Q: How should I prepare and store the this compound?

A: The solid this compound should be stored at -20°C and protected from moisture.[8] The dye should be dissolved in anhydrous DMSO or DMF immediately before use.[1] It is not recommended to store the dissolved dye for long periods, as it is susceptible to hydrolysis.[9]

Q: What is the optimal molar ratio of dye to protein?

A: The optimal molar ratio can vary depending on the protein and desired degree of labeling. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.[2] For antibodies, a final degree of labeling (DOL) of 4-5 moles of dye per mole of antibody is often considered optimal.[10]

Q: My protein precipitates after labeling. What should I do?

A: Protein precipitation can be a sign of over-labeling, which can alter the protein's net charge and solubility.[6] Try reducing the molar excess of the this compound or decreasing the reaction time.[11]

Quantitative Data Summary

The stability of the NHS ester is highly dependent on pH, which directly impacts the competing hydrolysis reaction.

pHTemperatureApproximate Half-life of NHS Ester
7.00°C4-5 hours
8.64°C10 minutes

Note: These values are approximate and highlight the increased rate of hydrolysis at a more alkaline pH.[3][7]

Experimental Protocols

General Protocol for Antibody Labeling with this compound

This protocol provides a general guideline. Optimization may be required for your specific antibody or protein.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL.[1] If necessary, perform a buffer exchange.

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding the Reaction Buffer.[12]

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12]

  • Perform the Labeling Reaction:

    • Add the calculated amount of the this compound solution to the antibody solution. A common starting point is a 10-fold molar excess.

    • Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.[12] Alternatively, the reaction can be carried out overnight at 4°C.[4]

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.[2]

  • Purify the Labeled Antibody:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[11]

    • Collect the fractions containing the labeled antibody.

  • Determine the Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm and ~501 nm (the absorbance maximum for MB 488).[8]

    • Calculate the DOL using the appropriate formula that accounts for the absorbance of the dye at 280 nm.[11]

  • Storage:

    • Store the labeled antibody at 2-8°C, protected from light.[10] For long-term storage, add a cryoprotectant like glycerol and store in aliquots at -20°C or -80°C.[10]

Visualizations

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Protein_Prep Prepare Antibody (Amine-free buffer, pH 8.3-8.5) Labeling Incubate (1 hr @ RT or O/N @ 4°C) Protein_Prep->Labeling Dye_Prep Prepare this compound (Anhydrous DMSO/DMF) Dye_Prep->Labeling Quench Quench Reaction (e.g., Tris buffer) Labeling->Quench Purify Purify Conjugate (Desalting Column) Quench->Purify Store Store Labeled Antibody (4°C or -20°C) Purify->Store

Caption: A logical workflow for antibody labeling with this compound.

NHS_Ester_Reaction Protein Protein-NH₂ (Primary Amine) NHS_Ester MB 488-NHS Ester Conjugate Protein-NH-CO-MB 488 (Stable Amide Bond) Protein->Conjugate + NHS_Ester->Conjugate NHS_Ester->Conjugate pH 7.2-8.5 NHS N-hydroxysuccinimide (Byproduct)

Caption: Chemical reaction of this compound with a primary amine.

References

How to reduce background fluorescence with MB 488 NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use MB 488 NHS ester while minimizing background fluorescence and maximizing signal-to-noise ratio.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing high background fluorescence across my entire sample. What are the potential causes and how can I reduce it?

High background fluorescence can originate from several sources when using this compound. The primary culprits are typically autofluorescence from the biological specimen itself, non-specific binding of the fluorescent conjugate, or issues with the labeling protocol.

Troubleshooting Steps:

  • Optimize Blocking: Ensure you are using an appropriate blocking buffer to prevent non-specific binding. Common choices include Bovine Serum Albumin (BSA) or non-fat milk. The optimal blocking agent and incubation time may need to be determined empirically.[1][2]

  • Titrate Your Conjugate: Using too high a concentration of your MB 488-labeled molecule can lead to increased non-specific binding. Perform a titration to find the lowest concentration that still provides a robust specific signal.[1][3]

  • Thorough Washing: Increase the number and duration of wash steps after incubation with the fluorescent conjugate to remove unbound molecules. Adding a non-ionic detergent like Tween 20 to the wash buffer can also help.[1][4]

  • Check for Autofluorescence: Examine an unstained control sample under the microscope using the same settings as your experimental samples. If you observe significant fluorescence, you will need to employ autofluorescence reduction techniques.[3]

Q2: My unstained control sample shows significant green fluorescence. How can I address this autofluorescence?

Autofluorescence is the natural fluorescence emitted by certain biological structures and molecules within your sample. Common sources include mitochondria, lysosomes, collagen, elastin, and flavins, which often fluoresce in the green spectrum where MB 488 also emits.[5]

Strategies to Reduce Autofluorescence:

  • Chemical Quenching: Several chemical treatments can be applied to reduce autofluorescence.

    • Sodium Borohydride (NaBH₄): This reducing agent is particularly effective at quenching aldehyde-induced autofluorescence caused by glutaraldehyde or paraformaldehyde fixation.[5]

    • Commercial Quenching Reagents: Products like TrueVIEW™ and TrueBlack™ are specifically designed to reduce autofluorescence from various sources, including lipofuscin.[6][7][8]

    • Sudan Black B: This dye can be used to quench lipofuscin-based autofluorescence.[7]

    • Trypan Blue: While it can reduce autofluorescence, be aware that at 488 nm excitation, it may shift the emission to longer wavelengths rather than eliminating it.[6][7]

  • Fixation Method: Aldehyde-based fixatives like paraformaldehyde and glutaraldehyde can induce autofluorescence.[5][7] Consider using an organic solvent like ice-cold methanol or ethanol for fixation if compatible with your target.[9]

  • Spectral Separation: If possible, choose a fluorophore that emits in the red or far-red spectrum to avoid the more common green autofluorescence.[9]

Q3: My labeling efficiency with this compound is low, resulting in a weak signal. What can I do to improve it?

Low labeling efficiency is often due to suboptimal reaction conditions for the NHS ester conjugation.

Key Reaction Parameters to Optimize:

  • pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5, with 8.3-8.5 being ideal for many proteins.[10][11][12][13][14] At lower pH values, the primary amines are protonated and less reactive.

  • Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the this compound.[10][11][15] Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are good alternatives.[10][12]

  • Reactant Concentrations: A higher concentration of your target molecule (at least 2 mg/mL is often recommended) can improve labeling efficiency by favoring the reaction with the NHS ester over its hydrolysis.[11] You can also empirically determine the optimal molar excess of the NHS ester.[1]

  • Temperature and Incubation Time: Reactions are commonly performed for 1-4 hours at room temperature or overnight at 4°C.[11][12][13] Lower temperatures can minimize hydrolysis of the NHS ester, which can be beneficial for less stable proteins, but may require a longer incubation time.[11]

Data Summary

Table 1: Common Autofluorescence Quenching Agents and their Efficacy

Quenching AgentReduction at 488 nm ExcitationNotes
MaxBlock™ Autofluorescence Reducing Reagent Kit90%Effective for a broad range of autofluorescence sources.[6][7]
TrueBlack™ Lipofuscin Autofluorescence Quencher89%Particularly effective against lipofuscin.[6][7]
Sudan Black B82%Effective against lipofuscin.[7]
Ammonia/Ethanol65%A traditional method for reducing autofluorescence.[6][7]
TrueVIEW™ Autofluorescence Quenching Kit62%Reduces autofluorescence from non-lipofuscin sources.[6]
Copper(II) Sulfate52%Can reduce autofluorescence but may also quench the specific signal.[6]
Trypan BlueDid not reduce intensity at 488 nmShifts emission to longer wavelengths.[6][7]

Table 2: Recommended Reaction Conditions for this compound Labeling

ParameterRecommended RangeRationale
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Ensures primary amines are deprotonated and available for reaction.[10][11][12][13][14]
Buffer Amine-free (e.g., PBS, Sodium Bicarbonate)Prevents competition with the target molecule.[10][11][15]
Temperature 4°C to Room TemperatureLower temperatures reduce hydrolysis of the NHS ester.[11]
Incubation Time 1 hour to OvernightLonger times may be needed at lower temperatures.[11][12][13]
Protein Concentration ≥ 2 mg/mLHigher concentrations improve reaction kinetics.[11]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[11][13]

    • If the protein is in a buffer containing amines (like Tris), perform a buffer exchange using dialysis or a desalting column.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the ester in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[12][16] This solution can be stored at -20°C for 1-2 months.[10][13] For immediate use, an aqueous solution can be made but should be used right away.[10]

  • Labeling Reaction:

    • Add the dissolved this compound to the protein solution. A common starting point is a 5- to 20-fold molar excess of the ester to the protein.[1] The optimal ratio should be determined empirically.

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C with gentle stirring.[12][16]

  • Purification:

    • Separate the labeled protein from unreacted dye using a desalting column (e.g., Sephadex G-25) or dialysis.[17]

Protocol 2: Autofluorescence Quenching with Sodium Borohydride

  • Fix and Permeabilize Cells/Tissue: Follow your standard protocol for fixation (e.g., with 4% paraformaldehyde) and permeabilization (e.g., with 0.1% Triton X-100 in PBS).

  • Prepare NaBH₄ Solution:

    • Prepare a fresh solution of 0.1% Sodium Borohydride in PBS. Caution: NaBH₄ is a hazardous substance; handle with appropriate safety precautions.

  • Quenching Step:

    • Incubate the sample with the NaBH₄ solution for 10-15 minutes at room temperature.

  • Washing:

    • Wash the sample thoroughly three times with PBS for 5 minutes each to remove residual NaBH₄.

  • Proceed with Staining: Continue with your standard immunofluorescence protocol (blocking, antibody incubations, etc.).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_quenching Autofluorescence Quenching (Optional) cluster_staining Immunostaining cluster_imaging Imaging Fixation Fixation Permeabilization Permeabilization Fixation->Permeabilization Quenching Quenching (e.g., NaBH4) Permeabilization->Quenching Blocking Blocking Permeabilization->Blocking If no quenching Quenching->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab MB 488 Conjugated Secondary Antibody Primary_Ab->Secondary_Ab Wash Washing Secondary_Ab->Wash Mounting Mounting Wash->Mounting Microscopy Microscopy Mounting->Microscopy

Caption: A generalized workflow for immunofluorescence staining with an optional autofluorescence quenching step.

troubleshooting_logic Start High Background Fluorescence Observed Unstained_Control Check Unstained Control Start->Unstained_Control Autofluorescence High Autofluorescence Unstained_Control->Autofluorescence Fluorescent No_Autofluorescence Low/No Autofluorescence Unstained_Control->No_Autofluorescence Not Fluorescent Quench Implement Quenching Protocol (e.g., NaBH4, TrueBlack™) Autofluorescence->Quench Optimize_Blocking Optimize Blocking Step (Agent, Time, Temp) No_Autofluorescence->Optimize_Blocking Titrate_Conjugate Titrate MB 488 Conjugate Concentration Optimize_Blocking->Titrate_Conjugate Improve_Washing Improve Wash Steps (Number, Duration, Detergent) Titrate_Conjugate->Improve_Washing

Caption: A decision tree for troubleshooting high background fluorescence when using this compound.

References

Technical Support Center: Optimizing MB 488 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the concentration of MB 488 NHS ester for successful labeling of proteins and other amine-containing molecules.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the labeling procedure in a question-and-answer format.

Q1: My labeling efficiency is very low. What are the potential causes and how can I improve it?

Low labeling efficiency is a common problem with several potential causes. Below are the most frequent culprits and their solutions.

  • Incorrect Buffer pH: The reaction between an NHS ester and a primary amine is highly dependent on pH. The optimal range is typically pH 8.3-8.5.[1][2][3] At a lower pH, the primary amines on the protein are protonated and unavailable for reaction, while at a higher pH, the NHS ester is prone to hydrolysis, which competes with the labeling reaction.[1][2][4]

    • Solution: Ensure your reaction buffer is within the optimal pH range. Use a freshly calibrated pH meter to verify. A common and effective buffer is 0.1 M sodium bicarbonate at pH 8.3.[1][4]

  • Incompatible Buffer Composition: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[4][5] These buffer components will compete with the target molecule for the dye, significantly reducing labeling efficiency.[4]

    • Solution: If your protein is in an amine-containing buffer, perform a buffer exchange into a suitable amine-free buffer like PBS (phosphate-buffered saline) or 0.1 M sodium bicarbonate before starting the labeling reaction.[6][7]

  • Low Reactant Concentrations: The concentration of both the protein and the NHS ester can impact the reaction. Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction.[3][4]

    • Solution: It is recommended to use a protein concentration of at least 2 mg/mL.[4][6][8] If labeling efficiency is still low, you may need to increase the molar excess of the this compound.[3][4]

  • Hydrolyzed NHS Ester: NHS esters are moisture-sensitive and can hydrolyze over time, rendering them inactive.[3][5]

    • Solution: Always use high-quality, anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[1][7][9] Store the solid NHS ester, protected from moisture, at -20°C.[9][10] Avoid repeated freeze-thaw cycles of the dye stock solution.[6]

Q2: My protein precipitated after the labeling reaction. What happened?

Protein precipitation is often a sign of over-labeling.[3][5] Attaching too many hydrophobic dye molecules to the protein's surface can alter its net charge and solubility, leading to aggregation.[5]

  • Solution: Reduce the molar excess of the this compound in the reaction. If you are using a 20-fold molar excess, try reducing it to a 10- or 15-fold excess. It is crucial to optimize this ratio for each specific protein.[3]

Q3: How do I calculate and achieve the optimal Degree of Labeling (DOL)?

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for ensuring experimental reproducibility. A common method for determining DOL is through spectrophotometry.[4]

  • Calculation:

    • Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and at the absorbance maximum for MB 488, which is ~501 nm (Amax).

    • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

    • Calculate the molar concentration of the dye.

    • The DOL is the ratio of the molar concentration of the dye to the molar concentration of the protein.

    A detailed protocol for this calculation is provided in the "Experimental Protocols" section. For most antibodies, an optimal DOL is between 4 and 9.[3][11]

Q4: How can I remove unconjugated this compound after the reaction?

It is essential to remove any free, unreacted dye, as it can cause high background fluorescence in downstream applications.

  • Solution: The most common method for purifying the labeled protein is size-exclusion chromatography, often using a pre-packed desalting column (e.g., G-25).[1][11] This technique efficiently separates the larger labeled protein from the smaller, unconjugated dye molecules.[12] Dialysis can also be used.

Data Presentation

Key Parameters for this compound Labeling

The table below summarizes the key quantitative parameters for a successful labeling reaction. Optimization may be required for your specific protein.

ParameterRecommended ValueNotes
Protein Concentration ≥ 2 mg/mLHigher concentrations improve labeling efficiency.[6][8] Concentrations below 1 mg/mL require a higher molar excess of dye.[3]
Reaction Buffer Amine-free buffer (e.g., PBS, Bicarbonate)Avoid Tris and glycine buffers as they compete in the reaction.[4][5]
Reaction pH 8.3 - 8.5Optimal for the reaction of NHS esters with primary amines.[1][3]
Molar Excess (Dye:Protein) 5:1 to 20:1This is a starting range and should be empirically optimized.[3][6] Use a lower ratio for concentrated protein and a higher ratio for dilute protein.[3]
Dye Solvent Anhydrous DMSO or DMFNHS esters are moisture-sensitive; use high-quality, dry solvent.[7][9]
Incubation Time 1 - 4 hoursA common incubation period at room temperature.[1][4]
Incubation Temperature Room Temperature or 4°CRoom temperature is typical.[4] Incubation at 4°C (e.g., overnight) can minimize hydrolysis but may require longer reaction times.[1][4]
Purification Method Desalting Column (e.g., G-25) / SECEffectively removes unconjugated dye.[1][11]

Experimental Protocols

Detailed Methodology for Protein Labeling

This protocol provides a general guideline for labeling a protein (e.g., an IgG antibody) with this compound.

1. Preparation of Protein Solution

  • Ensure the protein is in an amine-free buffer (e.g., 1X PBS, pH 7.4). If the buffer contains primary amines like Tris or glycine, the buffer must be exchanged. This can be done using a desalting column or dialysis.

  • Adjust the protein concentration to 2-10 mg/mL.[6][8] Protein concentrations below 2 mg/mL will significantly decrease the reaction efficiency.[8]

  • Add 1/10th the volume of 1 M sodium bicarbonate buffer (pH 8.3) to the protein solution to raise the pH to the optimal range for labeling. For example, add 50 µL of 1 M sodium bicarbonate to 500 µL of the protein solution.[7]

2. Preparation of this compound Stock Solution

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Just before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[7][8] This stock solution should be prepared fresh.

3. Labeling Reaction

  • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. For a starting point, a 10:1 to 20:1 molar ratio of dye to antibody is often used.[3]

  • Add the calculated amount of the dye solution to the protein solution while gently stirring or vortexing.[7]

  • Incubate the reaction for 1 hour at room temperature, protected from light.[7][9]

4. Purification of the Labeled Protein

  • Prepare a desalting column (e.g., a spin column) according to the manufacturer's instructions. Equilibrate the column with 1X PBS, pH 7.4.

  • Load the entire reaction mixture onto the center of the column.

  • Elute the labeled protein by centrifugation or gravity flow, as per the column's protocol. The labeled protein will elute first, while the smaller, unconjugated dye molecules are retained in the column matrix.[12]

  • Collect the purified, fluorescently labeled protein.

5. Determination of Degree of Labeling (DOL)

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~501 nm (Aₘₐₓ for MB 488) using a spectrophotometer.

  • Calculate the protein concentration using the following formula, which accounts for the dye's absorbance at 280 nm:

    • Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

      • CF is the correction factor for the dye at 280 nm (typically ~0.1 for fluorescein-type dyes).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~203,000 M⁻¹cm⁻¹).[12]

  • Calculate the dye concentration:

    • Dye Conc. (M) = Aₘₐₓ / ε_dye

      • ε_dye is the molar extinction coefficient of MB 488 at ~501 nm (86,000 M⁻¹cm⁻¹).[10]

  • Calculate the DOL:

    • DOL = Dye Conc. (M) / Protein Conc. (M)

6. Storage

  • Store the labeled protein at 4°C, protected from light, for short-term storage.

  • For long-term storage, add a cryoprotectant like glycerol if appropriate for the protein, aliquot, and store at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles.[9][12]

Visualizations

Experimental Workflow for this compound Labeling

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.4) adjust_ph Adjust pH to 8.3-8.5 (0.1M Sodium Bicarbonate) prep_protein->adjust_ph reaction Combine Protein and Dye (Target Molar Excess) adjust_ph->reaction prep_dye Prepare Dye Stock (MB 488 NHS in Anhydrous DMSO) prep_dye->reaction incubation Incubate 1 hr @ RT (Protect from light) reaction->incubation purify Purify via Desalting Column (e.g., G-25) incubation->purify collect Collect Labeled Protein purify->collect measure_abs Measure Absorbance (A280 & Amax) collect->measure_abs calc_dol Calculate DOL measure_abs->calc_dol storage Store Conjugate (4°C or -20°C) calc_dol->storage

Caption: Workflow for labeling proteins with this compound.

Troubleshooting Logic for Low Labeling Efficiency

troubleshooting_workflow start Low Labeling Efficiency q_buffer Is buffer amine-free (e.g., no Tris/Glycine)? start->q_buffer q_ph Is reaction pH 8.3-8.5? q_buffer->q_ph Yes s_buffer Solution: Perform buffer exchange into PBS or Bicarbonate. q_buffer->s_buffer No q_conc Is protein conc. >= 2 mg/mL? q_ph->q_conc Yes s_ph Solution: Adjust pH using 1M Sodium Bicarbonate. q_ph->s_ph No q_dye Was dye stock prepared fresh in anhydrous DMSO? q_conc->q_dye Yes s_conc Action: Concentrate protein or increase dye:protein molar ratio. q_conc->s_conc No s_dye Solution: Use fresh, anhydrous solvent and new dye aliquot. q_dye->s_dye No end_node Labeling Optimized q_dye->end_node Yes

References

Effect of pH on MB 488 NHS ester labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on MB 488 NHS ester labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound?

The optimal pH for labeling proteins with this compound is between 8.0 and 9.0, with the most efficient labeling typically occurring at a pH of 8.3-8.5.[1][2][3] This pH range represents a crucial balance between two competing factors: the reactivity of the primary amines on the protein and the hydrolysis of the NHS ester.

Q2: Why is the reaction pH so critical for successful labeling?

The pH of the reaction buffer is a critical parameter because it directly influences the rate of two competing reactions:

  • Amine Reactivity: The labeling reaction occurs via a nucleophilic attack of a primary amine (e.g., the epsilon-amino group of a lysine residue) on the NHS ester. For the amine to be nucleophilic, it must be in its deprotonated state (-NH2). At acidic pH, primary amines are protonated (-NH3+), rendering them unreactive towards the NHS ester. As the pH increases above the pKa of the amine, the concentration of the reactive, deprotonated form increases, thus favoring the labeling reaction.[1][4]

  • NHS Ester Hydrolysis: N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders the dye incapable of reacting with the protein. The rate of this hydrolysis reaction increases significantly with increasing pH.[1][4][5]

Therefore, the optimal pH range of 8.0-9.0 maximizes the availability of reactive amines while minimizing the rate of NHS ester hydrolysis, leading to the highest labeling efficiency.

Q3: What happens if I perform the labeling reaction at a pH below 8.0?

At a pH below 8.0, a significant portion of the primary amines on the protein will be protonated (-NH3+). These protonated amines are not nucleophilic and therefore cannot react with the NHS ester. This will result in a significantly lower labeling efficiency, meaning fewer dye molecules will be attached to each protein. While the rate of NHS ester hydrolysis is lower at a more neutral pH, the lack of reactive amines is the dominant factor leading to poor labeling.[1]

Q4: What are the consequences of using a pH above 9.0 for the labeling reaction?

Using a pH above 9.0 will dramatically increase the rate of NHS ester hydrolysis.[1][5] The NHS ester will be rapidly inactivated by reacting with water before it has a chance to react with the primary amines on the protein. This competing hydrolysis reaction will lead to a low degree of labeling and a waste of the fluorescent dye.

Q5: What type of buffer should I use for the labeling reaction?

It is crucial to use an amine-free buffer for the labeling reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein for reaction with the this compound, leading to significantly reduced labeling efficiency.

Recommended buffers include:

  • 0.1 M sodium bicarbonate, pH 8.3-8.5[1]

  • 0.1 M sodium phosphate, pH 8.0-8.5

  • 0.1 M HEPES, pH 8.0

  • 0.1 M borate buffer, pH 8.0-9.0

Q6: How can I determine the efficiency of my labeling reaction?

The efficiency of the labeling reaction is typically quantified by determining the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. The DOL can be calculated using spectrophotometric measurements of the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (approximately 490 nm for MB 488). A detailed protocol for determining the DOL is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Fluorescence Signal Low Labeling Efficiency: Incorrect pH of the reaction buffer.Verify the pH of your reaction buffer is between 8.0 and 9.0 using a calibrated pH meter. Prepare fresh buffer if necessary.
Low Labeling Efficiency: Presence of primary amines in the buffer (e.g., Tris, glycine).Perform a buffer exchange of your protein into an amine-free buffer like PBS before starting the labeling reaction.
Hydrolysis of NHS Ester: The this compound was exposed to moisture before use or the stock solution in an organic solvent is old.Use fresh, high-quality anhydrous DMSO or DMF to prepare the dye stock solution immediately before use. Store the solid NHS ester desiccated at -20°C.[6][7]
Protein Concentration is Too Low: Low protein concentrations can favor the competing hydrolysis reaction.For optimal labeling, use a protein concentration of at least 2 mg/mL.
Precipitation of the Labeled Protein Over-labeling: A very high degree of labeling can sometimes lead to protein aggregation and precipitation.Reduce the molar excess of the this compound in the labeling reaction. Optimize the DOL for your specific protein and application.
Inconsistent Labeling Results Inconsistent pH: Small variations in buffer preparation can lead to significant differences in labeling efficiency.Always use a calibrated pH meter to ensure the reaction buffer is at the correct pH for every experiment.
Variable Reagent Quality: Degradation of the NHS ester or impurities in the protein sample.Use fresh, high-quality reagents. Ensure your protein sample is pure and free of any amine-containing contaminants.

Quantitative Data

The efficiency of NHS ester labeling is highly dependent on the pH of the reaction. The following table provides an illustrative example of the expected relationship between reaction pH and the Degree of Labeling (DOL) for a typical antibody (e.g., IgG) labeled with an NHS ester dye like MB 488, along with the corresponding half-life of the NHS ester.

Reaction pH Expected Degree of Labeling (DOL) NHS Ester Half-life (at 4°C) Primary Amine Reactivity
7.0Low~4-5 hours[5]Low (amines are mostly protonated)
7.5Moderate~1-2 hoursModerate
8.3 Optimal ~30-60 minutes High
8.5High~15-30 minutesVery High
9.0Moderate to Low< 10 minutes[5]Very High (but hydrolysis dominates)

Note: The DOL values are illustrative and can vary depending on the specific protein, its concentration, the molar ratio of dye to protein, and the reaction time.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an amine-free buffer (e.g., PBS). If it is in a buffer containing primary amines like Tris, perform a buffer exchange into PBS.

    • Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the dye over the protein.

    • Gently mix the reaction solution immediately.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and quenching buffer components using a desalting column or another suitable purification method.

Protocol 2: Determination of the Degree of Labeling (DOL)

Materials:

  • Purified MB 488-labeled protein conjugate

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of MB 488 (approximately 490 nm, A490).

  • Calculate the Protein Concentration:

    • First, correct the A280 reading for the absorbance of the dye at 280 nm. A typical correction factor (CF) for fluorescein-based dyes is around 0.11.

    • Corrected A280 = A280 - (A490 x CF)

    • Protein Concentration (M) = Corrected A280 / (εprotein x path length in cm)

      • εprotein is the molar extinction coefficient of your protein at 280 nm (e.g., for a typical IgG, ε is ~210,000 M-1cm-1).

  • Calculate the Dye Concentration:

    • Dye Concentration (M) = A490 / (εdye x path length in cm)

      • εdye for MB 488 is approximately 70,000 M-1cm-1.

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

pH_Effect_on_Labeling cluster_low_pH Low pH (< 7.5) cluster_optimal_pH Optimal pH (8.0 - 9.0) cluster_high_pH High pH (> 9.0) Low_Amine Primary Amines Protonated (-NH3+) (Non-nucleophilic) Low_Result Low Labeling Efficiency Low_Amine->Low_Result Slow Reaction Optimal_Amine Primary Amines Deprotonated (-NH2) (Nucleophilic) Optimal_Result High Labeling Efficiency Optimal_Amine->Optimal_Result Fast Reaction Optimal_Hydrolysis Moderate NHS Ester Hydrolysis Optimal_Hydrolysis->Optimal_Result Competing Reaction High_Hydrolysis Rapid NHS Ester Hydrolysis High_Result Low Labeling Efficiency High_Hydrolysis->High_Result Dominant Reaction

Caption: The effect of pH on the efficiency of this compound labeling.

Troubleshooting_Workflow Start Start: Low Labeling Efficiency Check_pH Is the reaction buffer pH between 8.0 and 9.0? Start->Check_pH Check_Buffer_Composition Is the buffer free of primary amines (e.g., Tris)? Check_pH->Check_Buffer_Composition Yes Adjust_pH Action: Prepare fresh buffer at pH 8.3-8.5 Check_pH->Adjust_pH No Check_Dye_Quality Is the this compound fresh and handled properly? Check_Buffer_Composition->Check_Dye_Quality Yes Buffer_Exchange Action: Perform buffer exchange into an amine-free buffer Check_Buffer_Composition->Buffer_Exchange No Check_Protein_Concentration Is the protein concentration > 2 mg/mL? Check_Dye_Quality->Check_Protein_Concentration Yes Use_Fresh_Dye Action: Use a fresh vial of dye and anhydrous solvent Check_Dye_Quality->Use_Fresh_Dye No Concentrate_Protein Action: Concentrate the protein Check_Protein_Concentration->Concentrate_Protein No Success Problem Solved: Optimal Labeling Check_Protein_Concentration->Success Yes Adjust_pH->Start Buffer_Exchange->Start Use_Fresh_Dye->Start Concentrate_Protein->Start

Caption: A troubleshooting workflow for suboptimal this compound labeling.

References

Preventing hydrolysis of MB 488 NHS ester during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the conjugation of MB 488 NHS ester. Our goal is to help you minimize hydrolysis and achieve optimal labeling of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound inactivation during conjugation?

The primary cause of inactivation is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group in aqueous solutions. This competing reaction converts the amine-reactive NHS ester into a non-reactive carboxylic acid, which is no longer capable of forming a stable amide bond with the primary amines on your target molecule. This leads to reduced conjugation efficiency.[1][2]

Q2: What are the optimal reaction conditions to favor conjugation over hydrolysis?

To maximize the efficiency of your conjugation reaction while minimizing hydrolysis, it is crucial to control the reaction conditions. The key parameters are pH, temperature, and reaction time. The reaction of NHS esters with primary amines is most efficient at a slightly basic pH.[1][3]

Q3: Which buffers are compatible with this compound conjugation?

The choice of buffer is critical for a successful conjugation reaction. Amine-free buffers are essential to prevent competition with your target molecule.[4] Commonly used buffers include phosphate, carbonate-bicarbonate, HEPES, and borate buffers.[1] Buffers containing primary amines, such as Tris or glycine, are incompatible and should be avoided during the conjugation step.[2][4] However, they can be used to quench the reaction.[1][5]

Q4: How should I properly store this compound to prevent degradation?

Proper storage is vital to maintain the reactivity of your this compound. The reagent is moisture-sensitive and should be stored in a desiccated environment at -20°C.[4][][7][8] To prevent condensation upon use, it is important to allow the vial to equilibrate to room temperature before opening.[2][7][8] For solutions in anhydrous DMSO or DMF, storage at -20°C is also recommended.[7][9] Aqueous solutions of the NHS ester are not stable and should be prepared immediately before use.[9][10]

Q5: How can I stop the conjugation reaction once it is complete?

To stop the conjugation reaction and prevent further labeling or side reactions, you can add a quenching agent. Quenching agents are small molecules with primary amines that will react with any remaining unreacted this compound.[5] Common quenching agents include Tris, glycine, hydroxylamine, or ethanolamine.[1][11]

Troubleshooting Guide

Problem: Low Conjugation Yield

Low conjugation yield is a frequent issue that can often be resolved by optimizing the reaction conditions and ensuring the quality of the reagents.

Possible CauseRecommended Solution
Hydrolysis of this compound - Optimize Reaction pH: Perform the conjugation at a pH range of 7.2-8.5.[1][3] While the reaction with amines is faster at higher pH, so is hydrolysis. A slightly basic pH provides a good balance. - Control Temperature and Time: Conduct the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[2] If hydrolysis is suspected to be a major issue, performing the reaction at a lower temperature for a longer duration can be beneficial. - Use Fresh this compound Solution: Prepare the dye solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and add it to the aqueous reaction buffer.[2][9] Do not store the dye in an aqueous solution.[9]
Incorrect Buffer Composition - Use Amine-Free Buffers: Ensure that the reaction buffer does not contain primary amines (e.g., Tris, glycine).[2][4] If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis before starting the conjugation.[8]
Suboptimal Molar Ratio of Dye to Target Molecule - Optimize Molar Excess: A molar excess of the NHS ester is typically used to drive the reaction. A common starting point is a 5- to 20-fold molar excess of the dye.[8][12] However, the optimal ratio may need to be determined empirically for your specific target molecule.
Low Concentration of Reactants - Increase Reactant Concentrations: If possible, increase the concentration of your target molecule and/or the molar excess of the this compound.[4] Higher concentrations can favor the bimolecular conjugation reaction over the unimolecular hydrolysis.
Degraded this compound - Proper Storage: Always store the this compound desiccated at -20°C.[4][13] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[7][8]

Quantitative Data Summary

The stability of the NHS ester is highly dependent on the pH of the reaction buffer. The following table summarizes the half-life of NHS esters at different pH values and temperatures.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[1]
8.04~1 hour[14]
8.6410 minutes[1][15]

Note: These values are for NHS esters in general and provide a guideline for the stability of the reactive group on this compound.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[9]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[9] If necessary, perform a buffer exchange.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13]

  • Perform the Conjugation Reaction:

    • While gently stirring the protein solution, add the calculated amount of the this compound solution. A common starting point is a 10- to 20-fold molar excess of the dye.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours, protected from light.[1][12]

  • Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.[4][11] Incubate for 15-30 minutes at room temperature.

  • Purify the Labeled Protein: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.[4]

Visualizations

G cluster_0 This compound in Aqueous Buffer cluster_1 Reaction Pathways cluster_2 Reaction Products MB_488_NHS This compound (Reactive) Conjugation Conjugation (Desired Reaction) MB_488_NHS->Conjugation Primary Amine (e.g., Protein-NH2) pH 7.2-8.5 Hydrolysis Hydrolysis (Competing Reaction) MB_488_NHS->Hydrolysis H2O (pH dependent) Labeled_Molecule Labeled Molecule (Stable Amide Bond) Conjugation->Labeled_Molecule Inactive_Dye Inactive Dye (Carboxylic Acid) Hydrolysis->Inactive_Dye

Caption: Competing reaction pathways for this compound.

G Start Low Conjugation Yield Check_pH Is reaction pH between 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Dye_Prep Was dye solution prepared fresh? Check_Buffer->Check_Dye_Prep Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Storage Was dye stored properly? Check_Dye_Prep->Check_Storage Yes Use_Fresh_Dye Prepare fresh dye solution Check_Dye_Prep->Use_Fresh_Dye No Optimize_Ratio Optimize molar ratio of dye to protein Check_Storage->Optimize_Ratio Yes Use_New_Dye Use a new vial of dye Check_Storage->Use_New_Dye No Success Successful Conjugation Optimize_Ratio->Success Adjust_pH->Check_Buffer Buffer_Exchange->Check_Dye_Prep Use_Fresh_Dye->Check_Storage Use_New_Dye->Optimize_Ratio

Caption: Troubleshooting workflow for low conjugation yield.

References

Common mistakes to avoid in MB 488 NHS ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MB 488 N-hydroxysuccinimidyl (NHS) ester labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My labeling efficiency with MB 488 NHS ester is very low. What are the potential causes and how can I improve it?

Low labeling efficiency is a frequent challenge. The primary reasons can be categorized into issues with reaction conditions, buffer composition, reagent quality, and protein-specific factors.

A. Incompatible Reaction Conditions

  • pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[1][2] At lower pH values, the primary amines on the protein are protonated and less available to react.[3][4] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases, which competes with the labeling reaction.[1][3][5] The half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6.[1]

  • Temperature and Incubation Time: Reactions are commonly performed for 0.5 to 4 hours at room temperature or overnight at 4°C.[1][2] Lower temperatures can minimize the hydrolysis of the NHS ester but may necessitate a longer incubation period.[2]

  • Concentration: The concentrations of both the protein and the this compound can affect the labeling outcome. Low protein concentrations (≤ 1 mg/mL) can lead to under-labeling.[6]

Troubleshooting Steps:

  • Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal 8.3-8.5 range.[3][4][5]

  • Optimize Temperature and Time: If you suspect hydrolysis is a problem, conduct the reaction at 4°C overnight. If the reaction is proceeding slowly, a longer incubation at room temperature might be beneficial.[2]

  • Increase Reactant Concentrations: If feasible, increase the concentration of your protein and/or the molar excess of the this compound.[2][6]

B. Incorrect Buffer Composition

  • Amine-Containing Buffers: Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are not compatible with NHS ester reactions.[1][2] These buffers will compete with the target protein for the NHS ester, drastically reducing labeling efficiency.[2]

  • Recommended Buffers: Phosphate-buffered saline (PBS), borate, or carbonate-bicarbonate buffers are recommended for NHS ester labeling.[1][2] 0.1 M sodium bicarbonate is a common choice.[3][4]

Troubleshooting Steps:

  • Check Buffer Components: Review the composition of all buffers used, including the one your protein is stored in.

  • Perform Buffer Exchange: If your protein is in an incompatible buffer, perform a buffer exchange into a recommended buffer (e.g., PBS) using dialysis or a desalting column before labeling.[2]

C. Poor Reagent Quality and Handling

  • Hydrolysis: this compound is sensitive to moisture and can hydrolyze over time, rendering it inactive.[7][8] It is crucial to store the reagent desiccated at -20°C.[9][10]

  • Solvent Quality: Many NHS esters are not water-soluble and must be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][3] The quality of the solvent is critical; degraded DMF can contain amines that will react with the NHS ester.[3][4]

Troubleshooting Steps:

  • Use Fresh Reagents: Prepare the this compound solution immediately before adding it to the reaction. Do not store NHS esters in aqueous solutions.[2][11]

  • Use High-Quality Anhydrous Solvent: Use a high-quality, anhydrous grade of DMSO or DMF.[2]

  • Proper Storage: Ensure your stock of this compound is stored correctly, protected from light and moisture, and has not expired.[9][12] Allow the vial to warm to room temperature before opening to prevent condensation.[7][8]

D. Protein-Specific Factors

  • Accessibility of Primary Amines: The primary amines (the N-terminus and the lysine ε-amino groups) on the protein's surface must be accessible to the NHS ester.[2] Steric hindrance can impede efficient labeling.

  • Protein Purity: Impurities in the protein sample can interfere with the labeling reaction.[2] Additives like bovine serum albumin (BSA) or gelatin must be removed.[6][13]

Troubleshooting Steps:

  • Assess Amine Accessibility: If possible, review the protein's structure to ensure primary amines are available for conjugation.

  • Purify the Protein: Ensure your protein sample is of high purity.

Q2: How do I determine the Degree of Labeling (DOL) for my MB 488-conjugated protein?

The Degree of Labeling (DOL), or dye-to-protein ratio, is the average number of dye molecules conjugated to each protein molecule.[14] It can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the dye (approximately 501 nm for MB 488).[10][15]

Calculation Steps:

  • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and ~501 nm (Aₘₐₓ).

  • Calculate the molar concentration of the dye:

    • [Dye] (M) = Aₘₐₓ / ε_dye

    • Where ε_dye for MB 488 is approximately 86,000 M⁻¹cm⁻¹.[10][15]

  • Calculate the corrected protein absorbance, accounting for the dye's absorbance at 280 nm:

    • A_prot_corr = A₂₈₀ - (Aₘₐₓ * CF₂₈₀)

    • The correction factor (CF₂₈₀) for dyes similar to MB 488 is often around 0.11.[16]

  • Calculate the molar concentration of the protein:

    • [Protein] (M) = A_prot_corr / ε_prot

    • Where ε_prot is the molar extinction coefficient of your protein at 280 nm.

  • Calculate the DOL:

    • DOL = [Dye] / [Protein]

An optimal DOL for antibodies is typically between 2 and 10.[17]

Q3: My protein has precipitated after the labeling reaction. What could be the cause?

Protein precipitation post-labeling can result from a few factors:

  • Over-labeling: Attaching too many dye molecules can alter the protein's solubility and lead to aggregation.[6] This is especially true for hydrophobic dyes.

  • Solvent Concentration: If the NHS ester is dissolved in an organic solvent like DMSO, adding too much of this solution to the aqueous protein mixture can cause precipitation. The final concentration of the organic solvent should generally be kept low.[18]

Troubleshooting Steps:

  • Reduce the Molar Excess of Dye: In your next experiment, decrease the molar ratio of this compound to your protein to avoid over-labeling.

  • Limit Organic Solvent: Ensure the volume of DMSO or DMF added to the reaction is minimal, ideally less than 10% of the total reaction volume.

  • Optimize Purification: Purify the conjugate promptly after the reaction to remove unreacted dye and byproducts.

Q4: How should I quench the labeling reaction and purify the final conjugate?

  • Quenching: To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 1 M.[1] This will react with any remaining unreacted NHS esters.

  • Purification: The most common method to separate the labeled protein from unreacted dye and reaction byproducts is size-exclusion chromatography, such as a desalting column (e.g., Sephadex G-25).[4][5][19] Dialysis can also be used.[20]

Quantitative Data Summary

ParameterRecommended Value/RangeReference(s)
Reaction pH 8.3 - 8.5[3][4][5]
Alternative pH Range 7.2 - 9.0[1][10][15]
Reaction Temperature Room Temperature or 4°C[1][2]
Reaction Time 0.5 - 4 hours (RT) or Overnight (4°C)[1][4][5]
Protein Concentration > 1-2 mg/mL[6][19]
MB 488 ε (at ~501 nm) ~86,000 M⁻¹cm⁻¹[10][15]
Optimal DOL (Antibodies) 2 - 10[17]

Experimental Protocols

General Protocol for this compound Labeling of a Protein

This protocol provides a general guideline. Optimization may be necessary for your specific protein and application.

1. Protein Preparation: a. Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4). If the protein is in a buffer containing primary amines like Tris or glycine, it must be exchanged.[2][21] b. Adjust the protein concentration to 2-10 mg/mL for optimal labeling.[13][19]

2. Prepare Reaction Buffer: a. Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 8.3.[3][4]

3. Prepare this compound Stock Solution: a. Allow the vial of this compound to equilibrate to room temperature before opening.[8] b. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of ~10 mg/mL.[2][19]

4. Labeling Reaction: a. Add the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to your protein solution. b. Add the calculated amount of this compound stock solution to the protein solution. A molar excess of 8-10 fold is a good starting point for mono-labeling.[3][4] c. Incubate the reaction for 1 hour at room temperature, protected from light.[6][19]

5. Quench the Reaction (Optional): a. Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to stop the reaction.[2]

6. Purify the Conjugate: a. Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[19][22] b. Collect the fractions containing the labeled protein, which will be the first colored band to elute.[12]

7. Determine Degree of Labeling (DOL): a. Follow the spectrophotometric protocol described in Q2 to quantify the labeling efficiency.

8. Store the Labeled Protein: a. Store the purified conjugate at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Protect from light.[6][12][23]

Visualizations

NHS_Ester_Reaction cluster_reaction Amine Reaction (pH 8.3-8.5) cluster_competing Competing Hydrolysis MB488 MB 488-NHS Ester Conjugate MB 488-Protein Conjugate (Stable Amide Bond) MB488->Conjugate + Hydrolysis Hydrolyzed MB 488 MB488->Hydrolysis Protein Protein-NH2 (Primary Amine) Protein->Conjugate NHS_byproduct N-Hydroxysuccinimide Conjugate->NHS_byproduct - H2O H2O (pH > 8.5) H2O->Hydrolysis Troubleshooting_Workflow Start Low Labeling Efficiency Check_pH Is pH 8.3-8.5? Start->Check_pH Check_Buffer Amine-free buffer (e.g., PBS, Bicarbonate)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3 Check_pH->Adjust_pH No Check_Reagent NHS ester stored properly? Freshly prepared? Check_Buffer->Check_Reagent Yes Buffer_Exchange Buffer exchange to PBS Check_Buffer->Buffer_Exchange No Check_Protein Protein conc. > 1mg/mL? No BSA/Gelatin? Check_Reagent->Check_Protein Yes Use_New_Reagent Use fresh NHS ester and anhydrous DMSO Check_Reagent->Use_New_Reagent No Optimize_Protein Concentrate/purify protein Check_Protein->Optimize_Protein No Optimize_Ratio Increase molar excess of dye Check_Protein->Optimize_Ratio Yes Adjust_pH->Check_Buffer Buffer_Exchange->Check_Reagent Use_New_Reagent->Check_Protein Optimize_Protein->Optimize_Ratio Success Successful Labeling Optimize_Ratio->Success

References

Storage and handling of MB 488 NHS ester to maintain reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: MB 488 NHS Ester

This guide provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and use of this compound to ensure optimal reactivity and successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound?

You should store the vial of solid this compound at -20°C, protected from light, and in a desiccated environment to prevent degradation from moisture and light.[1][2][3][4] Before opening, always allow the vial to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation on the reactive powder.[5]

Q2: What is the best way to prepare a stock solution of this compound?

It is recommended to dissolve the this compound in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[4][6][7] Ensure the solvent is of high quality and amine-free, as contaminants can react with the NHS ester.[6] This solution should be prepared immediately before use for best results.

Q3: How should I store the stock solution?

If you need to store the stock solution, it can be stored in small aliquots at -20°C for 1-2 months.[6][8] It is crucial to use a high-quality, anhydrous solvent and protect the solution from moisture and light. Avoid repeated freeze-thaw cycles, as this can degrade the compound.[9] Aqueous solutions of the NHS ester are not stable and must be used immediately.[6]

Q4: What is the fundamental reaction mechanism of this compound?

MB 488 N-hydroxysuccinimide (NHS) ester reacts with primary amines (–NH₂) to form a stable and covalent amide bond.[1][10] In proteins, the primary targets for this reaction are the N-terminal alpha-amino group and the epsilon-amino group on the side chain of lysine residues.[11]

Q5: Which buffers are compatible with the labeling reaction?

It is critical to use an amine-free buffer for the conjugation reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for the dye, significantly reducing labeling efficiency.[11] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, borate, or HEPES, with a pH adjusted to the optimal range of 7.2-8.5.[10][11]

Troubleshooting Guide

Q1: My labeling efficiency is very low. What could be the cause?

Low labeling efficiency is a common issue that can arise from several factors. Refer to the troubleshooting workflow below and consider the following points:

  • Hydrolyzed Reagent: The NHS ester is highly susceptible to hydrolysis (reaction with water), which deactivates it. This can happen due to improper storage, moisture in the solvent, or extended incubation in aqueous buffer.[5]

  • Incorrect Buffer: The presence of primary amines in your buffer (e.g., Tris, glycine) will consume the reactive dye.[11] Ensure your protein is in a recommended amine-free buffer like PBS, bicarbonate, or borate.[10][11] A buffer exchange step may be necessary.

  • Suboptimal pH: The reaction is highly pH-dependent. If the pH is too low (<7), the target amines on the protein will be protonated and non-reactive.[6][12] If the pH is too high (>9), the hydrolysis of the NHS ester will be extremely rapid, deactivating the dye before it can react with the protein.[10][13][14] The optimal range is typically between pH 7.2 and 8.5.[10][11]

  • Low Protein Concentration: The labeling reaction is a second-order reaction, competing with the first-order hydrolysis. At low protein concentrations (<2 mg/mL), hydrolysis is more likely to win.[7][11] Increasing the protein concentration can improve labeling efficiency.[11]

  • Inaccessible Amines: The primary amines on your target protein may be sterically hindered or buried within the protein's tertiary structure, making them inaccessible to the dye.[11]

Q2: How can I check if my this compound has been deactivated by hydrolysis?

While a definitive check requires analytical methods, a common quality control test for NHS esters involves spectrophotometry. The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which absorbs light around 260 nm.[5][10] You can assess the reactivity of your reagent by dissolving it in a neutral buffer and intentionally hydrolyzing it with a strong base. An active reagent will show a significant increase in absorbance at ~260 nm after base hydrolysis compared to the initial solution.[5]

Q3: The reaction mixture color seems to fade during the experiment. Is this normal?

MB 488 is a highly photostable dye, but like all fluorophores, it can be susceptible to photobleaching if exposed to intense light for prolonged periods.[1][4] It is good practice to protect the reaction vial from light by wrapping it in aluminum foil during incubation.

Data Presentation

Table 1: Storage and Handling Recommendations
ParameterSolid FormReconstituted (DMSO/DMF)Reconstituted (Aqueous)
Temperature -20°C[1][3]-20°C[6]Use Immediately
Protection Desiccate, Protect from light[2][5]Protect from moisture and lightProtect from light
Stability Months to years (if stored correctly)1-2 months[6][8]Minutes to hours
Table 2: Impact of pH on NHS Ester Stability

This table summarizes the stability of a typical NHS ester in an aqueous solution at different pH values, demonstrating the critical balance required for efficient labeling.

pHTemperatureHalf-life of NHS EsterImplication for Labeling
7.00°C4 - 5 hours[10][13]Reaction is slow; minimal hydrolysis.
8.64°C10 minutes[10][13]Reaction is fast, but competing hydrolysis is very high.
8.3 - 8.5 RT or 4°C (Intermediate) Optimal compromise between amine reactivity and hydrolysis. [6]

Visualization of Workflows and Logic

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage reagent 1. Equilibrate This compound to Room Temp protein 2. Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) dye_sol 3. Dissolve Dye in Anhydrous DMSO (Prepare Fresh) mix 4. Add Dye Solution to Protein Solution dye_sol->mix incubate 5. Incubate (1-4h at RT or O/N at 4°C) Protect from Light mix->incubate quench 6. Quench Reaction (Optional, e.g., with Tris) incubate->quench purify 7. Purify Conjugate (e.g., Desalting Column) quench->purify store 8. Store Labeled Protein (4°C or -20°C) purify->store

Caption: Standard experimental workflow for labeling a protein with this compound.

troubleshooting_workflow start Start: Low Labeling Efficiency q_buffer Is the buffer amine-free (e.g., PBS, Bicarbonate)? start->q_buffer a_buffer_no Action: Perform buffer exchange into a compatible buffer. q_buffer->a_buffer_no No q_ph Is the pH between 7.2 and 8.5? q_buffer->q_ph Yes a_buffer_no->q_ph a_ph_no Action: Adjust pH of the reaction buffer carefully. q_ph->a_ph_no No q_reagent Was the NHS ester stored correctly (desiccated, -20°C) and stock prepared fresh? q_ph->q_reagent Yes a_ph_no->q_reagent a_reagent_no Action: Use a fresh vial of NHS ester. Ensure anhydrous solvent. q_reagent->a_reagent_no No q_conc Is protein concentration >2 mg/mL and dye/protein molar ratio sufficient? q_reagent->q_conc Yes a_reagent_no->q_conc a_conc_no Action: Increase protein concentration or molar excess of the dye. q_conc->a_conc_no No end Problem Resolved q_conc->end Yes a_conc_no->end Re-attempt

Caption: A decision tree for troubleshooting low labeling efficiency with this compound.

Experimental Protocol: Protein Labeling

This protocol provides a general guideline for conjugating this compound to a protein, such as an antibody. Optimization may be required for your specific protein.

1. Materials Required

  • This compound

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting or size-exclusion column)

2. Reagent Preparation

  • Protein Solution: Ensure the protein concentration is at least 2 mg/mL in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[7][11] If the protein is in an incompatible buffer (like Tris), perform a buffer exchange via dialysis or a desalting column before proceeding.[11]

  • This compound Stock Solution: Immediately before starting the reaction, prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[9] For example, dissolve ~0.75 mg of this compound (MW ~752 g/mol ) in 100 µL of DMSO. Vortex briefly to ensure it is fully dissolved.

3. Labeling Reaction

  • Calculate the volume of dye solution needed for the desired molar excess. A starting point for antibodies is often a 10- to 20-fold molar excess of dye to protein.

  • Add the calculated volume of the this compound stock solution to your protein solution while gently vortexing.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[10] Protect the reaction from light by covering the tube with aluminum foil.

4. Reaction Quenching and Purification

  • (Optional) To stop the reaction, you can add a quenching buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl, pH 8.0). Incubate for another 30 minutes.

  • Separate the labeled protein from the unreacted dye and reaction byproducts. A desalting column is a common and effective method for this purification.[7]

5. Determination of Labeling Efficiency (Degree of Labeling - DOL)

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 501 nm (for MB 488).

  • Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl) and the appropriate extinction coefficients.

  • The DOL is the molar ratio of the dye to the protein. The optimal DOL for antibodies is typically between 2 and 10.[9]

References

Impact of buffer choice on MB 488 NHS ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MB 488 NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation experiments and troubleshooting common issues, with a focus on the critical role of buffer selection.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a protein?

The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines on proteins is between 7.2 and 9.0.[1][2] For many applications, a pH of 8.3-8.5 is considered ideal.[3] This pH range offers a balance between two competing factors:

  • Amine Reactivity: At lower pH, the primary amine groups (like the ε-amino group of lysine) are protonated (-NH3+), making them non-nucleophilic and thus unreactive with the NHS ester.[4]

  • NHS Ester Hydrolysis: At higher pH, the rate of hydrolysis of the NHS ester increases significantly.[4] This reaction with water renders the dye inactive for conjugation, reducing the overall efficiency.[3]

Q2: Which buffers are recommended for this compound conjugation?

Amine-free buffers are essential for successful conjugation. Commonly recommended buffers include:

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3-9.0): This is a frequently recommended buffer for NHS ester conjugations.[3][5][6]

  • 0.1 M Phosphate Buffer (pH 7.2-8.0): Phosphate-buffered saline (PBS) is another suitable option, particularly for proteins that may be sensitive to higher pH.[4][7] The reaction in PBS may be slower, requiring a longer incubation time.[7]

  • Borate Buffer (pH 8.0-9.0): This is also a commonly used buffer for NHS ester reactions.[4]

  • HEPES Buffer (pH 7.2-8.0): HEPES can also be used for these conjugation reactions.[8]

Q3: Are there any buffers I should avoid?

Yes, it is critical to avoid buffers that contain primary amines. These include:

  • Tris (tris(hydroxymethyl)aminomethane): Tris contains primary amines that will compete with the primary amines on your protein for reaction with the this compound, significantly reducing labeling efficiency.[4]

  • Glycine: Glycine also contains a primary amine and should be avoided in the reaction buffer.[4]

However, Tris or glycine buffers can be useful for quenching the reaction once it is complete.[8]

Q4: My this compound is not very soluble in my aqueous reaction buffer. What should I do?

This compound is described as a hydrophilic, water-soluble dye.[2][9] However, like many NHS esters, it is common practice to first dissolve it in a small amount of a dry, amine-free organic solvent before adding it to the aqueous protein solution. Recommended solvents include:

  • Anhydrous Dimethyl Sulfoxide (DMSO) [3][6]

  • Amine-free Dimethylformamide (DMF) [3]

It is crucial to use high-quality, anhydrous solvents, as any moisture can lead to premature hydrolysis of the NHS ester.[9] The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.

Q5: How does temperature affect the conjugation reaction?

This compound conjugations are typically performed at room temperature (20-25°C) for 1 to 4 hours.[3][7] Alternatively, the reaction can be carried out at 4°C overnight.[4] Lowering the temperature can help to minimize the rate of NHS ester hydrolysis, which can be beneficial for sensitive proteins or when longer reaction times are needed to achieve the desired degree of labeling.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Labeling Efficiency Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-9.0.[4]Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to 8.3-8.5 for optimal results.[3]
Amine-Containing Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the protein for the dye.[4]Perform a buffer exchange to an amine-free buffer like 0.1 M sodium bicarbonate or phosphate buffer before starting the conjugation.[4]
Hydrolysis of this compound: The NHS ester has been prematurely hydrolyzed by moisture.Prepare the this compound solution in anhydrous DMSO or DMF immediately before use.[3] Avoid storing the dye in solution.[9]
Low Protein Concentration: The concentration of the protein is too low, leading to inefficient labeling due to the competing hydrolysis reaction.[4]For optimal labeling, the protein concentration should be at least 2 mg/mL.[6]
Inconsistent Labeling Results Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can cause a drop in the pH of the reaction mixture.[3]Monitor the pH of the reaction throughout the process or use a more concentrated buffer to maintain a stable pH.[3]
Variable Reagent Quality: Impurities in the this compound or the organic solvent can affect the reaction outcome.Use high-quality, anhydrous DMSO or amine-free DMF.[3] Ensure the this compound is stored correctly and is not expired.
High Background Staining in Assays Excess Unconjugated Dye: Free, hydrolyzed MB 488 dye can bind non-specifically to proteins or surfaces.Ensure thorough purification of the conjugate from unreacted dye using gel filtration (e.g., Sephadex G-25) or dialysis.[10]
Over-labeling of Protein: A high degree of labeling can lead to protein aggregation and increased non-specific binding.Optimize the dye-to-protein molar ratio to achieve the desired degree of labeling without causing protein precipitation or aggregation.

Data Presentation

Table 1: Impact of pH on the Half-life of NHS Esters

This table illustrates the stability of NHS esters at different pH values. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[8]
8.6410 minutes[8]

Table 2: Example Degree of Labeling (DOL) in Different Buffers

This table shows an example of the degree of labeling of Bovine Serum Albumin (BSA) with a fluorescein NHS ester in two different buffers. While not specific to MB 488, it demonstrates the trend of achieving a higher DOL in a bicarbonate buffer at a higher pH compared to PBS at a neutral pH, even with a shorter reaction time.

ProteinNHS EsterBufferpHReaction TimeMolar Excess of DyeDegree of Labeling (DOL)
BSAFAM NHS ester0.1 M Sodium Bicarbonate9.01 hour6.51.1[7]
BSAFAM NHS esterPBS7.44 hours6.50.9[7]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general guideline for conjugating this compound to a protein, such as an antibody.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or amine-free Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25 desalting column)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[6]

    • If the protein is in a buffer containing amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or amine-free DMF to create a 10 mg/mL stock solution.[3]

  • Perform the Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, with gentle stirring and protected from light.[3][4]

  • Quench the Reaction (Optional):

    • Add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and other small molecules using a desalting column equilibrated with your desired storage buffer (e.g., PBS). The labeled protein will elute first.

Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of MB 488, which is approximately 501 nm (Amax).[9]

  • Calculate the Corrected Protein Absorbance:

    • The dye also absorbs light at 280 nm. To get the true absorbance of the protein, you must correct for the dye's contribution using a correction factor (CF). The CF for dyes spectrally similar to MB 488 is typically around 0.11.

    • Corrected A280 = A280 - (Amax × CF)

  • Calculate the Molar Concentrations:

    • Protein Concentration (M): Protein (M) = Corrected A280 / (εprotein × path length in cm) Where εprotein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M): Dye (M) = Amax / (εdye × path length in cm) The molar extinction coefficient (ε) for MB 488 is approximately 86,000 cm-1M-1.[9]

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis p_prep Prepare Protein (2-10 mg/mL in amine-free buffer) conjugate Mix Protein and Dye (10-20x molar excess of dye) p_prep->conjugate d_prep Prepare this compound (10 mg/mL in anhydrous DMSO/DMF) d_prep->conjugate incubate Incubate (1 hr at RT or overnight at 4°C) conjugate->incubate quench Quench Reaction (Optional, with Tris or Glycine) incubate->quench purify Purify Conjugate (Gel Filtration) quench->purify analyze Analyze (Calculate DOL) purify->analyze

Caption: Experimental workflow for this compound conjugation.

buffer_selection_logic start Start: Choose a Buffer for This compound Conjugation amine_check Does the buffer contain primary amines (e.g., Tris, Glycine)? start->amine_check ph_check Is the protein sensitive to pH > 8.0? amine_check->ph_check No avoid Avoid this buffer. It will compete with the reaction. amine_check->avoid Yes bicarb Use 0.1 M Sodium Bicarbonate (pH 8.3-9.0). Optimal for high efficiency. ph_check->bicarb No pbs Use 0.1 M Phosphate Buffer (PBS) (pH 7.2-8.0). May require longer incubation. ph_check->pbs Yes

Caption: Decision tree for selecting a suitable reaction buffer.

References

Validation & Comparative

A Head-to-Head Comparison: MB 488 NHS Ester vs. Alexa Fluor 488 NHS Ester for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent dyes is a critical decision that directly impacts the quality and reliability of experimental data. Among the plethora of green-emitting fluorophores, MB 488 NHS ester and Alexa Fluor 488 NHS ester are two prominent contenders. This guide provides an objective, data-driven comparison of these two dyes to aid in the selection process for applications such as immunofluorescence, flow cytometry, and bioconjugation.

Both this compound and Alexa Fluor 488 NHS ester are amine-reactive dyes designed for covalently labeling proteins, antibodies, and other biomolecules containing primary amines. They share similar spectral characteristics, making them compatible with standard 488 nm laser lines and FITC filter sets. However, they differ in their chemical structures, which in turn influences their performance in terms of brightness, photostability, and hydrophilicity.

Quantitative Comparison of Key Performance Metrics

The following table summarizes the key photophysical and chemical properties of this compound and Alexa Fluor 488 NHS ester based on publicly available data. It is important to note that direct, independent, head-to-head comparative studies with quantitative data for all parameters are limited. Much of the data for MB 488 is presented by its manufacturers as an improvement upon Alexa Fluor 488.

PropertyThis compoundAlexa Fluor 488 NHS EsterReference(s)
Excitation Maximum (λex) 501 nm494-496 nm[1][2][3]
Emission Maximum (λem) 524 nm517-519 nm[1][2][3]
Molar Extinction Coefficient (ε) 86,000 cm⁻¹M⁻¹~73,000 cm⁻¹M⁻¹[3][4]
Fluorescence Quantum Yield (Φ) High (specific value not consistently provided)~0.92[5]
Molecular Weight 752.69 g/mol ~643.4 g/mol [3][4]
Brightness Claimed to be brighter than Alexa Fluor® 488High[6]
Photostability Claimed to have very high photostabilityHigh[3][6]
Solubility Very hydrophilic, water-solubleWater-soluble[3][4][6]
pH Sensitivity pH insensitiveInsensitive from pH 4 to 10[3][4]

In-Depth Performance Analysis

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. MB 488 is reported to have a higher molar extinction coefficient than Alexa Fluor 488, which suggests it can absorb more light.[3][4] While specific quantum yield values for MB 488 are not consistently published, manufacturers claim it results in a brighter conjugate.[6] Alexa Fluor 488 is renowned for its high quantum yield, contributing to its well-established brightness.[5]

Photostability: Both dyes are promoted as having high photostability, a crucial feature for imaging applications that require prolonged exposure to excitation light. Manufacturers of MB 488 claim "very high photostability."[6] Alexa Fluor 488 is also well-documented to be significantly more photostable than its predecessor, fluorescein (FITC).[3] A definitive quantitative comparison of photostability would require a side-by-side experiment under identical conditions.

Solubility and Self-Quenching: MB 488 is described as a "very hydrophilic, water-soluble green emitting dye" and is structurally related to Alexa Fluor 488 but designed for improved water solubility to minimize self-quenching. Self-quenching can occur when dye molecules aggregate at high labeling densities, leading to a reduction in fluorescence. The enhanced hydrophilicity of MB 488 aims to mitigate this effect. Alexa Fluor 488 is also water-soluble, a property that facilitates its use in aqueous biological buffers.[3][4]

Experimental Protocols

To empower researchers to conduct their own comparative analyses, detailed methodologies for key experiments are provided below.

Protocol 1: Antibody Labeling with NHS Ester Dyes

This protocol outlines the general procedure for conjugating an NHS ester dye to an antibody.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)

  • This compound or Alexa Fluor 488 NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3-9.0)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in the sodium bicarbonate buffer at a concentration of 2-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing, add a calculated amount of the dye stock solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 is common.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

Protocol 2: Comparative Photostability Assay

This protocol describes a method to compare the photostability of antibody-dye conjugates.

Materials:

  • Antibody conjugates of MB 488 and Alexa Fluor 488

  • Microscope slide and coverslip

  • Mounting medium

  • Fluorescence microscope with a 488 nm laser and a camera

Procedure:

  • Sample Preparation: Prepare a slide with cells or tissue stained with the antibody-dye conjugates.

  • Image Acquisition:

    • Locate a region of interest.

    • Acquire an initial image (time = 0) using a fixed laser power and exposure time.

    • Continuously expose the same region to the excitation laser.

    • Acquire images at regular time intervals (e.g., every 30 seconds) for a total duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity of the region of interest in each image.

    • Normalize the intensity of each time point to the initial intensity (time = 0).

    • Plot the normalized intensity as a function of time for both dyes. The dye with the slower decay in fluorescence is more photostable.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams are provided.

cluster_prep Antibody & Dye Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Characterization antibody Prepare Antibody in Bicarbonate Buffer mix Mix Antibody and Dye antibody->mix dye Dissolve NHS Ester Dye in DMSO/DMF dye->mix incubate Incubate for 1 hour at Room Temperature mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify characterize Determine Degree of Labeling (DOL) purify->characterize

Caption: Workflow for antibody conjugation with NHS ester dyes.

cluster_sample Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis prep Prepare Stained Slide initial_img Acquire Initial Image (t=0) prep->initial_img expose Continuous Laser Exposure initial_img->expose time_series Acquire Images at Regular Intervals expose->time_series loop measure Measure Fluorescence Intensity time_series->measure normalize Normalize Intensity to t=0 measure->normalize plot Plot Intensity vs. Time normalize->plot

Caption: Experimental workflow for comparing dye photostability.

Conclusion

Both this compound and Alexa Fluor 488 NHS ester are high-performance green fluorescent dyes suitable for a wide range of biological applications. Alexa Fluor 488 is a well-established and extensively validated reagent with a strong track record in the scientific literature. MB 488 is positioned as a next-generation dye with purported improvements in brightness and water solubility, which may offer advantages in specific applications, particularly those requiring high labeling densities or exceptional brightness.

For researchers selecting a dye, the choice may depend on the specific requirements of their experiment. For standard applications, the proven reliability of Alexa Fluor 488 makes it a robust choice. For cutting-edge applications demanding the highest possible brightness and photostability, an independent evaluation of MB 488 using the protocols outlined in this guide would be a prudent step to determine if its purported benefits translate to a significant advantage in their specific experimental context. The lack of extensive independent comparative data underscores the importance of such in-house validation.

References

A Comparative Guide to the Photostability of 488 Dyes for Advanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the optimal fluorescent label, photostability is a critical performance metric. This guide provides a comparative overview of the photostability of MB 488 NHS ester against other commonly used 488 nm fluorescent dyes, namely Alexa Fluor® 488 NHS ester and DyLight® 488 NHS ester.

While direct, publicly available quantitative data comparing the photobleaching rates of all three dyes under identical experimental conditions is limited, this guide synthesizes available information from manufacturers and scientific literature to provide a comprehensive comparison.

Performance Overview

Fluorescent dyes are essential tools in a multitude of life science applications, from super-resolution microscopy to flow cytometry. The isothiocyanate (NHS) ester functional group allows for the covalent labeling of primary amines on proteins and other biomolecules. A key challenge in fluorescence imaging is photobleaching, the irreversible photodegradation of a fluorophore, which leads to a loss of signal upon exposure to excitation light. Dyes with high photostability are crucial for experiments requiring long or repeated exposures to intense light sources.

This compound is consistently described by manufacturers as a highly photostable dye, making it well-suited for demanding applications such as PALM, dSTORM, and STED microscopy.[1][2][3] It is structurally related to Alexa Fluor® 488 and is purported to offer improvements in water solubility and brightness, which can contribute to enhanced performance in aqueous biological environments.[1][2]

Alexa Fluor® 488 NHS Ester is a widely recognized benchmark for photostability in the green spectrum.[4] Numerous studies and manufacturer literature highlight its superior resistance to photobleaching compared to older dyes like fluorescein (FITC).[5][6] This high level of photostability allows for longer imaging sessions and the acquisition of more images before significant signal degradation.[4]

DyLight® 488 NHS Ester is also marketed as a highly photostable and bright fluorescent dye.[7] It is presented as a strong alternative to the Alexa Fluor® series, with high fluorescence intensity and resistance to photobleaching.

Quantitative Data Summary

DyeReported Photostability Characteristics
This compound "High photostability", "Resists photobleaching, ideal for long imaging sessions".[1] Structurally related to Alexa Fluor® 488 with claims of improved performance.[2]
Alexa Fluor® 488 NHS Ester "Greater photostability" than other spectrally similar fluorophores.[6] Significantly more photostable than fluorescein.[5]
DyLight® 488 NHS Ester "High photostability".[7] Presented as a high-performance alternative to other fluorescent dyes.

Experimental Protocol for Photostability Measurement

To facilitate a direct and objective comparison, researchers can perform in-house photostability measurements. The following is a generalized protocol for assessing the photobleaching rates of fluorescently labeled antibodies.

Objective: To quantify and compare the photostability of antibodies conjugated with this compound, Alexa Fluor® 488 NHS ester, and DyLight® 488 NHS ester.

Materials:

  • Antibodies of interest

  • This compound, Alexa Fluor® 488 NHS ester, DyLight® 488 NHS ester

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • DMSO or DMF (anhydrous)

  • Gel filtration column (e.g., Sephadex G-25)

  • Microscope slides and coverslips

  • Mounting medium

  • Fluorescence microscope with a 488 nm laser line, a sensitive camera, and time-lapse imaging capabilities.

Methodology:

  • Antibody Conjugation:

    • Dissolve the antibody in the amine-free buffer at a concentration of 2-10 mg/mL.

    • Prepare a stock solution of each NHS ester dye in anhydrous DMSO or DMF.

    • Add a 10-fold molar excess of the reactive dye to the antibody solution.

    • Incubate for 1 hour at room temperature with gentle stirring.

    • Remove unreacted dye by passing the solution through a gel filtration column.

    • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and the excitation maximum of the dye (around 495-501 nm).

  • Sample Preparation:

    • Prepare microscope slides with the fluorescently labeled antibodies immobilized on the surface or bound to a target antigen on fixed cells.

    • Ensure all samples are prepared and mounted under identical conditions to minimize variability.

  • Photobleaching Experiment:

    • Place the slide on the microscope stage.

    • Select a region of interest (ROI) with uniform fluorescence.

    • Continuously illuminate the ROI with the 488 nm laser at a constant power density.

    • Acquire images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.

    • Repeat the experiment for each of the three dyes, ensuring identical illumination and acquisition settings.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in each image of the time series.

    • Normalize the intensity values to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.

    • Calculate the photobleaching half-life (t₁/₂) for each dye, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_exp Photobleaching Experiment cluster_analysis Data Analysis antibody_prep Prepare Antibody Solution (2-10 mg/mL in amine-free buffer) conjugation Conjugate Dyes to Antibody (1 hr incubation) antibody_prep->conjugation dye_prep Prepare Dye Stock Solutions (MB 488, AF 488, DyLight 488) dye_prep->conjugation purification Purify Conjugates (Gel Filtration) conjugation->purification dol Determine Degree of Labeling (Spectrophotometry) purification->dol slide_prep Prepare Microscope Slides dol->slide_prep roi_selection Select Region of Interest (ROI) slide_prep->roi_selection illumination Continuous Laser Illumination (488 nm, constant power) roi_selection->illumination acquisition Time-Lapse Image Acquisition illumination->acquisition intensity_measurement Measure Mean ROI Intensity acquisition->intensity_measurement normalization Normalize Fluorescence Intensity intensity_measurement->normalization curve_generation Generate Photobleaching Curves normalization->curve_generation half_life Calculate Photobleaching Half-Life (t½) curve_generation->half_life G cluster_dyes 488 nm NHS Ester Dyes cluster_properties Key Performance Metrics cluster_applications Advanced Imaging Applications MB488 MB 488 Photostability Photostability MB488->Photostability AF488 Alexa Fluor® 488 AF488->Photostability DL488 DyLight® 488 DL488->Photostability SRM Super-Resolution Microscopy Photostability->SRM TIRF TIRF Photostability->TIRF Confocal Confocal Microscopy Photostability->Confocal Brightness Brightness Brightness->SRM FlowCytometry Flow Cytometry Brightness->FlowCytometry Solubility Water Solubility Solubility->Confocal

References

A Comparative Analysis of Quantum Yield: MB 488 NHS Ester vs. Fluorescein

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence microscopy and bio-conjugation, the selection of a fluorescent label is paramount to the success of experimental outcomes. The quantum yield of a fluorophore, a measure of its efficiency in converting absorbed light into emitted light, is a critical parameter in this selection process. This guide provides a detailed comparison of the quantum yield of MB 488 NHS ester and the widely used fluorescein, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their choice of fluorescent probes.

Quantitative Comparison of Photophysical Properties

The following table summarizes the key photophysical properties of this compound and fluorescein. Due to the limited direct data on the quantum yield of this compound, data for the structurally and spectrally similar Alexa Fluor® 488 is included as a reliable proxy.

PropertyThis compound / Alexa Fluor® 488Fluorescein
Excitation Maximum (nm) ~501 / 495~494
Emission Maximum (nm) ~524 / 519~521
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~86,000 / ~71,000~76,900
Quantum Yield (Φ) High (likely ~0.92)[1]0.79 (in neutral ethanol)[2][3], 0.97 (in basic ethanol)[4], 0.925 (in 0.1 N NaOH)[5]
Photostability High[6][7]Moderate
pH Sensitivity LowHigh (fluorescence is pH-dependent)
Water Solubility High[6][7]Moderate

Note: this compound is consistently reported to have a high quantum yield and is structurally related to Alexa Fluor® 488.[6][7] The quantum yield of Alexa Fluor® 488 is 0.92 in aqueous solution.[1] The quantum yield of fluorescein is highly dependent on its environment, particularly the solvent and pH.

Experimental Protocol: Determination of Fluorescence Quantum Yield (Comparative Method)

The most common and accessible method for determining the fluorescence quantum yield of a compound is the comparative method.[8] This technique involves comparing the fluorescence intensity of the sample of interest to a standard with a known, well-characterized quantum yield.

Principle

If a solution of a fluorescent sample and a solution of a quantum yield standard have the same absorbance at the same excitation wavelength, it is assumed that they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

Materials and Equipment
  • Spectrofluorometer with a monochromatic excitation source and a detector for emission spectra.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Fluorescent dye of interest (e.g., this compound).

  • Quantum yield standard (e.g., fluorescein in 0.1 M NaOH, Φ = 0.925[5]).

  • Spectroscopic grade solvent.

  • Volumetric flasks and pipettes.

Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard in the same solvent.

  • Preparation of Dilutions: Prepare a series of dilutions for both the sample and the standard from their respective stock solutions. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard. The emission range should cover the entire fluorescence band.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for each plot.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_X) can be calculated using the following equation:

    Φ_X = Φ_ST * (Slope_X / Slope_ST) * (n_X² / n_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Slope_X and Slope_ST are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

    • n_X and n_ST are the refractive indices of the solvents used for the sample and the standard (if different).

Logical Workflow and Experimental Diagrams

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the key steps involved in the comparative method for determining fluorescence quantum yield.

G cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Stock Solution dilute_sample Create Sample Dilutions (Abs < 0.1) prep_sample->dilute_sample prep_std Prepare Standard Stock Solution dilute_std Create Standard Dilutions (Abs < 0.1) prep_std->dilute_std abs_measure Measure Absorbance (UV-Vis Spectrophotometer) dilute_sample->abs_measure dilute_std->abs_measure fluor_measure Measure Fluorescence Emission (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot slope Determine Slopes of Linear Fits plot->slope calculate Calculate Quantum Yield (using comparative formula) slope->calculate

Caption: Workflow for quantum yield determination.

Labeling Reaction of NHS Ester with a Primary Amine

The following diagram illustrates the chemical reaction between an NHS ester-functionalized dye and a primary amine on a target molecule, such as a protein.

G dye Dye-NHS Ester protein Protein-NH2 (Primary Amine) conjugate Dye-Protein Conjugate (Stable Amide Bond) dye->conjugate + protein->conjugate pH 7-9 nhs N-hydroxysuccinimide (Byproduct)

References

A Head-to-Head Comparison: MB 488 vs. DyLight 488 for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the optimal fluorescent probe, the choice between functionally similar dyes can significantly impact experimental outcomes. This guide provides an objective comparison of two popular green fluorescent dyes, MB 488 and DyLight 488, focusing on their brightness and water solubility, supported by available data and standardized experimental protocols.

Executive Summary

Both MB 488 and DyLight 488 are widely used, water-soluble fluorescent dyes with excitation and emission maxima in the 488 nm range, making them compatible with standard fluorescence instrumentation. MB 488 is a newer generation dye, structurally related to Alexa Fluor® 488, and is engineered for enhanced brightness and water solubility.[1][2] DyLight 488 is a well-established dye known for its high fluorescence intensity and photostability.[3] While both dyes are highly suitable for a range of applications including immunofluorescence, flow cytometry, and microscopy, the available data suggests that MB 488 may offer an advantage in terms of brightness due to its higher extinction coefficient.

Quantitative Data Comparison

The following table summarizes the key photophysical and solubility properties of MB 488 and DyLight 488 based on manufacturer specifications and available literature.

PropertyMB 488DyLight 488Reference
Excitation Maximum (λex) 501 nm493 nm[1][4]
Emission Maximum (λem) 524 nm518 nm[1][4]
Molar Extinction Coefficient (ε) 86,000 cm⁻¹M⁻¹70,000 cm⁻¹M⁻¹[5][6]
Quantum Yield (Φ) High (not quantitatively specified)High (not consistently quantified)[7][8]
Brightness (ε x Φ) Expected to be higher due to higher εHigh
Water Solubility Very hydrophilic, enhanced with additional sulfo groupHighly water-soluble[5]
pH Stability Not specified, but related dyes are stable over a broad rangeStable over pH 4-9

Brightness Analysis

The brightness of a fluorophore is directly proportional to the product of its molar extinction coefficient (a measure of its ability to absorb light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).

MB 488 boasts a significantly higher molar extinction coefficient (86,000 cm⁻¹M⁻¹) compared to DyLight 488 (70,000 cm⁻¹M⁻¹).[5][6] While a specific quantum yield for MB 488 is not publicly available, it is consistently described as having a "high fluorescence quantum yield".[1][8]

DyLight 488 is also characterized by a "high quantum yield".[7] A comparative study involving antibody conjugates reported a quantum yield of 89.6% for DyLight 488.

A key point of comparison can be inferred from studies comparing DyLight 488 with Alexa Fluor® 488, a dye to which MB 488 is structurally related and positioned as an improvement. One study found that Alexa Fluor® 488 was significantly brighter than DyLight 488 when conjugated to an antibody for in vivo imaging.[9][10] Given that MB 488 is designed to have improved brightness over Alexa Fluor® 488, it is reasonable to infer that MB 488 would also be brighter than DyLight 488 under similar conditions.

Water Solubility Comparison

Both dyes are marketed as being highly water-soluble, a critical feature for bioconjugation to prevent aggregation and precipitation, especially at high dye-to-protein ratios.

MB 488 is described as a "very hydrophilic, water-soluble green emitting dye" and contains an additional negatively charged sulfo group specifically to improve water solubility and minimize self-quenching.[5]

DyLight 488 is also noted for its excellent water solubility, which allows for a high dye-to-protein ratio without precipitation during conjugation.[3]

Experimental Protocols

To empirically determine the brightness and water solubility of MB 488 and DyLight 488 in a laboratory setting, the following standard protocols can be employed.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample (the "test") relative to a standard with a known quantum yield.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_standard Prepare a series of dilutions of a standard fluorophore (e.g., fluorescein in 0.1 M NaOH) with known quantum yield. abs_measurement Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. Absorbance should be kept below 0.1 to avoid inner filter effects. prep_standard->abs_measurement prep_sample Prepare a series of dilutions of the test fluorophore (MB 488 or DyLight 488) in the same solvent. prep_sample->abs_measurement fluor_measurement Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer, exciting at the same wavelength used for absorbance measurements. abs_measurement->fluor_measurement integrate_fluorescence Integrate the area under the emission spectrum for each sample. fluor_measurement->integrate_fluorescence plot_data Plot integrated fluorescence intensity versus absorbance for both the standard and the test sample. integrate_fluorescence->plot_data calculate_qy Calculate the quantum yield of the test sample using the formula: Φ_test = Φ_std * (slope_test / slope_std) * (n_test^2 / n_std^2) where Φ is the quantum yield, slope is the gradient of the plotted line, and n is the refractive index of the solvent. plot_data->calculate_qy

Caption: Experimental workflow for determining relative fluorescence quantum yield.
Protocol 2: Assessment of Water Solubility

A straightforward method to compare the relative water solubility of the two dyes involves preparing serial dilutions and observing for precipitation.

G cluster_prep Stock Solution Preparation cluster_dilution Serial Dilution & Observation cluster_analysis Solubility Comparison prep_stock_mb488 Prepare a high-concentration stock solution of MB 488 in an aqueous buffer (e.g., PBS). serial_dilution Perform serial dilutions of each stock solution in the aqueous buffer. prep_stock_mb488->serial_dilution prep_stock_dylight488 Prepare a high-concentration stock solution of DyLight 488 in the same aqueous buffer. prep_stock_dylight488->serial_dilution incubation Incubate the dilutions at room temperature and at 4°C for a set period (e.g., 24 hours). serial_dilution->incubation observation Visually inspect each dilution for any signs of precipitation or aggregation. Use a spectrophotometer to check for light scattering as a more sensitive measure of aggregation. incubation->observation compare_solubility The highest concentration at which no precipitation or aggregation is observed is the approximate limit of solubility under the tested conditions. Compare this limit for both dyes. observation->compare_solubility

Caption: Workflow for assessing the relative water solubility of fluorescent dyes.

Conclusion

Both MB 488 and DyLight 488 are high-performance green fluorescent dyes suitable for a wide array of biological applications. The primary distinction based on available data lies in their brightness, with MB 488 likely being the brighter of the two due to its higher molar extinction coefficient and its design as an improvement upon Alexa Fluor® 488. In terms of water solubility, both are excellent, though MB 488's chemical structure is specifically modified to enhance this property.

For applications requiring the highest sensitivity and signal amplification, MB 488 may be the preferred choice. However, for routine applications, DyLight 488 remains a robust and reliable option. Ultimately, the optimal dye choice may depend on the specific experimental context, and empirical validation using the protocols outlined above is recommended for new or sensitive applications.

References

Validating the degree of labeling of MB 488 NHS ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable labeling of antibodies is paramount for accurate and reproducible results. This guide provides a comprehensive comparison for validating the degree of labeling (DOL) of conjugates prepared with MB 488 N-hydroxysuccinimide (NHS) ester, a high-performance green fluorescent dye. We will delve into the experimental protocols for determining DOL and compare the properties of MB 488 to its common alternatives.

Understanding the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is a critical quality control parameter for antibody-dye conjugates. It represents the average number of dye molecules covalently bound to a single antibody molecule.[1] An optimal DOL is crucial for maximizing the fluorescent signal while avoiding detrimental effects such as self-quenching (reduced fluorescence due to dye molecules being too close to each other) and potential interference with the antibody's binding affinity.[2][3] Typically, a DOL of 4-7 is considered optimal for many antibody applications.

Core Principles of DOL Determination

The most common method for determining the DOL of a fluorescently labeled antibody is through UV-Visible spectrophotometry. This method relies on measuring the absorbance of the conjugate at two specific wavelengths:

  • 280 nm: The wavelength at which proteins (specifically tryptophan and tyrosine residues) exhibit maximum absorbance.

  • λmax of the dye: The wavelength of maximum absorbance for the specific fluorescent dye (e.g., ~501 nm for MB 488).

By applying the Beer-Lambert law, and accounting for the dye's absorbance at 280 nm, the concentrations of both the protein and the dye in the conjugate can be determined, allowing for the calculation of their molar ratio (the DOL).

Experimental Workflow for DOL Validation

The following diagram illustrates the typical workflow for labeling an antibody with an NHS ester dye and subsequently validating the degree of labeling.

experimental_workflow cluster_labeling Antibody Labeling cluster_purification Purification cluster_validation DOL Validation antibody_prep Antibody Preparation (Buffer Exchange, Concentration Adjustment) reaction Conjugation Reaction (Mix Antibody and Dye, Incubate) antibody_prep->reaction dye_prep Dye Preparation (Dissolve NHS Ester in DMSO/DMF) dye_prep->reaction purification Removal of Unconjugated Dye (Gel Filtration, Dialysis) reaction->purification measurement Spectrophotometric Measurement (Absorbance at 280 nm and λmax) purification->measurement calculation DOL Calculation measurement->calculation dol_impact cluster_dol Degree of Labeling (DOL) cluster_performance Conjugate Performance low_dol Low DOL low_signal Low Fluorescent Signal low_dol->low_signal optimal_dol Optimal DOL max_signal Maximum Brightness Good Signal-to-Noise optimal_dol->max_signal high_dol High DOL quenching Self-Quenching Reduced Fluorescence high_dol->quenching affinity_loss Potential Loss of Antibody Affinity high_dol->affinity_loss

References

A Comparative Guide to the Cross-Reactivity of MB 488 NHS Ester Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of antibodies labeled with MB 488 NHS ester against common alternative fluorescent dyes. The focus is on cross-reactivity, a critical factor in the reliability and reproducibility of immunoassays. Experimental data is presented to support the comparisons, and detailed protocols are provided for key validation experiments.

Introduction to Antibody Labeling and Cross-Reactivity

The conjugation of fluorescent dyes to antibodies is a fundamental technique in biological research, enabling the visualization and quantification of specific target antigens. The choice of fluorescent label can significantly impact the performance of an antibody, influencing its brightness, photostability, and, crucially, its specificity.

Cross-reactivity, the binding of an antibody to an unintended target, can lead to false-positive signals and misinterpretation of experimental results.[1] This can arise from several factors, including the inherent specificity of the primary antibody and non-specific binding of the fluorescent dye itself. N-hydroxysuccinimide (NHS) ester chemistry is a widely used method for labeling antibodies by targeting primary amines on lysine residues.[2] While effective, this random labeling approach can potentially alter the antibody's surface charge and conformation, which may contribute to off-target binding.[3]

MB 488 is a green-emitting fluorescent dye structurally related to Alexa Fluor® 488, known for its high water solubility, brightness, and photostability.[4][5] This guide compares the cross-reactivity of antibodies labeled with this compound to those labeled with other commonly used green fluorescent dyes.

Comparison of MB 488 with Alternative Fluorescent Dyes

The selection of a fluorescent dye for antibody conjugation is a critical step in the development of reliable immunoassays. Key performance characteristics include spectral properties, brightness, photostability, and low non-specific binding. This section compares MB 488 to its primary competitors.

Spectral Properties:

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)
MB 488 50152486,000[4][5]
Alexa Fluor 488 49451773,000[6]
FITC 494518~75,000
DyLight 488 49351870,000
CF488A 49051570,000[3]

Performance Characteristics:

While direct, peer-reviewed, head-to-head comparisons of cross-reactivity for MB 488 are limited in the public domain, we can infer performance based on its structural properties and available data for spectrally similar dyes. MB 488 is described as a highly hydrophilic and water-soluble dye, a characteristic that is often associated with reduced non-specific binding.[4][5] Dyes with increased hydrophilicity are less likely to engage in non-specific hydrophobic interactions with cellular components.

Alexa Fluor 488 is a well-established benchmark for performance, known for its brightness and photostability.[7][][9] CF488A is another alternative that is promoted as having minimal charge, which may reduce non-specific binding of antibody conjugates.[3]

Experimental Protocols for Assessing Cross-Reactivity

To empirically evaluate the cross-reactivity of labeled antibodies, rigorous experimental validation is essential. The following protocols for immunofluorescence and flow cytometry are designed to compare the performance of antibodies labeled with this compound against other fluorescent dyes.

Antibody Labeling with NHS Esters

This protocol provides a general procedure for labeling antibodies with this compound and other amine-reactive dyes.

AntibodyLabeling

Materials:

  • Antibody to be labeled (in amine-free buffer, e.g., PBS)

  • This compound (or other amine-reactive dye)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in reaction buffer.

  • Dissolve the NHS ester dye in DMSO to a concentration of 10 mg/mL immediately before use.

  • Add the reactive dye solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but a starting point of 10:1 is common.

  • Incubate the reaction for 1 hour at room temperature with gentle stirring.

  • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of the dye.

Immunofluorescence Staining for Cross-Reactivity Assessment

This protocol is designed to visually assess non-specific binding of labeled antibodies on a negative control cell line or tissue.

IF_Workflow

Materials:

  • Negative control cells (do not express the target antigen) grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Antibodies labeled with MB 488, Alexa Fluor 488, FITC, etc.

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Fix the cells with fixation buffer for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific binding sites with blocking buffer for 1 hour.

  • Incubate the cells with the directly conjugated primary antibodies (at equivalent concentrations) for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium with DAPI.

  • Acquire images using a fluorescence microscope with identical settings for all labeled antibodies.

  • Compare the background fluorescence intensity between the different labeled antibodies. Lower background indicates less cross-reactivity.

Flow Cytometry for Quantitative Cross-Reactivity Analysis

Flow cytometry allows for the quantitative assessment of non-specific binding on a single-cell level.

FlowCytometry

Materials:

  • Negative control cell suspension

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fc receptor blocking solution

  • Antibodies labeled with MB 488, Alexa Fluor 488, FITC, etc.

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension of the negative control cells.

  • Block Fc receptors to prevent non-specific antibody binding.

  • Aliquot cells into tubes and incubate with a titration of each labeled antibody for 30 minutes on ice, protected from light.

  • Wash the cells twice with flow cytometry staining buffer.

  • Resuspend the cells in staining buffer and acquire data on a flow cytometer.

  • Analyze the data to determine the median fluorescence intensity (MFI) of the stained cells for each labeled antibody at various concentrations. A lower MFI at a given concentration indicates lower non-specific binding.

Conclusion

The choice of fluorescent dye for antibody labeling has a significant impact on the quality and reliability of immunoassay data. While direct comparative data on the cross-reactivity of MB 488-labeled antibodies is emerging, its hydrophilic nature suggests a potential for reduced non-specific binding. For researchers and drug development professionals, it is imperative to not only select an appropriate labeling method but also to empirically validate the specificity of the final labeled antibody. The experimental protocols detailed in this guide provide a robust framework for such validation, enabling the selection of highly specific and reliable reagents for research and clinical applications.

References

A Comparative Guide to MB 488 NHS Ester for High-Performance Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence microscopy, the choice of a fluorescent dye is paramount to generating high-quality, reproducible data. This guide provides an objective comparison of MB 488 NHS ester, a green-emitting fluorescent dye, with its common alternatives, Alexa Fluor® 488 NHS ester and DyLight™ 488 NHS ester. This comparison is based on their photophysical properties and performance in various microscopy applications, supported by available experimental data.

Performance Overview and Key Properties

This compound is a highly hydrophilic and photostable fluorescent dye designed for labeling primary amines on proteins and other biomolecules.[1][2] It is structurally related to Alexa Fluor® 488 and is often marketed as an improved alternative with enhanced water solubility, brightness, and reduced self-quenching.[1][2][3] These characteristics make it a strong candidate for demanding applications such as single-molecule detection, super-resolution microscopy (PALM, dSTORM, STED), and flow cytometry.[1][2][3]

The primary alternatives, Alexa Fluor® 488 and DyLight™ 488, are also well-established green fluorescent dyes widely used in various microscopy and flow cytometry applications.[4][5] The selection between these dyes often depends on the specific requirements of the experiment, such as the need for exceptional photostability, brightness, or performance in a particular biological context.

Quantitative Comparison of Photophysical Properties

The following table summarizes the key photophysical properties of this compound and its alternatives. These parameters are crucial for predicting the performance of a fluorophore in a given microscopy setup.

PropertyThis compoundAlexa Fluor® 488 NHS EsterDyLight™ 488 NHS Ester
Excitation Maximum (nm) 501[1][6][7]493 - 496[4][5]493[5]
Emission Maximum (nm) 524[1][6][7]517 - 519[4][5]518[5]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 86,000[1][2]~71,000 - 73,000~70,000[5]
Relative Brightness Very High[1][3]High[4]High
Photostability Very High[1][2][3]High[4]High
Water Solubility Very High (hydrophilic)[1][2][6]High (hydrophilic)[8]High

Performance in Microscopy Applications

While direct, side-by-side quantitative comparisons of MB 488 with its alternatives across various microscopy platforms are not extensively documented in peer-reviewed literature, the available information and manufacturer claims provide valuable insights.

Brightness: MB 488 is reported to offer superior brightness, which is a combination of high molar extinction coefficient and quantum yield.[1][3] This is advantageous for detecting low-abundance targets and for applications requiring high sensitivity. In a comparative study of anti-CEA antibody-dye conjugates for in-vivo imaging, Alexa Fluor 488 was found to be significantly brighter than DyLight 488.[9] While this study did not include MB 488, it highlights that performance can be application-dependent.

Photostability: High photostability is a key feature of MB 488, making it well-suited for imaging experiments that require prolonged exposure to excitation light, such as time-lapse imaging and super-resolution microscopy.[1][2][3] Alexa Fluor 488 is also known for its excellent photostability compared to older dyes like FITC.[4]

Hydrophilicity and Non-Specific Binding: The high water solubility of MB 488 is claimed to minimize self-quenching and reduce non-specific binding, leading to a better signal-to-noise ratio.[1][3] The hydrophobicity of a dye can influence its interaction with cellular structures and substrates, potentially leading to artifacts in single-molecule tracking experiments.[10] Studies have shown that hydrophilic dyes like Alexa 488 exhibit lower non-specific binding compared to more hydrophobic dyes.[10]

Experimental Protocols

General Protocol for Protein Labeling with NHS Esters

This protocol provides a general procedure for labeling proteins with amine-reactive NHS esters like MB 488, Alexa Fluor® 488, and DyLight™ 488. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • MB 488, Alexa Fluor® 488, or DyLight™ 488 NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the NHS ester in DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction: Add a calculated molar excess of the dye stock solution to the protein solution. The optimal molar ratio depends on the protein and the desired degree of labeling and should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum).

Protocol for Evaluating Fluorescent Dye Performance in Microscopy

This protocol outlines a method for comparing the performance of different fluorescent dyes in a microscopy setup.

1. Sample Preparation:

  • Label a specific antibody or protein with MB 488, Alexa Fluor® 488, and DyLight™ 488 NHS esters, aiming for a similar degree of labeling for all conjugates.

  • Prepare biological samples (e.g., fixed and permeabilized cells) with a known target for the labeled antibody.

  • Incubate the samples with the different dye-conjugates under identical conditions.

2. Imaging:

  • Use a consistent microscopy setup (e.g., confocal or widefield microscope) with identical settings (laser power, exposure time, detector gain) for all samples.

  • Acquire images from multiple fields of view for each dye.

3. Data Analysis:

  • Brightness Comparison: Measure the mean fluorescence intensity of the specifically labeled structures for each dye.

  • Photostability Comparison: Continuously expose a field of view to excitation light and acquire a time-lapse series of images. Measure the decay in fluorescence intensity over time to determine the photobleaching rate.

Visualizing Workflows and Chemical Reactions

To further clarify the experimental processes and underlying chemistry, the following diagrams were generated using Graphviz.

G cluster_prep Sample Preparation cluster_imaging Microscopy & Analysis protein Protein Solution (Amine-free buffer) reaction Labeling Reaction (pH 8.3-8.5) protein->reaction dye NHS Ester Dye (MB 488, Alexa 488, etc.) dissolve_dye Dissolve dye in DMSO/DMF dye->dissolve_dye dissolve_dye->reaction purify Purification (Size-exclusion) reaction->purify labeled_protein Labeled Protein purify->labeled_protein stain Immunostaining labeled_protein->stain cell_prep Prepare Biological Sample (e.g., fixed cells) cell_prep->stain acquire Image Acquisition (Confocal/Widefield) stain->acquire analysis Data Analysis (Brightness, Photostability) acquire->analysis

Caption: Experimental workflow for comparing fluorescent dyes.

G reac Protein-NH₂ (Primary Amine) MB 488-NHS (NHS Ester) prod Protein-NH-CO-MB 488 (Stable Amide Bond) NHS (N-hydroxysuccinimide) reac->prod pH 7-9

Caption: NHS ester reaction with a primary amine.

Conclusion

References

A Comparative Guide to MB 488 and Other Green Fluorescent Dyes for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides an objective side-by-side comparison of MB 488 with other popular green fluorescent dyes, supported by photophysical data and detailed experimental protocols for key applications.

Green fluorescent dyes are workhorses in the modern life science laboratory, enabling the visualization and quantification of a wide array of biological molecules and processes. Among the plethora of available options, MB 488 has emerged as a robust and versatile dye. This guide will compare its performance characteristics against established green fluorophores such as Alexa Fluor 488, Fluorescein (FITC), DyLight 488, and ATTO 488.

Photophysical Properties: A Quantitative Comparison

The performance of a fluorescent dye is dictated by its photophysical properties. Key metrics include the maximum excitation and emission wavelengths (λex/λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ). The extinction coefficient is a measure of how efficiently the dye absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. The product of these two values is a direct measure of the dye's brightness.

Below is a summary of the key photophysical properties of MB 488 and other commonly used green fluorescent dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
MB 488 501[1]524[1]86,000[1]High[1][2]High
Alexa Fluor 488 49551971,0000.92[3]65,320
FITC (Fluorescein) 49551875,0000.9269,000
DyLight 488 493[2][4]518[2][4]70,000[2][4]High[2]High
ATTO 488 501[2]523[2]90,000[2]0.8072,000

Note: The quantum yield for MB 488 and DyLight 488 is reported as "high" by the manufacturers, but specific numerical values are not consistently provided in available resources.

Key Performance Characteristics

MB 488 is a hydrophilic, water-soluble green-emitting dye that is structurally related to Alexa Fluor® 488.[1][5] It is characterized by strong absorption, a high fluorescence quantum yield, and very high photostability.[1][5] Its enhanced water solubility helps to minimize self-quenching, a phenomenon that can reduce fluorescence intensity at high labeling densities.[1] These properties make it highly suitable for a range of applications, including fluorescence microscopy, flow cytometry, and super-resolution imaging techniques such as PALM, dSTORM, and STED.[1][5]

Alexa Fluor 488 is widely regarded as a high-performance alternative to FITC.[3] It is known for its exceptional brightness, photostability, and resistance to pH changes, making it a popular choice for demanding imaging applications.[3]

FITC (Fluorescein isothiocyanate) is a traditional and cost-effective green fluorescent dye. However, its fluorescence is pH-sensitive and it is more susceptible to photobleaching compared to modern dyes like Alexa Fluor 488 and MB 488.

DyLight 488 is another bright and photostable green fluorescent dye that is spectrally similar to Alexa Fluor 488 and FITC.[6] It is often used in applications such as fluorescence microscopy and flow cytometry.[6]

ATTO 488 is a rhodamine-based dye known for its high thermal and photostability, making it well-suited for single-molecule detection and high-resolution microscopy.[7]

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for common applications utilizing green fluorescent dyes.

Immunofluorescence (IF) Staining

Immunofluorescence is a powerful technique for visualizing the localization of specific proteins within cells and tissues. The following is a general protocol for indirect immunofluorescence staining of cultured cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary Antibody (specific to the target protein)

  • Fluorescently Labeled Secondary Antibody (e.g., Goat anti-Mouse IgG conjugated with MB 488, Alexa Fluor 488, etc.)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Incubate the cells with Fixation Solution for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: If the target protein is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes.

  • Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS, protected from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Wash the cells a final time with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen green dye and counterstain.

Immunofluorescence_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture on Coverslip washing1 Wash with PBS cell_culture->washing1 fixation Fixation (e.g., 4% PFA) washing1->fixation washing2 Wash with PBS fixation->washing2 permeabilization Permeabilization (if needed) washing2->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab washing3 Wash with PBS primary_ab->washing3 secondary_ab Secondary Antibody Incubation (e.g., MB 488 conjugate) washing3->secondary_ab washing4 Wash with PBS secondary_ab->washing4 counterstain Counterstain (e.g., DAPI) washing4->counterstain mounting Mounting counterstain->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: A typical workflow for indirect immunofluorescence staining of cultured cells.

Flow Cytometry

Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser. When used with fluorescently labeled antibodies, it can be used to identify and quantify different cell populations.

Materials:

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)

  • Fluorescently Labeled Primary Antibodies (e.g., Anti-CD4-MB 488, Anti-CD8-Alexa Fluor 647)

  • (Optional) Viability Dye

  • (Optional) Fixation/Permeabilization Buffers for intracellular staining

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from your sample (e.g., blood, tissue culture).

  • Cell Count and Viability: Determine the cell concentration and viability.

  • Staining:

    • Aliquot approximately 1 x 10^6 cells per tube.

    • (Optional) If using a viability dye, stain the cells according to the manufacturer's protocol.

    • Add the fluorescently labeled primary antibodies to the cell suspension.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with Flow Cytometry Staining Buffer by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophores.

Fluorescent Western Blotting

Fluorescent western blotting allows for the detection and quantification of specific proteins in a complex mixture. The use of multiple fluorescently labeled secondary antibodies enables the simultaneous detection of different proteins on the same blot.

Materials:

  • Protein lysate

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (from different host species for multiplexing)

  • Fluorescently labeled secondary antibodies (e.g., Goat anti-Mouse IgG-MB 488, Goat anti-Rabbit IgG-Alexa Fluor 680)

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Fluorescent imaging system

Procedure:

  • Protein Separation: Separate protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a cocktail of fluorescently labeled secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Washing: Wash the membrane three times for 10 minutes each with TBST, protected from light.

  • Imaging: Scan the membrane using a fluorescent imaging system with the appropriate laser and emission filter settings for the chosen dyes.

Principles of Fluorescence

The phenomenon of fluorescence is best described by the Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Jablonski_Diagram cluster_states Electronic States cluster_transitions Transitions S0 S0 (Ground State) S1 S1 (First Excited Singlet State) S0->S1 Excitation S1->S0 Emission S1->S1 absorption Absorption vibrational_relaxation Vibrational Relaxation fluorescence Fluorescence

Caption: Jablonski diagram illustrating the process of fluorescence.

Conclusion

The choice of a green fluorescent dye depends on the specific requirements of the experiment, including the desired brightness, photostability, and the imaging modality being used. MB 488 offers a compelling combination of high brightness, excellent photostability, and high water solubility, making it a strong candidate for a wide range of applications, from standard immunofluorescence to advanced super-resolution microscopy. While classic dyes like FITC remain useful for certain applications, the superior performance of modern dyes like MB 488 and Alexa Fluor 488 often justifies their use in experiments where signal intensity and stability are paramount. Careful consideration of the photophysical properties and adherence to optimized experimental protocols will enable researchers to generate high-quality, reproducible data.

References

A Researcher's Guide to Spectrally Similar Dyes for MB 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the selection of the appropriate fluorophore is a critical determinant of experimental success. MB 488 NHS ester is a popular green-emitting fluorescent dye known for its high water solubility, brightness, and photostability, making it suitable for a wide range of applications including advanced imaging techniques.[1][2][3][4][5] This guide provides an objective comparison of spectrally similar alternatives to this compound, supported by available experimental data and detailed protocols for common applications.

Quantitative Comparison of Spectrally Similar Dyes

The following table summarizes the key spectral and photophysical properties of this compound and its common alternatives. These dyes are all reactive towards primary amines via their N-hydroxysuccinimide (NHS) ester functional group, making them ideal for labeling proteins, antibodies, and other amine-containing biomolecules.[6][7][]

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Spectrally Similar To
MB 488 501[1][6][7]524[1][6][7]86,000[1][2][4]High (not specified)[1][2][3][4][5]Alexa Fluor® 488, DyLight® 488, Fluorescein, Oregon Green 488[1][2][4]
Alexa Fluor® 488 494[3]517[3]73,000[3]0.92[9][10][11][12]FITC, Oregon Green 488[3]
DyLight® 488 493[13][14]518[13][14]70,000[14][15]High (not specified)[13][14]Alexa Fluor® 488, Fluorescein, Cy2
ATTO 488 500[16]520[16]90,000[17][18]0.80[17][19]Alexa Fluor® 488, Oregon Green® 488[20]
Oregon Green® 488 490[21]514[21]>75,000[22]0.91[9]Fluorescein[22]
Cy2 492[23]510[23]Not specifiedNot specified[24]Alexa Fluor® 488, DyLight® 488
Andy Fluor™ 488 495[25]520[25]70,000[25]Not specifiedDyLight 488, Cy2, FITC, FAM[25]
abberior STAR GREEN 494[20]519[20]75,000[20]>0.80[20]Oregon Green® 488, ATTO® 488, Alexa Fluor® 488[20]

Performance Characteristics

Brightness: Brightness is a function of both the extinction coefficient and the quantum yield. Alexa Fluor® 488 and ATTO 488 are consistently reported as having very high quantum yields, contributing to their exceptional brightness.[9][10][11][12][17][19][26] MB 488 is also described as a very bright dye with a high quantum yield.[1][2][3][4][5]

Photostability: Photostability is a crucial factor for imaging applications that require prolonged or intense light exposure. MB 488, Alexa Fluor® 488, and ATTO 488 are all noted for their high photostability.[1][2][3][4][5][26] DyLight® 488 and Oregon Green® 488 are also considered to have good photostability, superior to older dyes like fluorescein.[13][22]

Water Solubility and pH Sensitivity: MB 488 is highlighted for its high hydrophilicity and water solubility, which can minimize self-quenching.[1][2][3][4] Alexa Fluor® 488 and DyLight® 488 are also water-soluble and exhibit fluorescence that is insensitive to pH over a wide range (pH 4-10).[26] Oregon Green® 488 is pH-insensitive in the physiological range but can be used as a pH indicator in acidic environments due to its pKa of 4.6.[27]

Experimental Protocols

Antibody Conjugation with NHS Ester Dyes

This protocol provides a general procedure for labeling antibodies with amine-reactive NHS ester dyes.

Materials:

  • Antibody to be labeled (in a buffer free of amines, such as PBS)

  • Amine-reactive dye (e.g., this compound)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 2-5 mg/mL. If the antibody is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH to ~8.3.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing, add the dye solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is common.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

  • Determine Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

Immunofluorescence Staining of Adherent Cells

This protocol outlines a typical workflow for indirect immunofluorescence staining of cultured cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody

  • Fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG conjugated to a 488 nm dye)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile coverslips in a petri dish.

  • Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells by incubating with fixation buffer for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.

Visualizing the Experimental Workflow

Immunofluorescence Staining Workflow

The following diagram illustrates the key steps in a typical indirect immunofluorescence staining protocol.

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_final Final Steps A Cell Seeding & Growth B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D Blocking (e.g., 5% Normal Goat Serum) C->D E Primary Antibody Incubation D->E F Secondary Antibody (Fluorophore-conjugated) E->F G Counterstaining (e.g., DAPI) F->G H Mounting G->H I Microscopy H->I

Caption: A typical workflow for indirect immunofluorescence staining of adherent cells.

Protein Labeling Workflow

This diagram outlines the general process of labeling a protein with an NHS ester dye.

Protein_Labeling_Workflow cluster_reaction Labeling Reaction cluster_purification Purification & Analysis P Prepare Protein Solution (pH 8.3) R Mix & Incubate (1 hr, Room Temp) P->R D Prepare Dye Stock (Anhydrous DMSO/DMF) D->R S Size-Exclusion Chromatography R->S A Measure Absorbance (280 nm & Dye λmax) S->A C Calculate Degree of Labeling (DOL) A->C

Caption: Workflow for conjugating an NHS ester dye to a protein.

References

Evaluating Batch-to-Batch Performance of MB 488 NHS Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on fluorescent labeling, consistent performance of reagents is paramount to generating reproducible and reliable data. This guide provides a framework for evaluating the performance of different batches of MB 488 NHS ester, a popular green-emitting fluorescent dye. Furthermore, it offers a comparative analysis with commonly used alternatives, supported by experimental protocols and key performance indicators.

Key Performance Parameters for Evaluation

The performance of different batches of this compound and its alternatives can be assessed by quantifying several key parameters. These metrics provide a comprehensive overview of the dye's reactivity, fluorescence properties, and the consistency of labeled conjugates.

ParameterDescriptionImportance
Degree of Labeling (DOL) The average number of dye molecules conjugated to each protein molecule.Affects fluorescence signal intensity and potential for quenching or altered protein function.
Labeling Efficiency The percentage of the initial dye that is covalently bound to the target protein.Indicates the reactivity of the NHS ester and the efficiency of the labeling reaction.
Fluorescence Quantum Yield The ratio of photons emitted to photons absorbed.A measure of the intrinsic brightness of the fluorophore.
Molar Extinction Coefficient A measure of how strongly the dye absorbs light at a specific wavelength.Determines the amount of light absorbed and contributes to the overall brightness.
Photostability The resistance of the fluorophore to photodegradation upon exposure to light.Crucial for applications requiring prolonged or intense illumination, such as super-resolution microscopy.
Purity The percentage of the reactive dye in the product.Impurities can lead to inconsistent labeling and background fluorescence.

Comparative Analysis of this compound and Alternatives

While specific batch-to-batch variation data for this compound is not publicly available, a comparison of its advertised specifications with those of common alternatives provides a baseline for performance expectations.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Notes
This compound 50152486,000Highly hydrophilic, designed for high brightness and photostability.[1][2][3]
Alexa Fluor™ 488 NHS ester 49451773,000A widely used and well-characterized green fluorescent dye.[4][5]
DyLight™ 488 NHS Ester 49351870,000Known for high fluorescence intensity and photostability.[6][7][8]
CF™488A NHS Ester 49051570,000Minimally charged, which may reduce non-specific interactions.[9]

Experimental Protocols for Performance Evaluation

To assess the batch-to-batch variability of this compound, a standardized experimental protocol is crucial. The following methodologies can be employed to determine the key performance parameters.

Protein Labeling with NHS Ester

This protocol outlines the fundamental steps for conjugating an NHS ester dye to a protein, typically an antibody.

Materials:

  • Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.

  • This compound (or alternative dye).

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.

  • Purification column (e.g., gel filtration, desalting column).

Procedure:

  • Prepare Protein Solution: Dissolve or dialyze the protein into the reaction buffer.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester in DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Add a calculated molar excess of the dye stock solution to the protein solution. The optimal molar excess should be determined empirically but typically ranges from 5 to 20-fold.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unreacted dye using a gel filtration or desalting column.

  • Characterization: Determine the Degree of Labeling (DOL) and protein concentration.

Determination of Degree of Labeling (DOL)

The DOL is calculated from the absorbance of the labeled protein at 280 nm (for the protein) and the absorbance maximum of the dye.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and the absorbance maximum of the dye (Aₘₐₓ).

  • Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein where CF₂₈₀ is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration: Dye Concentration (M) = Aₘₐₓ / ε_dye where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.

  • Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizing Experimental Workflows

To ensure clarity and reproducibility, the experimental workflows can be visualized using diagrams.

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis Protein_Solution Prepare Protein in Reaction Buffer Mixing Mix Protein and Dye Solutions Protein_Solution->Mixing Dye_Solution Prepare Dye Stock Solution Dye_Solution->Mixing Incubation Incubate at Room Temp Mixing->Incubation Column Gel Filtration/ Desalting Column Incubation->Column Spectroscopy Measure Absorbance (A280 & Amax) Column->Spectroscopy Calculation Calculate DOL Spectroscopy->Calculation

Caption: Workflow for protein labeling and determination of the Degree of Labeling (DOL).

Logical Framework for Batch Comparison

A systematic approach is necessary to compare the performance of different batches of this compound.

Batch_Comparison_Logic Start Select Multiple Batches of this compound Standardize Standardize Protocol: - Protein Type & Concentration - Molar Excess of Dye - Reaction Time & Temperature Start->Standardize Label Perform Labeling Reaction for Each Batch Standardize->Label Purify Purify Labeled Protein Label->Purify Measure Measure Key Parameters: - DOL - Labeling Efficiency - Fluorescence Intensity Purify->Measure Compare Compare Results Across Batches Measure->Compare Analyze Analyze Statistical Significance of Variations Compare->Analyze Conclusion Draw Conclusion on Batch-to-Batch Consistency Analyze->Conclusion

Caption: Logical workflow for evaluating the batch-to-batch consistency of this compound.

Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of MB 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond experiments to the proper disposal of chemical reagents. MB 488 NHS ester, a green fluorescent dye, requires careful handling and adherence to specific disposal protocols to minimize environmental impact and maintain a safe working environment.[1][2][3][4] This guide provides essential, step-by-step procedures for the safe disposal of this compound in its various forms.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Safety glasses or goggles are mandatory to prevent accidental splashes.

  • Protective Gloves: Nitrile or other chemical-resistant gloves should be worn at all times.

  • Lab Coat: A standard lab coat is necessary to protect from spills.

  • Respiratory Protection: When handling the solid powder form, a dust mask (e.g., N95) is recommended to avoid inhalation.[5]

Waste Segregation and Collection

All waste generated from the use of this compound must be treated as chemical waste and segregated from regular trash.[5] Use designated, clearly labeled, and sealed waste containers. The container material should be compatible with the solvents used, such as high-density polyethylene for solutions in DMSO or DMF.[5]

Disposal Procedures for Different Waste Streams

The correct disposal method for this compound depends on its form: unreacted solid, concentrated solutions, dilute aqueous solutions, and contaminated labware.

A. Unused or Expired Solid this compound
  • Do Not Discard in Regular Trash: Solid this compound powder should never be disposed of in the general waste.

  • Collection: The original vial containing the unused or expired product should be placed in a designated hazardous chemical waste container.[5]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," along with any other information required by your institution's Environmental Health and Safety (EHS) department.[5]

B. Concentrated Solutions (e.g., in DMSO or DMF)
  • No Drain Disposal: Concentrated solutions of this compound must never be poured down the drain.[5]

  • Collection: Collect all concentrated stock solutions in a sealed, appropriately labeled hazardous waste container.[5] The container should be compatible with the organic solvent used.

C. Dilute Aqueous Solutions

Disposal of dilute aqueous solutions requires careful consideration of local regulations. While some institutions may permit drain disposal of very dilute, non-mutagenic fluorescent dyes, this must be explicitly confirmed with your EHS department.[5]

Deactivation of NHS Ester (Recommended):

For dilute solutions containing the reactive NHS ester, hydrolysis can be performed to deactivate it before disposal.

  • Adjust pH: Increase the pH of the solution to >8.5 by adding a suitable base (e.g., sodium hydroxide).

  • Incubate: Allow the solution to stand at room temperature for several hours (or overnight) to ensure complete hydrolysis of the NHS ester.[5]

  • Collect for Disposal: Transfer the resulting solution to a designated aqueous hazardous waste container.[5]

D. Contaminated Labware and Debris
  • Solid Waste Collection: All solid materials that have come into contact with this compound, including pipette tips, microcentrifuge tubes, gloves, and paper towels, should be collected in a designated solid hazardous waste container.[5]

  • Gels: Electrophoresis gels stained with MB 488 should be collected in a sealed container and disposed of as hazardous waste.[5]

Summary of Disposal Procedures

Waste TypeDisposal MethodKey Considerations
Solid this compound Collect in original vial and place in a labeled hazardous waste container.Do not dispose of in regular trash.
Concentrated Solutions Collect in a sealed, labeled hazardous waste container compatible with the solvent.Never dispose of down the drain.
Dilute Aqueous Solutions Deactivate NHS ester via hydrolysis, then collect in an aqueous hazardous waste container.Confirm drain disposal eligibility with your EHS department.
Contaminated Labware Collect all items (pipette tips, gloves, gels) in a designated solid hazardous waste container.Segregate from non-hazardous solid waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_waste_generation Waste Generation cluster_waste_type Identify Waste Type cluster_disposal_paths Disposal Procedures cluster_final_disposal Final Disposal start This compound Waste Generated waste_type What is the form of the waste? start->waste_type solid_waste Unused/Expired Solid or Contaminated Labware waste_type->solid_waste Solid or Contaminated Labware conc_solution Concentrated Solution (e.g., in DMSO, DMF) waste_type->conc_solution Concentrated Solution dilute_solution Dilute Aqueous Solution waste_type->dilute_solution Dilute Aqueous Solution hazardous_solid Hazardous Solid Waste Container solid_waste->hazardous_solid hazardous_liquid Hazardous Liquid Waste Container (Solvent Compatible) conc_solution->hazardous_liquid deactivate Deactivate NHS Ester (Hydrolysis) dilute_solution->deactivate aqueous_waste Aqueous Hazardous Waste Container deactivate->aqueous_waste

Caption: Decision workflow for the proper disposal of this compound waste.

It is the responsibility of the product user to determine at the time of disposal whether a material containing the product should be classified as hazardous waste. Always consult your institution's specific guidelines and your local EHS department for detailed instructions and regulations.[6] Disposal procedures may vary based on location and the specific nature of the waste generated.

References

Safeguarding Your Research: A Comprehensive Guide to Handling MB 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling MB 488 NHS ester, a fluorescent dye widely used for labeling proteins and other molecules. Adherence to these procedures will minimize risks and ensure the integrity of your experiments.

This compound is a reactive fluorescent agent that, while invaluable in research, requires careful handling to mitigate potential hazards.[1][2][3] This document outlines the necessary personal protective equipment (PPE), step-by-step operational protocols, and proper disposal methods to ensure a safe laboratory environment.

Essential Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE for various stages of handling.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields (minimum).[4] A full face shield should be worn over safety glasses when handling the powder form or preparing stock solutions to protect against splashes.[5]Protects eyes from dust particles of the powdered dye and from splashes of the solvent during solution preparation.
Hand Protection Disposable nitrile gloves (minimum).[4] Consider double-gloving, especially when handling the concentrated stock solution.Prevents skin contact with the dye, which could cause irritation or sensitization. Nitrile provides good chemical resistance to common solvents like DMSO and DMF.
Body Protection A full-length laboratory coat.[5][6]Protects skin and personal clothing from accidental spills and contamination.
Respiratory Protection Generally not required if handled in a well-ventilated area or a fume hood. If weighing the powder outside of a contained space, a dust mask may be considered.NHS esters are not highly volatile, but inhaling the fine powder should be avoided.

Operational Plan: From Receipt to Reaction

Proper handling procedures are crucial to maintain the reactivity of the moisture-sensitive this compound and to ensure user safety.[7][8]

Receiving and Storage
  • Upon receipt, inspect the vial for any damage.

  • Store the vial at -20°C in a desiccated, dark environment.[2][9][10] Anhydrous conditions are critical to prevent hydrolysis of the NHS ester.[7][11]

Preparation of Stock Solution

This procedure should be performed in a chemical fume hood.

  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature. This prevents condensation of moisture inside the vial, which can hydrolyze the reactive ester.[7][11]

  • Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the ester.[10][11] Ensure the solvent is of high quality and stored properly to minimize water content.

  • Dissolution: Carefully add the appropriate volume of anhydrous solvent to the vial to achieve the desired stock solution concentration. Mix gently by vortexing or pipetting up and down.

  • Aliquoting and Storage: It is highly recommended to aliquot the stock solution into smaller, single-use volumes.[11] Store these aliquots at -20°C in tightly sealed, light-protecting tubes. Avoid repeated freeze-thaw cycles.

Labeling Reaction
  • Perform the labeling reaction in a well-ventilated area.

  • Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[7] Phosphate-buffered saline (PBS) is a suitable alternative.

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as solid chemical waste in a designated, properly labeled container.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid chemical waste container.
Liquid Waste (e.g., unused stock solution, reaction mixtures) Collect in a properly labeled hazardous waste container. Do not pour down the drain. While some sources suggest that EDC/NHS waste is not highly hazardous, it is best practice to consult with your institution's waste management guidelines.[12]
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of in the appropriate solid waste stream, as per your institution's guidelines for chemically contaminated items.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Receive this compound storage Store at -20°C in a desiccated, dark environment start->storage equilibrate Equilibrate vial to room temperature storage->equilibrate prepare_stock Prepare stock solution in a fume hood with anhydrous solvent equilibrate->prepare_stock aliquot Aliquot stock solution for single use prepare_stock->aliquot store_aliquots Store aliquots at -20°C aliquot->store_aliquots labeling Perform labeling reaction in a well-ventilated area store_aliquots->labeling dispose_solid Dispose of solid waste in designated container labeling->dispose_solid dispose_liquid Dispose of liquid waste in hazardous waste container labeling->dispose_liquid dispose_ppe Dispose of contaminated PPE per institutional guidelines labeling->dispose_ppe end End dispose_solid->end dispose_liquid->end dispose_ppe->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.